molecular formula C20H40N3O11P B10786901 Pegnivacogin CAS No. 959716-28-0

Pegnivacogin

Cat. No.: B10786901
CAS No.: 959716-28-0
M. Wt: 529.5 g/mol
InChI Key: QGVYYLZOAMMKAH-UHFFFAOYSA-N
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Description

Pegnivacogin is a novel, single-stranded, 2'-fluoropyrimidine-modified RNA aptamer that acts as a potent and highly selective inhibitor of coagulation Factor IXa (FIXa) . Its mechanism of action involves direct binding to FIXa, thereby interrupting the intrinsic pathway of the coagulation cascade and reducing thrombin generation . This anticoagulant effect has been investigated in clinical trials for applications in Acute Coronary Syndromes (ACS) and in patients undergoing Percutaneous Coronary Intervention (PCI) . A key feature of this compound is its role in the actively controlled REG1 anticoagulation system. Its activity can be rapidly and selectively reversed, either partially or completely, by its complementary oligonucleotide control agent, anivamersen (RB007) . This unique control mechanism provides a significant research tool for studying precise anticoagulation management. This compound is conjugated to a ~40 kDa branched methoxypolyethylene glycol (PEG) chain to enhance its stability and plasma half-life . Researchers should note that the presence of pre-existing anti-PEG antibodies has been associated with severe allergic reactions in a clinical setting, a critical consideration for experimental design . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

959716-28-0

Molecular Formula

C20H40N3O11P

Molecular Weight

529.5 g/mol

IUPAC Name

2-methoxyethyl N-[6-(2-methoxyethoxycarbonylamino)-1-oxo-1-(6-phosphonooxyhexylamino)hexan-2-yl]carbamate

InChI

InChI=1S/C20H40N3O11P/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29)

InChI Key

QGVYYLZOAMMKAH-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)O)NC(=O)OCCOC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Pegnivacogin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pegnivacogin (B1193231) (formerly RB006) is a novel, single-stranded RNA aptamer designed as a direct and selective inhibitor of coagulation Factor IXa (FIXa). It was developed as part of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen. This system was engineered to provide a controllable and reversible anticoagulant effect, primarily for patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI). This compound functions by binding with high affinity to the catalytic domain of FIXa, thereby sterically hindering its interaction with its substrate, Factor X, and preventing the propagation of the coagulation cascade. Clinical investigations, notably the RADAR Phase 2b trial, have demonstrated its potent anticoagulant effects, characterized by a rapid onset and predictable dose-response. This guide provides a detailed examination of the molecular mechanism, pharmacodynamics, and key experimental data related to this compound.

Introduction to this compound and the REG1 System

This compound is a 31-nucleotide RNA aptamer covalently linked to a 40 kDa polyethylene (B3416737) glycol (PEG) moiety. The PEGylation serves to increase the molecule's hydrodynamic radius, thereby extending its plasma half-life. It is a component of the REG1 system, which pairs the anticoagulant aptamer with a specific reversal agent, anivamersen[1]. Anivamersen is a 15-nucleotide oligonucleotide that is complementary to a portion of the this compound sequence. Upon administration, anivamersen binds to this compound via Watson-Crick base pairing, inducing a conformational change that releases this compound from FIXa and neutralizes its anticoagulant activity. This offers a controllable and titratable method for managing anticoagulation.

Core Mechanism of Action: Direct Inhibition of Factor IXa

The primary mechanism of action of this compound is the direct, high-affinity binding to and inhibition of activated Factor IX (Factor IXa).

The Role of Factor IXa in the Coagulation Cascade

Factor IXa is a serine protease that plays a critical role in the intrinsic pathway of blood coagulation. Upon activation, FIXa, in complex with its cofactor Factor VIIIa, calcium ions, and phospholipids (B1166683), forms the "tenase" complex. This complex is responsible for the conversion of Factor X to its active form, Factor Xa. Factor Xa then proceeds to convert prothrombin to thrombin, the central enzyme in the coagulation cascade that ultimately leads to the formation of a fibrin (B1330869) clot.

Molecular Interaction of this compound with Factor IXa

This compound, as an aptamer, folds into a specific three-dimensional conformation that allows it to bind to a specific epitope on the surface of Factor IXa. It is understood to bind to the catalytic domain of FIXa, sterically blocking the extended substrate-binding site. This mode of inhibition prevents the binding of its natural macromolecular substrate, Factor X, to the active site of Factor IXa, thereby inhibiting the generation of Factor Xa. While it significantly hinders the cleavage of large substrates like Factor X, it may not completely block the cleavage of small synthetic substrates, suggesting a mechanism of steric hindrance rather than direct active site obstruction.

Quantitative Data

The following tables summarize the key quantitative data available for this compound and its effects.

Table 1: Binding Affinity and Inhibitory Concentration of this compound and its Parent Aptamer

ParameterMoleculeValueSource
Dissociation Constant (Kd)9.3t (Parent Aptamer)0.58 ± 0.1 nMSecondary Literature
Dissociation Constant (Kd)This compound (RB006)~3 nMSecondary Literature
EC50 (in vitro aPTT prolongation)This compound14 µg/mLSecondary Literature

Table 2: Pharmacodynamic and In Vitro Efficacy Data from Clinical and Preclinical Studies

ParameterConditionResultSource
In Vivo Pharmacodynamics (RADAR Trial)
Dose Administered1 mg/kg IV bolusN/A[1][2][3]
Peak Plasma ConcentrationIn ACS patients26.1 ± 4.6 µg/mL[1][2][3]
aPTT ProlongationIn ACS patientsMean: 93.0 ± 9.5 s[1][2][3]
In Vitro Platelet Function
ADP-induced CD62P-expressionHealthy volunteer whole blood10.21% reduction (100% vs. 89.79±4.04%)
ADP-induced PAC-1 bindingHealthy volunteer whole blood16.98% reduction (100% vs. 83.02±4.08%)
ADP-induced Platelet Aggregation (Light Transmission Aggregometry)Healthy volunteer whole blood31.91% reduction (97.71±5.30% vs. 66.53±9.92%)
Residual Platelet AggregationIn ACS patients (post 1 mg/kg this compound)56.79% reduction (100% versus 43.21±8.23%)

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the evaluation of this compound.

Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay

The aPTT assay is a performance indicator of the efficacy of the intrinsic and common coagulation pathways.

  • Principle: The assay measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the contact pathway (e.g., silica, ellagic acid, or kaolin) and a partial thromboplastin (a phospholipid substitute for platelets), followed by the addition of calcium.

  • General Protocol:

    • Sample Preparation: Citrated platelet-poor plasma is prepared by centrifuging whole blood to remove red blood cells and platelets.

    • Incubation: A specific volume of the plasma sample is incubated at 37°C with an aPTT reagent containing a contact activator and phospholipids for a defined period.

    • Clot Initiation and Detection: Pre-warmed calcium chloride is added to the mixture to initiate coagulation. The time taken for a fibrin clot to form is measured, typically using an automated or semi-automated coagulometer that detects changes in light transmission or mechanical movement.

  • In the Context of this compound Studies: In the RADAR trial's pharmacokinetic and pharmacodynamic substudy, the fold prolongation of aPTT was used to impute the level of Factor IX inhibition[1][2][3].

Platelet Aggregation Assays

These assays measure the ability of platelets to aggregate in response to an agonist.

  • Principle: Light Transmission Aggregometry (LTA) is a common method that measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate and form larger clumps.

  • General Protocol for LTA:

    • PRP Preparation: Platelet-rich plasma is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and is used as a reference for 100% light transmission.

    • Assay Procedure: PRP is placed in a cuvette in an aggregometer and stirred at 37°C. A baseline of light transmission is established.

    • Agonist Addition: An aggregating agent, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to the PRP to induce platelet aggregation.

    • Measurement: The change in light transmission is recorded over time as platelets aggregate. The maximum percentage of aggregation is determined relative to the PPP baseline.

  • In Vitro this compound Studies: Whole blood samples from healthy volunteers were incubated with this compound or a placebo before the addition of ADP to assess the impact on platelet aggregation.

Visualizations

Signaling Pathways and Logical Relationships

REG1_System_Workflow Start Patient Requiring Anticoagulation Administer_this compound Administer this compound (IV Bolus) Start->Administer_this compound Anticoagulation Anticoagulation Achieved (Factor IXa Inhibition) Administer_this compound->Anticoagulation Procedure Perform Medical Procedure (e.g., PCI) Anticoagulation->Procedure Reversal_Decision Need for Reversal? Procedure->Reversal_Decision Administer_Anivamersen Administer Anivamersen (IV Bolus) Reversal_Decision->Administer_Anivamersen Yes No_Reversal No Reversal Required Reversal_Decision->No_Reversal No Neutralization Neutralization of this compound Administer_Anivamersen->Neutralization Hemostasis Hemostasis Restored Neutralization->Hemostasis End End of Procedure Hemostasis->End No_Reversal->End RADAR_Trial_Workflow cluster_reversal Anivamersen Reversal Doses Patient_Population NSTE-ACS Patients for Cardiac Catheterization Randomization Randomization Patient_Population->Randomization Pegnivacogin_Arm This compound (1 mg/kg) Randomization->Pegnivacogin_Arm Heparin_Arm Heparin Randomization->Heparin_Arm PCI Cardiac Catheterization / PCI Pegnivacogin_Arm->PCI Heparin_Arm->PCI Endpoint_Assessment 30-Day Endpoint Assessment (Bleeding and Ischemic Events) Post_PCI_Randomization Post-Procedure Reversal Randomization PCI:s->Post_PCI_Randomization:n Reversal_25 25% Anivamersen Post_PCI_Randomization->Reversal_25 Reversal_50 50% Anivamersen Post_PCI_Randomization->Reversal_50 Reversal_75 75% Anivamersen Post_PCI_Randomization->Reversal_75 Reversal_100 100% Anivamersen Post_PCI_Randomization->Reversal_100 Sheath_Removal Femoral Sheath Removal Reversal_25->Sheath_Removal Reversal_50->Sheath_Removal Reversal_75->Sheath_Removal Reversal_100->Sheath_Removal Sheath_Removal->Endpoint_Assessment

References

The Pivotal Role of Factor IXa in Thrombosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coagulation Factor IXa (FIXa) is a serine protease that plays a critical, rate-limiting role in the propagation of the blood coagulation cascade. Its strategic position in the intrinsic pathway and its amplification of thrombin generation make it a key player in both normal hemostasis and pathological thrombosis. This technical guide provides an in-depth exploration of the core functions of Factor IXa in thrombosis, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways to support research and drug development efforts in this area.

Factor IXa in the Coagulation Cascade

Factor IX is a vitamin K-dependent zymogen synthesized in the liver that circulates in the plasma.[1] Upon vascular injury, Factor IX is activated to Factor IXa through two primary pathways:

  • The Intrinsic Pathway: Factor XIa activates Factor IX in the presence of calcium ions.[2]

  • The Extrinsic Pathway: The complex of Tissue Factor (TF) and Factor VIIa also activates Factor IX.[2]

Once activated, Factor IXa forms a crucial enzymatic complex known as the intrinsic tenase complex. This complex, assembled on the surface of activated platelets, consists of Factor IXa, its cofactor Factor VIIIa, calcium ions, and phospholipids (B1166683).[1] The primary function of the intrinsic tenase complex is the proteolytic conversion of Factor X to its active form, Factor Xa.[2] Factor Xa then proceeds to form the prothrombinase complex, which ultimately leads to a burst of thrombin generation and the formation of a stable fibrin (B1330869) clot.

The intrinsic tenase complex is a potent amplifier of coagulation, increasing the catalytic efficiency of Factor IXa by several orders of magnitude.[3] This amplification step is essential for robust thrombus formation and makes Factor IXa a highly attractive target for anticoagulant therapies.

Quantitative Data

The following tables summarize key quantitative parameters related to Factor IXa function.

Table 1: Plasma Concentration and Half-Life of Factor IX

ParameterValueReference
Normal Plasma Concentration65-140% of normal[4]
Biological Half-life18-24 hours[4]
Median Plasma Level (Healthy Adults)342 pM (total FIXa)[1]
Median Plasma Level (COVID-19 Patients)1570 pM (total FIXa)[1]

Table 2: Kinetic Parameters of Factor X Activation by Factor IXa

ConditionKmkcatkcat/Km (Catalytic Efficiency)Reference
Factor IXa alone81 µM--[5]
+ Thrombin-activated platelets0.39 µM0.052 min-1-[5]
+ Thrombin-activated platelets + Factor VIIIa0.16 µM1240 min-117.4 x 106-fold increase[5]
Factor VIIa-Tissue Factor Complex22 nM (for FIX)28 min-1 (for FIXa formation)~Equal to FX activation[6]

Table 3: Binding Affinities of Factor IXa

Binding PartnerDissociation Constant (Kd)ConditionReference
Factor VIIIa~0.5 nMOn thrombin-activated platelets[5]
Phospholipids10-6 M-[7]
Phospholipids10-8 MIn the presence of Factor VIIIa[7]
Factor VIIIa (apparent Kd)0.25 µMPL-minus/X-saturating[2]
Factor VIIIa (apparent Kd)0.09 nMPL-plus/X-saturating[2]

Signaling Pathways and Experimental Workflows

Coagulation Cascade Focusing on Factor IXa

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_tenase Intrinsic Tenase Complex FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FIXa_node Factor IXa TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVII Factor VII FVIIa Factor VIIa FVIIa->TF_FVIIa TF_FVIIa->FIX Activates FX Factor X FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves FVIII FVIII Thrombin->FVIII Activates Fibrin Fibrin Clot Fibrinogen->Fibrin Tenase_Complex Tenase Complex FIXa_node->Tenase_Complex FVIIIa Factor VIIIa FVIIIa->Tenase_Complex Ca Ca²⁺ Ca->Tenase_Complex PL Phospholipids PL->Tenase_Complex Tenase_Complex->FX Activates

Caption: The coagulation cascade highlighting the central role of Factor IXa.

Experimental Workflow for Chromogenic Factor IXa Assay

Chromogenic_Assay_Workflow start Start sample_prep Sample Preparation (Plasma or Purified FIXa) start->sample_prep reagent_add Add Reagents: - Factor X - Factor VIIIa - Phospholipids - Calcium sample_prep->reagent_add incubation1 Incubation (37°C) reagent_add->incubation1 chrom_sub_add Add Chromogenic Substrate for FXa incubation1->chrom_sub_add incubation2 Incubation (37°C) chrom_sub_add->incubation2 measure Measure Absorbance (405 nm) incubation2->measure calculate Calculate FIXa Activity (vs. Standard Curve) measure->calculate end End calculate->end

Caption: A generalized workflow for a chromogenic Factor IXa activity assay.

Experimental Protocols

Chromogenic Factor IX Activity Assay

This protocol is based on the principle that FIXa, in the presence of FVIIIa, phospholipids, and calcium, activates Factor X to Factor Xa. The amount of Factor Xa generated is then measured using a specific chromogenic substrate that releases a colored compound (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm.[8] The amount of pNA generated is directly proportional to the Factor IXa activity in the sample.[8]

Materials:

  • Platelet-poor plasma or purified Factor IXa sample

  • Factor IX deficient plasma (for standard curve)

  • Reagent 1: Bovine Factor X, Factor VIIIa, and phospholipids in a buffered solution

  • Reagent 2: Chromogenic substrate specific for Factor Xa

  • Tris-BSA buffer

  • Microplate reader capable of measuring absorbance at 405 nm

  • 37°C incubator

Procedure:

  • Sample Preparation:

    • Collect blood samples in 3.2% sodium citrate (B86180) tubes.[9]

    • Prepare platelet-poor plasma by centrifugation at 1500 x g for 15 minutes.[9]

    • If not assayed within 4 hours, freeze plasma at ≤ -70°C.[9]

    • Dilute patient plasma and control samples as required with Tris-BSA buffer.[10]

  • Standard Curve Preparation:

    • Prepare a series of dilutions of a calibrator plasma with known Factor IX activity using Factor IX deficient plasma to create a standard curve.

  • Assay Protocol (Manual Method):

    • Pre-warm all reagents and samples to 37°C.

    • In a microplate well, add 50 µL of the diluted sample or standard.

    • Add 50 µL of Reagent 1 (FX, FVIIIa, phospholipids).

    • Incubate for a specified time (e.g., 2 minutes) at 37°C.

    • Add 50 µL of the pre-warmed chromogenic substrate (Reagent 2).

    • Incubate for a specified time (e.g., 5 minutes) at 37°C.

    • Stop the reaction by adding an acid (e.g., 2% citric acid).

    • Read the absorbance at 405 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the standards against their known Factor IX concentrations.

    • Determine the Factor IX activity of the samples by interpolating their absorbance values on the standard curve.

Note: Automated methods on coagulation analyzers are also widely used and follow a similar principle.[10]

Factor IXa-Specific Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantification of total Factor IXa (free FIXa and FIXa-antithrombin complexes) in human plasma.[11] It utilizes a monoclonal antibody specific for the neo-epitope exposed upon the activation of Factor IX to Factor IXa.[11]

Materials:

  • Microplate pre-coated with a capture antibody specific for Factor IXa

  • Patient plasma samples

  • Factor IXa standards

  • Biotinylated detection antibody specific for Factor IXa

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare dilutions of the Factor IXa standards and plasma samples in assay buffer.

  • Assay Protocol:

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate for a specified time (e.g., 2 hours) at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for a specified time (e.g., 1 hour) at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature in the dark.

    • Wash the wells five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature in the dark.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the Factor IXa standards.

    • Calculate the concentration of Factor IXa in the samples from the standard curve.

In Vivo Thrombosis Model: Ferric Chloride-Induced Arterial Thrombosis

This is a widely used murine model to study arterial thrombosis.[12] The application of ferric chloride to the exterior of an artery induces oxidative damage to the endothelial cells, leading to the formation of a platelet-rich thrombus.

Materials:

  • Anesthetized mouse

  • Surgical microscope

  • Micro-surgical instruments

  • Ferric chloride solution (e.g., 10% in water)

  • Filter paper strips

  • Doppler ultrasound probe or intravital microscope

Procedure:

  • Surgical Preparation:

    • Anesthetize the mouse and maintain its body temperature.

    • Surgically expose the carotid artery.

  • Thrombus Induction:

    • Place a small piece of filter paper saturated with ferric chloride solution on top of the exposed artery for a specified time (e.g., 3 minutes).

    • Remove the filter paper and wash the area with saline.

  • Thrombus Monitoring:

    • Monitor blood flow in the artery using a Doppler ultrasound probe to determine the time to occlusion.

    • Alternatively, visualize thrombus formation in real-time using intravital microscopy with fluorescently labeled platelets.

  • Data Analysis:

    • The primary endpoint is typically the time to vessel occlusion.

    • The size and composition of the thrombus can also be analyzed histologically.

In Vitro Thrombosis Model: Flow Chamber Assay

This model simulates arterial thrombosis by perfusing whole blood over a thrombogenic surface under controlled shear conditions.[12]

Materials:

  • Parallel-plate flow chamber

  • Syringe pump

  • Microscope with a camera for real-time imaging

  • Coverslips coated with a thrombogenic substrate (e.g., collagen and tissue factor)

  • Anticoagulated whole blood (e.g., with hirudin or citrate)

  • Fluorescently labeled anti-platelet antibody (e.g., anti-CD41)

Procedure:

  • Chamber Assembly:

    • Assemble the flow chamber with the coated coverslip.

  • Blood Perfusion:

    • Draw the anticoagulated whole blood, optionally labeled with a fluorescent antibody, into a syringe.

    • Mount the syringe on the pump and connect it to the flow chamber.

    • Perfuse the blood through the chamber at a defined arterial shear rate (e.g., 1000 s⁻¹).

  • Real-Time Imaging:

    • Visualize and record platelet adhesion and thrombus formation on the coated surface in real-time using fluorescence microscopy.

  • Data Analysis:

    • Quantify thrombus formation by measuring the surface area covered by platelets over time.

    • Analyze the morphology and stability of the thrombi.

Conclusion

Factor IXa's central and amplifying role in the coagulation cascade firmly establishes it as a critical component in the pathophysiology of thrombosis. A thorough understanding of its biochemical properties, kinetics, and interactions is paramount for the development of novel and effective antithrombotic therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of thrombosis and to design the next generation of anticoagulants targeting this key enzyme.

References

Pegnivacogin: A Technical Whitepaper on the Discovery, Development, and Discontinuation of a Novel Anticoagulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegnivacogin (B1193231) (formerly RB006) is a nucleic acid aptamer-based, direct inhibitor of coagulation Factor IXa. Developed as part of the REG1 anticoagulation system, which included a complementary reversal agent, anivamersen, this compound represented a novel approach to controllable anticoagulation for acute cardiovascular settings. Its development program, including preclinical studies and Phase II and III clinical trials, demonstrated potent and predictable anticoagulant effects. However, the program was ultimately terminated due to an unacceptable rate of severe, life-threatening allergic reactions. This technical guide provides an in-depth summary of the discovery, mechanism of action, preclinical and clinical development, and the ultimate discontinuation of this compound, presenting key quantitative data and experimental methodologies for the scientific community.

Discovery and Rationale

This compound was identified through a process of Systematic Evolution of Ligands by Exponential Enrichment (SELEX), an iterative method for discovering nucleic acid aptamers that bind to a specific target with high affinity and specificity.

Target Selection: Factor IXa

Coagulation Factor IXa (FIXa) was selected as the therapeutic target due to its critical role in the intrinsic pathway of the coagulation cascade. As part of the tenase complex (along with Factor VIIIa), FIXa is responsible for the activation of Factor X to Factor Xa, a key step leading to thrombin generation and subsequent fibrin (B1330869) clot formation. Inhibition of FIXa was hypothesized to provide effective anticoagulation with a potentially wider therapeutic window and lower bleeding risk compared to broader-spectrum anticoagulants.

SELEX Protocol for Aptamer Identification

The discovery of the aptamer that would become this compound involved the following general steps:

  • Library Generation: A large, random library of 2'-fluoropyrimidine-modified RNA sequences was synthesized. The chemical modifications were introduced to enhance nuclease resistance and improve in vivo stability.

  • Incubation with Target: The RNA library was incubated with purified human Factor IXa protein.

  • Partitioning: RNA sequences that bound to FIXa were separated from non-binding sequences.

  • Elution and Amplification: The bound RNA molecules were eluted, reverse transcribed into cDNA, and amplified via PCR.

  • Iteration: The amplified pool of enriched sequences was used for subsequent rounds of selection with increasing stringency to isolate the highest-affinity binders.

This process led to the identification of a high-affinity aptamer, designated 9.3t, which was further optimized. To enhance its pharmacokinetic profile and prolong its in vivo half-life, a 40-kDa branched polyethylene (B3416737) glycol (PEG) moiety was conjugated to the 5' end of the aptamer, creating this compound.

dot

Caption: Workflow for the SELEX-based discovery and optimization of this compound.

Mechanism of Action

This compound functions as a direct, high-affinity inhibitor of the enzymatic activity of Factor IXa.[1] By binding to FIXa, the aptamer sterically hinders the formation of the active tenase complex, which is essential for the activation of Factor X. This targeted inhibition effectively dampens the amplification of the coagulation cascade, leading to a potent anticoagulant effect.[2][3]

The REG1 system paired this compound with anivamersen, a complementary oligonucleotide designed to bind specifically to this compound via Watson-Crick base pairing.[4] This binding neutralizes the aptamer, rapidly reversing its anticoagulant activity and providing a controllable system for managing hemostasis.

dot

Coagulation_Pathway Intrinsic Intrinsic Pathway (Contact Activation) FIX Factor IX Intrinsic->FIX Extrinsic Extrinsic Pathway (Tissue Factor) FX Factor X Extrinsic->FX FIXa Factor IXa FIX->FIXa Tenase Tenase Complex (FIXa + FVIIIa) FIXa->Tenase FVIIIa Factor VIIIa FVIIIa->Tenase FXa Factor Xa Tenase->FXa Activates FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Activates Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin This compound This compound This compound->Tenase INHIBITS

Caption: this compound's mechanism of action within the coagulation cascade.

Preclinical and In Vitro Data

Prior to human trials, this compound underwent extensive preclinical evaluation to characterize its activity and safety profile.

Binding Affinity and Specificity

The precursor aptamer to this compound, 9.3t, demonstrated high-affinity binding to Factor IXa. The subsequent PEGylation had a nominal impact on this affinity.

Molecule Target Dissociation Constant (Kd)
Aptamer 9.3tFactor IXa~0.6 nM
This compound (Peg-9.3t)Factor IXa~2.8 nM
Aptamer 9.3tFactors VIIa, Xa, XIa, APC> 5,000 nM (High Specificity)
APC: Activated Protein C
In Vitro Anticoagulant Activity

In human plasma, this compound demonstrated a dose-dependent prolongation of the activated partial thromboplastin (B12709170) time (aPTT), a measure of the intrinsic coagulation pathway's functionality. It had no effect on the prothrombin time (PT), confirming its specific action on the FIXa pathway.

In Vitro Platelet Reactivity

Studies using whole blood from healthy volunteers and patients with Acute Coronary Syndromes (ACS) showed that this compound significantly reduced platelet activation and aggregation.[] This effect is attributed to the downstream reduction in thrombin generation, as thrombin is a potent platelet activator.[]

Assay Condition Result P-value
CD62P-expressionIn vitro (Healthy Volunteers)10.21% reductionp=0.027
PAC-1 BindingIn vitro (Healthy Volunteers)16.98% reductionp=0.010
Platelet AggregationIn vitro (Healthy Volunteers)31.18% reductionp=0.013
Residual Platelet AggregationIn vivo (ACS Patients)56.1% reductionp=0.020
Primate Model of Cardiopulmonary Bypass

A study in baboons undergoing cardiopulmonary bypass (CPB) evaluated this compound as a potential substitute for heparin. While targeted drug levels and near-complete FIXa inhibition were achieved, allowing for uneventful bypass without circuit clotting, the animals displayed thrombi in bypass cannulae and kidney cortical infarcts. This was attributed to species-specific differences in tissue factor-mediated thrombin generation in the presence of high FIXa inhibition, highlighting limitations of the baboon model for this specific drug class.

Clinical Development

This compound advanced into a clinical program focused on patients with ACS undergoing percutaneous coronary intervention (PCI).

RADAR Phase IIb Trial

The RADAR (Randomized, Dose-Ranging) trial was a Phase IIb study designed to assess the safety and efficacy of the REG1 system in ACS patients.

  • Experimental Protocol:

    • Population: 640 patients with non-ST-elevation ACS scheduled for cardiac catheterization.

    • Design: Randomized, partially blinded, active-controlled.

    • Treatment Arms:

      • This compound (1 mg/kg IV bolus) followed by a blinded post-procedure dose of anivamersen to achieve 25%, 50%, 75%, or 100% reversal.

      • Unfractionated Heparin (active control).

    • Primary Endpoint: Total ACUITY bleeding through 30 days.

    • Secondary Endpoints: Major bleeding and a composite of ischemic events (death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Substudy: A substudy of 33 patients confirmed that a 1 mg/kg dose of this compound rapidly achieved high plasma concentrations, produced consistent aPTT prolongation, and resulted in near-complete Factor IX inhibition.

Parameter Value (Mean ± SD)
This compound Plasma Concentration26.1 ± 4.6 µg/mL
aPTT93.0 ± 9.5 s
aPTT Fold Increase from Baseline2.9 ± 0.3
  • RADAR Trial Results: The trial demonstrated that at least 50% reversal with anivamersen was required to mitigate bleeding and allow for safe early sheath removal. The 25% reversal arm was stopped early due to excess bleeding. The REG1 system appeared to be a safe strategy and showed a trend toward fewer ischemic events compared to heparin.

Outcome (30 days) This compound (All Arms) Heparin P-value
Ischemic Events (Composite)3.0%5.7%0.3
Major Bleeding (ACUITY)9% (with ≥50% reversal)11%-
Total Bleeding (ACUITY)35% (with ≥50% reversal)38%-
REGULATE-PCI Phase III Trial and Discontinuation

The promising results from the RADAR trial led to the initiation of the large-scale REGULATE-PCI Phase III trial, designed to be a definitive comparison against bivalirudin (B194457) in 13,200 ACS patients undergoing PCI.

  • Experimental Protocol:

    • Population: Patients with ACS undergoing PCI.

    • Design: Randomized, open-label, active-controlled.

    • Treatment Arms:

      • REG1 System: this compound (1 mg/kg) followed by anivamersen.

      • Bivalirudin (active control).

    • Primary Efficacy Endpoint: Composite of all-cause death, myocardial infarction, stroke, or urgent revascularization at 3 days.

  • Trial Termination and Discontinuation: In August 2014, after enrolling approximately 3,250 patients, the REGULATE-PCI trial was permanently terminated. The Data Safety Monitoring Board recommended halting the trial due to an unacceptable frequency and severity of serious allergic reactions, including fatal anaphylaxis, in the this compound arm.

Outcome This compound (REG1) Arm (n=1,605) Bivalirudin Arm (n=1,601)
Serious Allergic Events10 (0.6%)1 (<0.1%)
Fatal Anaphylaxis10

The primary efficacy endpoint showed no significant difference between the groups at the time of termination (6.7% for REG1 vs. 6.4% for bivalirudin).

Investigation of Allergic Reactions

Subsequent investigation into the cause of the severe allergic reactions revealed a strong correlation with pre-existing anti-PEG antibodies in patients.

  • Anti-PEG Antibody Assay Protocol:

    • An ELISA-based method was developed to detect anti-PEG antibodies in patient serum samples.

    • This compound was coated onto microtiter plates to capture antibodies from patient serum.

    • An anti-human IgG alkaline phosphatase conjugate was used as a detection antibody.

    • Specificity was confirmed by competitive inhibition with free 20-kDa PEG.

  • Findings: Analysis of patient samples from the clinical trials revealed that high levels of pre-existing IgG anti-PEG antibodies were a major factor causing the first-exposure allergic reactions. It is believed that the large bolus dose of PEG delivered by this compound (~64 mg for an 80 kg patient) was sufficient to trigger these severe immune responses in sensitized individuals.

dot

Caption: Postulated mechanism for severe allergic reactions to this compound.

Conclusion

This compound was a pioneering therapeutic agent that successfully translated the concept of aptamer-based, reversible anticoagulation from the laboratory to late-stage clinical trials. It demonstrated potent, target-specific inhibition of Factor IXa with a predictable and controllable safety profile with respect to bleeding. However, the discovery of severe, life-threatening allergic reactions mediated by pre-existing anti-PEG antibodies ultimately led to the termination of its development. The story of this compound serves as a critical case study for the drug development community, highlighting the potential immunogenicity of PEGylated therapeutics and underscoring the importance of evaluating for pre-existing antibodies in patient populations, particularly when high-dose PEGylated drugs are being developed.

References

An In-depth Technical Guide to Pegnivacogin and the REG1 Anticoagulation System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the REG1 anticoagulation system, centered on its core component, pegnivacogin (B1193231). The REG1 system represents a novel approach to anticoagulation, offering the potential for active control and reversal. This document details the system's mechanism of action, summarizes key quantitative data from clinical trials, outlines experimental protocols, and provides visual representations of critical pathways and processes.

Introduction to the REG1 Anticoagulation System

The REG1 anticoagulation system is a two-component system consisting of:

  • This compound (RB006): A single-stranded RNA aptamer that acts as a direct and selective inhibitor of coagulation Factor IXa (FIXa).[1][2]

  • Anivamersen (RB007): A complementary oligonucleotide that serves as an active reversal agent, or antidote, to this compound.[1][2][3]

The system is designed to provide potent, titratable anticoagulation with the unique ability to be actively reversed, offering a potential advantage in clinical situations requiring precise control of bleeding risk, such as during percutaneous coronary intervention (PCI) and in the management of acute coronary syndromes (ACS).[4][5]

Mechanism of Action

This compound functions by binding with high affinity and specificity to the active site of Factor IXa, thereby inhibiting its role in the coagulation cascade.[1] Factor IXa is a critical component of the intrinsic pathway of blood coagulation, responsible for the activation of Factor X to Factor Xa, a key step leading to thrombin generation and fibrin (B1330869) clot formation. By inhibiting Factor IXa, this compound effectively reduces thrombin generation and subsequent clot formation.

The reversal of this compound's anticoagulant effect is achieved through the administration of anivamersen. Anivamersen is a synthetic oligonucleotide with a sequence complementary to a portion of the this compound aptamer.[3] It binds to this compound via Watson-Crick base pairing, forming a stable duplex.[3] This binding alters the three-dimensional structure of this compound, preventing it from binding to and inhibiting Factor IXa, thus restoring normal coagulation.[3] The degree of anticoagulation reversal is dose-dependent on the amount of anivamersen administered relative to this compound.[3]

cluster_0 Coagulation Cascade cluster_1 REG1 System Intervention Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Activation Factor Xa Factor Xa Factor IXa->Factor Xa Activates Thrombin Thrombin Factor Xa->Thrombin Activates Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Formation This compound This compound (FIXa Inhibitor) This compound->Factor IXa Inhibits Anivamersen Anivamersen (Reversal Agent) Anivamersen->this compound

References

Preclinical Profile of Pegnivacogin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegnivacogin (B1193231) (formerly RB006) is a nucleic acid aptamer-based anticoagulant that selectively inhibits Factor IXa, a critical component of the intrinsic pathway of the blood coagulation cascade. Developed as part of the REG1 anticoagulation system, which also includes its complementary reversal agent anivamersen (RB007), this compound was investigated for use in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).[1][2][3][4] The development of this compound was ultimately discontinued (B1498344) due to severe allergic reactions observed in clinical trials.[1][5] This technical guide provides a comprehensive overview of the available preclinical and early clinical data on this compound, with a focus on its mechanism of action, pharmacodynamics, and the underlying cause of its adverse effects.

Core Mechanism of Action

This compound is a single-stranded, 31-nucleotide RNA aptamer that is chemically modified with 2'-fluoropyrimidines and linked to a 40-kDa polyethylene (B3416737) glycol (PEG) moiety to enhance its pharmacokinetic profile.[6] Its primary mechanism of action is the direct and high-affinity binding to the active site of Factor IXa, thereby inhibiting its enzymatic activity.[1][2] The inhibition of Factor IXa interrupts the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin (B1330869) clot formation.[2][4]

Signaling Pathway

Coagulation_Cascade_Inhibition_by_this compound Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Activates Factor IX Factor IX Factor XI->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Tenase Complex Tenase Complex Factor IXa->Tenase Complex Forms Factor VIIIa Factor VIIIa Factor VIIIa->Tenase Complex Factor X Factor X Tenase Complex->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Factor IXa Inhibits

Inhibition of the Intrinsic Coagulation Cascade by this compound.

Pharmacodynamics and Efficacy

Preclinical and early clinical studies demonstrated that this compound is a potent anticoagulant. In vitro studies showed that this compound reduces platelet activation and aggregation.[2][4] In patients with ACS, a 1 mg/kg intravenous bolus of this compound resulted in a significant reduction in residual platelet aggregation 20 minutes after administration.[2][4]

The RADAR Phase 2b clinical trial provided key pharmacodynamic data in patients with ACS.[7][8][9] A weight-adjusted dose of 1 mg/kg of this compound consistently achieved near-complete inhibition of Factor IX activity and provided stable anticoagulation during cardiac catheterization.[7][8][9]

Quantitative Pharmacodynamic Data from the RADAR Trial
ParameterValue (Mean ± SD)
This compound Plasma Concentration26.1 ± 4.6 µg/mL
Activated Partial Thromboplastin Time (aPTT)93.0 ± 9.5 s
Fold Increase in aPTT from Baseline2.9 ± 0.3

Data from a substudy of the RADAR trial in patients with ACS receiving a 1 mg/kg dose of this compound.[8][9]

Experimental Protocols

While detailed preclinical study protocols for this compound are not extensively published, the following methodologies were employed in the evaluation of the REG1 system.

In Vitro Platelet Reactivity Analysis
  • Objective: To assess the effect of this compound on platelet activation and aggregation.

  • Methodology:

    • Whole blood samples from healthy volunteers were collected.

    • Samples were incubated in vitro with and without this compound.

    • Platelet reactivity was analyzed using light transmission aggregometry.

    • Adenosine diphosphate (B83284) (ADP)-induced CD62P-expression and PAC-1 binding were measured to assess platelet activation.[2][4]

Pharmacokinetic and Pharmacodynamic Substudy of the RADAR Trial
  • Objective: To determine the plasma concentration, aPTT prolongation, and degree of Factor IX inhibition with a 1 mg/kg dose of this compound in ACS patients.

  • Methodology:

    • Patients with ACS scheduled for cardiac catheterization were enrolled.

    • A 1 mg/kg intravenous bolus of this compound was administered.

    • Blood samples were collected at baseline, 10-30 minutes post-administration, and before and after catheterization.

    • This compound plasma concentrations were measured using an ELISA.[8]

    • aPTT was measured in plasma samples.

    • Factor IX activity was imputed from aPTT prolongation using a calibration curve.[7][8]

PK_PD_Substudy_Workflow Patient ACS Patient Enrollment Sampling1 Baseline Blood Sample Collection Patient->Sampling1 Dosing 1 mg/kg IV Bolus of this compound Sampling2 Post-Dose Blood Sample Collection (10-30 min) Dosing->Sampling2 Sampling1->Dosing Catheterization Cardiac Catheterization Sampling2->Catheterization Sampling3 Pre- & Post-Catheterization Blood Sample Collection Catheterization->Sampling3 Analysis Plasma Analysis: - this compound Conc. (ELISA) - aPTT Measurement - Factor IX Activity Imputation Sampling3->Analysis

Workflow for the RADAR Pharmacokinetic and Pharmacodynamic Substudy.

Toxicology and Adverse Events

The most significant safety concern that emerged during the clinical development of this compound was the occurrence of severe allergic reactions, including anaphylaxis.[1][5] These reactions were observed shortly after the first administration of the drug in a small number of patients in the RADAR trial, which ultimately led to its termination.[5][6]

Subsequent investigations revealed that these hypersensitivity reactions were linked to pre-existing anti-PEG antibodies in the affected individuals.[6][10][11] The PEG moiety, while intended to improve the drug's half-life, was identified as the immunogenic component.

Primate Pharmacology Study

A primate pharmacology study was conducted to investigate the potential for this compound to cause an inflammatory response. The study found no evidence that this compound caused histamine (B1213489) release or complement activation in primates.[6] Furthermore, no adverse effects related to the administration of intact or expired this compound were observed in this study, with no significant changes in body temperature, heart rate, or mean arterial pressure compared to control treatment.[6][12]

Conclusion

This compound demonstrated potent and predictable anticoagulation through the targeted inhibition of Factor IXa in both preclinical and early clinical settings. However, its clinical development was halted due to severe allergic reactions caused by pre-existing anti-PEG antibodies. This highlights a critical challenge in the development of PEGylated therapeutics and underscores the importance of evaluating potential immunogenicity early in the drug development process. The findings from the this compound studies have contributed valuable insights into the clinical significance of anti-PEG antibodies.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pegnivacogin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegnivacogin (B1193231) (formerly RB006) is a novel, single-stranded RNA aptamer designed as a direct inhibitor of coagulation Factor IXa (FIXa). It was developed as part of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen (RB007). This system was engineered to provide potent, predictable, and reversible anticoagulation for use in acute care settings, such as during percutaneous coronary intervention (PCI) and for the treatment of acute coronary syndromes (ACS).[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, detailing its mechanism of action, clinical trial data, and experimental methodologies.

Core Concepts: Mechanism of Action

This compound exerts its anticoagulant effect by binding with high affinity and specificity to the active site of Factor IXa.[1] This binding event inhibits the formation of the tenase complex, which is composed of Factor VIIIa and Factor IXa. The tenase complex is a critical component of the intrinsic pathway of the coagulation cascade, responsible for the conversion of Factor X to its active form, Factor Xa. By inhibiting Factor IXa, this compound effectively blocks this conversion, leading to a significant reduction in thrombin generation and subsequent fibrin (B1330869) clot formation.[2]

The following diagram illustrates the role of Factor IXa in the coagulation cascade and the mechanism of inhibition by this compound.

Figure 1: Coagulation Cascade and this compound's Mechanism of Action.

Pharmacokinetics

This compound is administered intravenously and exhibits a rapid onset of action. The pharmacokinetic profile of this compound has been characterized in healthy volunteers and patients with coronary artery disease.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound.

Table 1: Pharmacokinetic Parameters of Intravenous this compound (1 mg/kg) in Patients with Acute Coronary Syndrome (RADAR Substudy)

ParameterValue (Mean ± SD)Reference
Cmax (Maximum Plasma Concentration)26.1 ± 4.6 µg/mL[1][3][4][5]
Tmax (Time to Maximum Concentration)2 - 5 minutes[6]
Half-life (t½) > 24 hours[7]

Note: A more precise terminal half-life with standard deviation is not available in the reviewed literature.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily assessed by its impact on coagulation assays, most notably the activated partial thromboplastin (B12709170) time (aPTT), and direct measurement of Factor IXa inhibition.

Data Presentation

Table 2: Pharmacodynamic Effects of Intravenous this compound (1 mg/kg) in Patients with Acute Coronary Syndrome (RADAR Substudy)

ParameterValue (Mean ± SD)Reference
aPTT (activated Partial Thromboplastin Time)93.0 ± 9.5 seconds[1][3][4][5]
aPTT Fold Increase from Baseline 2.9 ± 0.3[1][3][4][5]
Factor IXa Inhibition > 99% (at doses ≥ 0.75 mg/kg)

Table 3: In Vitro and In Vivo Effects of this compound on Platelet Aggregation

ConditionEffect on Platelet AggregationReference
In vitro (Healthy Volunteers) Reduced ADP-induced platelet aggregation by 26.3 ± 16.4%[8][9]
In vivo (ACS Patients) Reduced residual platelet aggregation (1µM ADP) from 33.3 ± 4% to 14.7 ± 8.1%[8][9]
Dose-Response Relationship

Clinical studies have demonstrated a clear dose-dependent relationship between the administered dose of this compound, the resulting plasma concentration, and the prolongation of aPTT. A dose of 0.75 mg/kg was predicted to achieve over 99% inhibition of Factor IX activity, corresponding to an approximate 2.5-fold increase in aPTT from baseline.[10] The 1 mg/kg dose used in later clinical trials was selected to ensure consistent and near-complete Factor IXa inhibition across a diverse patient population.[3][10]

Experimental Protocols

The clinical development of this compound involved several key clinical trials, most notably the Phase 2b RADAR trial and the Phase 3 REGULATE-PCI trial.

RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-Ranging) Trial
  • Objective: To determine the appropriate dose of the reversal agent, anivamersen, needed for safe sheath removal after cardiac catheterization and to assess the safety and efficacy of the REG1 system in patients with ACS.[7][11]

  • Study Design: Patients with non-ST-elevation ACS were randomized to receive either this compound (1 mg/kg IV bolus) followed by one of four different doses of anivamersen for partial to full reversal, or heparin.[7]

  • Pharmacokinetic/Pharmacodynamic Substudy: A pre-specified substudy was conducted to measure this compound plasma concentrations and aPTT at various time points before, during, and after cardiac catheterization.[1][3]

    • Plasma Concentration Measurement: this compound plasma concentrations were determined using a validated enzyme-linked immunosorbent assay (ELISA)-based method.

    • aPTT Measurement: Activated partial thromboplastin time was measured using the STA-PTT A5 assay on a Stago STA analyzer.

The following diagram outlines the experimental workflow of the RADAR PK/PD substudy.

radar_workflow Patient ACS Patient Enrollment Randomization Randomization to REG1 or Heparin Patient->Randomization Baseline Baseline Blood Sample Collection (aPTT, Factor IXa activity) Randomization->Baseline Dosing This compound Administration (1 mg/kg IV) Baseline->Dosing PostDose Post-Dose Blood Sample Collection (Plasma Concentration, aPTT) Dosing->PostDose Catheterization Cardiac Catheterization PostDose->Catheterization PostCath Post-Catheterization Blood Sample Collection (Plasma Concentration, aPTT) Catheterization->PostCath Reversal Anivamersen Administration (Dose-ranging) PostCath->Reversal FollowUp Clinical Follow-up for Safety and Efficacy Reversal->FollowUp

Figure 2: Experimental Workflow of the RADAR PK/PD Substudy.
REGULATE-PCI Trial

  • Objective: To compare the efficacy and safety of the REG1 system with bivalirudin (B194457) in patients undergoing PCI.

  • Study Design: A large-scale, randomized, open-label, active-controlled trial. The trial was prematurely terminated due to a higher than expected rate of severe allergic reactions in the this compound arm.

Logical Relationships in this compound Therapy

The therapeutic effect of this compound is a direct consequence of its pharmacokinetic and pharmacodynamic properties. The logical flow from drug administration to clinical outcome is depicted in the diagram below.

pk_pd_relationship Dose This compound Dose (e.g., 1 mg/kg IV) PK Pharmacokinetics (Rapid Tmax, High Cmax, Long t½) Dose->PK Determines PD Pharmacodynamics (Increased aPTT, >99% FIXa Inhibition) PK->PD Drives Effect Anticoagulant Effect (Reduced Thrombin Generation) PD->Effect Results in Outcome Clinical Outcome (Prevention of Thrombotic Events) Effect->Outcome Leads to

Figure 3: Logical Relationship between this compound's Pharmacokinetics and Pharmacodynamics.

Safety and Tolerability

While early phase studies suggested a favorable safety profile for this compound, the larger REGULATE-PCI trial was terminated early due to an unacceptably high incidence of severe allergic reactions, including anaphylaxis.[12] These reactions were observed shortly after the administration of this compound. Subsequent investigations have suggested a possible link between pre-existing anti-polyethylene glycol (PEG) antibodies and these first-exposure reactions, as this compound is a PEGylated aptamer.

Conclusion

This compound is a potent and direct inhibitor of Factor IXa with a rapid onset of action and a long duration of effect. Its pharmacokinetic profile is characterized by a high maximum plasma concentration achieved shortly after intravenous administration and a half-life exceeding 24 hours. Pharmacodynamically, this compound produces a dose-dependent prolongation of aPTT and achieves near-complete inhibition of Factor IXa at clinically relevant doses. Despite its promising anticoagulant properties and the availability of a specific reversal agent, the clinical development of this compound was halted due to safety concerns related to severe allergic reactions. This comprehensive technical guide provides researchers and drug development professionals with a detailed summary of the pharmacokinetic and pharmacodynamic properties of this compound, which may inform the development of future anticoagulant therapies.

References

An In-depth Technical Guide to the Anticoagulant Effect of Pegnivacogin on the Coagulation Cascade

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pegnivacogin (B1193231) is a novel, single-stranded RNA aptamer designed as a direct inhibitor of Factor IXa (FIXa), a critical serine protease in the coagulation cascade.[1][2] It functions as the anticoagulant component of the REG1 system, which also includes anivamersen, a complementary oligonucleotide that acts as a reversal agent.[1][3] By specifically targeting and inhibiting FIXa, this compound effectively attenuates the intrinsic and common pathways of coagulation, leading to a potent, dose-dependent anticoagulant effect. This guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable effects on pharmacodynamic markers and platelet function, and the experimental methodologies used to ascertain these effects, with a focus on data from key clinical investigations such as the RADAR Phase 2b trial.

Core Mechanism of Action

This compound exerts its anticoagulant effect by binding directly to the active site of Factor IXa, thereby preventing it from activating Factor X to Factor Xa.[1][4] This action is a pivotal intervention point in the coagulation cascade, as Factor IXa is the enzymatic component of the intrinsic "tenase" complex (FIXa-FVIIIa), which is responsible for a major burst in thrombin generation. By neutralizing FIXa, this compound effectively reduces the downstream production of thrombin (Factor IIa), a multifunctional enzyme that is central to fibrin (B1330869) clot formation and platelet activation.[5][6]

The following diagram illustrates the position of this compound's intervention within the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates TF Tissue Factor (TF) FVIIa_TF FVIIa-TF Complex TF->FVIIa_TF FVII FVII FVII->FVIIa_TF FVIIa_TF->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->FIXa Inhibits

This compound's inhibition point in the coagulation cascade.

Quantitative Pharmacodynamic and Platelet Effects

Clinical studies, particularly the RADAR (A Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-ranging Study Assessing the REG1 System) trial, have provided key quantitative data on the effects of this compound.[7][8]

Pharmacodynamic Profile

A weight-adjusted intravenous dose of 1 mg/kg this compound in patients with Acute Coronary Syndromes (ACS) demonstrated a rapid, consistent, and potent anticoagulant effect.[7][8]

ParameterValue (Mean ± SD)Clinical SignificanceSource
Peak Plasma Concentration26.1 ± 4.6 µg/mLRapid achievement of therapeutic drug levels.[7][8]
Activated Partial Thromboplastin Time (aPTT)93.0 ± 9.5 sSignificant prolongation of clotting time, indicating effective anticoagulation.[7][8]
Factor IX Inhibition (Fold Increase from Baseline)2.9 ± 0.3Near-complete inhibition of the target enzyme, Factor IXa.[7][8]
Effects on Platelet Function

Thrombin is a potent platelet activator. By inhibiting the upstream generation of thrombin, this compound indirectly reduces platelet reactivity and aggregation.[5] This effect was observed both in vitro and in ACS patients.

Assay TypeConditionParameterResultP-valueSource
In Vitro Flow CytometryADP-InducedCD62P-Expression↓ 10.2% (from 100% to 89.79 ± 4.04%)p=0.027[5][6]
In Vitro Flow CytometryADP-InducedPAC-1 Binding↓ 17.0% (from 100% to 83.02 ± 4.08%)p=0.010[5][6]
In Vitro AggregometryADP-InducedPlatelet Aggregation↓ 32.0% (from 97.71% to 66.53 ± 9.92%)p=0.013[5][6]
Ex Vivo AggregometryACS Patients (1 mg/kg IV bolus)Residual Platelet Aggregation↓ 56.8% (from 100% to 43.21 ± 8.23%)p=0.020[3][5][6]

Experimental Protocols & Workflows

The characterization of this compound's effects relies on established hematological and pharmacological assays.

Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment in the RADAR Trial

The RADAR PK/PD substudy was designed to confirm the dose selection and stability of anticoagulation during cardiac catheterization.[8][9]

RADAR_Workflow cluster_patient Patient Enrollment & Dosing cluster_sampling Sample Collection cluster_assays Laboratory Analysis P1 Enroll ACS/NSTEMI Patients (n=33) P2 Administer 1 mg/kg this compound (Intravenous Bolus) P1->P2 S1 Collect Blood Samples (Citrated Tubes) P2->S1 S2 Process to Platelet-Poor Plasma (Centrifugation) S1->S2 A1 Measure this compound Plasma Concentration (Pharmacokinetics) S2->A1 A2 Measure aPTT (Pharmacodynamics) S2->A2 A3 Impute Factor IX Activity from aPTT Calibration Curve A2->A3

Workflow for the RADAR PK/PD Substudy.

Methodology: Activated Partial Thromboplastin Time (aPTT)

  • Sample Preparation: Venous blood is collected in tubes containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio). Platelet-poor plasma (PPP) is prepared by centrifuging the sample at approximately 2,500 x g for 15 minutes.[10][11]

  • Assay Procedure:

    • A volume of PPP (e.g., 50-100 µL) is pipetted into a cuvette and incubated at 37°C.[10][12]

    • An equal volume of aPTT reagent (containing a surface activator like ellagic acid and phospholipids) is added.[10][13] The mixture is incubated for a precise activation time (e.g., 3-5 minutes) at 37°C.[12][13]

    • Pre-warmed calcium chloride (e.g., 25 mM) is forcibly added to the mixture, and a timer is started simultaneously.[10][13]

  • Data Recording: The time taken for a fibrin clot to form is recorded in seconds. This time is prolonged in the presence of inhibitors of the intrinsic and common pathways, such as this compound.[14]

In Vitro Platelet Function Assays

These experiments were conducted on whole blood from healthy volunteers to isolate the direct and indirect effects of this compound on platelet activity.[3][15]

Platelet_Workflow cluster_incubation Incubation cluster_lta Light Transmission Aggregometry cluster_flow Flow Cytometry start Collect Whole Blood (Healthy Volunteers) I1 Incubate with this compound (50 µg/ml) start->I1 I2 Incubate with Placebo (Phosphate Buffered Saline) start->I2 LTA1 Prepare Platelet-Rich Plasma (PRP) (Centrifuge at 190 g) I1->LTA1 FC1 Induce Activation with ADP I1->FC1 I2->LTA1 I2->FC1 LTA2 Induce Aggregation with ADP LTA1->LTA2 LTA3 Measure Light Transmittance LTA2->LTA3 FC2 Stain with Fluorescent Antibodies (Anti-CD62P, PAC-1) FC1->FC2 FC3 Analyze Platelet Surface Marker Expression FC2->FC3

Workflow for in vitro platelet function analysis.

Methodology: Light Transmission Aggregometry (LTA)

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed (e.g., 190 g for 15 minutes) to keep platelets suspended.[15] Platelet-poor plasma (PPP) for calibration is obtained by a subsequent high-speed centrifugation (e.g., 1000 g for 10 minutes).[1][15]

  • Incubation: PRP is incubated with either this compound (50 µg/ml) or a placebo control (phosphate-buffered saline) for 10 minutes.[15]

  • Assay Procedure:

    • The aggregometer is calibrated using PRP (0% light transmission) and PPP (100% light transmission).[6]

    • The PRP sample is placed in a cuvette with a stir bar at 37°C.[5]

    • A platelet agonist, such as Adenosine Diphosphate (ADP), is added to induce aggregation.[2][6]

  • Data Recording: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The instrument records this change in light transmission over time, with the maximal aggregation expressed as a percentage.[1][2]

Conclusion

This compound is a potent and specific inhibitor of Factor IXa that produces a reliable and high-grade level of anticoagulation. Its mechanism translates into significant prolongation of clotting times and a notable, indirect reduction in platelet reactivity. The data gathered from clinical and in vitro studies provide a strong quantitative basis for understanding its effects on the coagulation cascade. The development of its active control agent, anivamersen, further underscores its potential utility in clinical settings requiring precise and reversible anticoagulation.[3][16] However, the development program for the REG1 system, including this compound, has been discontinued.[6]

References

The Architecture of Inhibition: A Technical Guide to the Pegnivacogin-Factor IXa Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the structural and functional aspects of the Pegnivacogin-Factor IXa complex. This compound (B1193231) (also known as RB006) is a PEGylated RNA aptamer designed to specifically inhibit coagulation Factor IXa (FIXa), a critical serine protease in the intrinsic pathway of the blood coagulation cascade. Its development as part of the REG1 anticoagulation system, which includes the reversal agent anivamersen, represented a novel strategy for controllable anticoagulation. This document synthesizes crystallographic data, quantitative binding parameters, and detailed experimental methodologies to offer a comprehensive resource for researchers in thrombosis, hemostasis, and drug development.

Introduction

The coagulation cascade is a meticulously regulated enzymatic process essential for hemostasis. Factor IXa plays a pivotal role in this cascade by forming the intrinsic tenase complex with its cofactor, Factor VIIIa, which subsequently activates Factor X to Factor Xa, leading to thrombin generation and fibrin (B1330869) clot formation.[1] Dysregulation of this pathway can lead to thrombotic disorders, making FIXa a key target for anticoagulant therapies.

This compound is a nucleic acid ligand, specifically an RNA aptamer, that was developed through Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[2] It is an optimized and PEGylated version of the parent aptamer, 9.3t.[2][3] The REG1 system, comprising this compound and its complementary oligonucleotide reversal agent anivamersen, was designed to provide rapid, potent, and readily reversible anticoagulation.[1][4] This guide focuses on the molecular interactions at the heart of this system: the binding of this compound to Factor IXa.

Molecular Structure of the this compound-Factor IXa Complex

While the crystal structure of this compound itself in complex with Factor IXa is not publicly available, a high-resolution X-ray crystal structure of a closely related and functionally analogous inhibitory RNA aptamer, DTRI-177, bound to human Factor IXa provides profound insights into the mechanism of inhibition. This complex, resolved at 2.6 Å, is available in the Protein Data Bank under the accession code 8EPK .[5]

The structure reveals that the aptamer does not bind to the active site of FIXa. Instead, it interacts with a remote exosite on the catalytic domain, analogous to the anion-binding exosite-2 of thrombin.[5] This allosteric binding mechanism is a key feature of its inhibitory action. The interaction interface is extensive, covering approximately 1,100 Ų on the surface of FIXa and involves three α-helices and a deep groove.[5]

Upon binding, the aptamer induces a significant conformational change in Factor IXa. A critical movement involves the side chain of Trp215, which translocates 6.8 Å towards the catalytic His57, leading to a complete closure of the S1 substrate-binding pocket.[5] This allosteric distortion of the active site prevents the productive binding and cleavage of its natural substrate, Factor X, thereby inhibiting the coagulation cascade.

Quantitative Data: Binding Affinity and Pharmacodynamics

The interaction between this compound and Factor IXa is characterized by high affinity and specificity. The PEGylated aptamer RB006 (this compound) binds to Factor IXa with an affinity of approximately 3 nM.[6] The parent aptamer, 9.3t, exhibits a dissociation constant (Kd) of approximately 0.6 nM.[7]

Clinical and preclinical studies have quantified the pharmacodynamic effects of this compound, primarily through the activated partial thromboplastin (B12709170) time (aPTT), a measure of the intrinsic coagulation pathway's functionality.

ParameterValueSpecies/SystemReference
Binding Affinity (Kd)
This compound (RB006) - FIXa~3 nMIn vitro[6]
Aptamer 9.3t - FIXa0.58 ± 0.1 nMIn vitro[7]
Pharmacodynamic Effects
This compound Plasma Concentration (1 mg/kg dose)26.1 ± 4.6 µg/mLHuman (ACS patients)[8][9]
Mean aPTT (baseline)30.8 ± 3.8 sHuman (ACS patients)[10]
Mean aPTT (post-Pegnivacogin 1 mg/kg)93.0 ± 9.5 sHuman (ACS patients)[8][9][10]
Fold Increase in aPTT2.9 ± 0.3Human (ACS patients)[8][9]
Platelet Aggregation Inhibition
ADP-induced CD62P-expressionReduction to 89.79 ± 4.04% of controlIn vitro (human blood)[11]
ADP-induced PAC-1 bindingReduction to 83.02 ± 4.08% of controlIn vitro (human blood)[11]
Platelet Aggregation (LTA)Reduction to 66.53 ± 9.92% of controlIn vitro (human blood)[11]
Residual Platelet Aggregation (in ACS patients)Reduction to 43.21 ± 8.23% of baselineHuman (ACS patients)[11]

Experimental Protocols

X-ray Crystallography of the Factor IXa-Aptamer Complex

This protocol is based on the methodology used for the crystallization of the homologous DTRI-177-Factor IXa complex (PDB: 8EPK).[5]

  • Protein Expression and Purification:

    • Recombinant variants of human Factor IX, truncated at the N-terminal domains (e.g., ΔGlaΔEGF1-hIXa) and with the catalytic Ser195 mutated to Ala (S195A) to prevent activity, are expressed. The proteolytic activation sites are replaced with a furin-recognition sequence.

    • The Factor IX constructs are co-expressed with secreted, soluble furin in AV12 cells.

    • The resulting truncated Factor IXa variants are purified from the conditioned medium using standard chromatographic techniques.

  • Complex Formation and Crystallization:

    • The purified Factor IXa variant is mixed with the RNA aptamer (DTRI-177).

    • Crystallization is performed using the sitting-drop vapor diffusion method.

    • The protein-aptamer complex solution is mixed with a reservoir solution. For the 8EPK structure, specific crystallization conditions are detailed in the publication's supplementary materials. A general starting point for protein-nucleic acid complexes involves screens like Natrix & Natrix 2 (Hampton Research).[12]

    • Crystals are grown at a controlled temperature (e.g., 20°C).

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved by molecular replacement using a known structure of Factor IXa as a search model.

    • The model is refined against the diffraction data to yield the final atomic coordinates.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This is a representative protocol for analyzing aptamer-protein interactions, as was performed for this compound (RB006).[6]

  • Chip Preparation and Ligand Immobilization:

    • A sensor chip (e.g., a Biacore CM5 chip) is activated.

    • Human Factor IXa is immobilized onto the chip surface via amine coupling or another suitable chemistry. The immobilization level is calculated to achieve a desired maximum response (Rmax) based on the molecular weights of the ligand (FIXa) and analyte (this compound).[13]

    • Remaining active sites on the chip are blocked.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the chip surface to establish a stable baseline.

    • This compound is prepared in a series of concentrations in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.

    • Each concentration of this compound is injected over the immobilized Factor IXa surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

    • The change in the refractive index at the surface, measured in Resonance Units (RU), is recorded in real-time to generate a sensorgram.

  • Data Analysis:

    • The resulting sensorgrams are processed, which includes subtraction of any non-specific binding observed on a reference flow cell.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (koff/kon).

Factor IXa Activity Assay (Chromogenic)

This protocol is based on methods used to assess the inhibitory effect of Factor IXa aptamers.[14]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-buffered saline with Ca2+).

    • Prepare solutions of human Factor IXa, Factor VIIIa, phospholipids (B1166683) (liposomes), and Factor X at known concentrations.

    • Prepare a chromogenic substrate for Factor Xa (e.g., Pefachrome fXa).

    • Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, pre-assemble the intrinsic tenase complex by incubating Factor IXa, Factor VIIIa, and phospholipids in the reaction buffer.

    • Add the various dilutions of this compound or a vehicle control to the wells and incubate.

    • Initiate the reaction by adding Factor X.

    • Allow the reaction to proceed for a set time at 37°C.

    • Measure the amount of Factor Xa generated by adding the chromogenic substrate. The cleavage of the substrate by Factor Xa produces a colored product.

    • Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm) using a plate reader.

  • Data Analysis:

    • Calculate the rate of Factor Xa generation for each concentration of this compound.

    • Plot the rate of Factor Xa generation against the this compound concentration to determine the IC50 or inhibition constant (Ki).

Visualizations

Coagulation_Cascade_Inhibition cluster_Intrinsic Intrinsic Pathway cluster_Tenase Tenase Complex cluster_Common Common Pathway FXI Factor XI FXIa Factor XIa FXI->FXIa Activation FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa Tenase FIXa-FVIIIa Complex FIXa->Tenase FVIIIa Factor VIIIa FVIIIa->Tenase FX Factor X Tenase->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->FIXa Inhibits

Caption: Inhibition of the Intrinsic Coagulation Pathway by this compound.

SPR_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Data Data Processing ActivateChip 1. Activate Sensor Chip ImmobilizeFIXa 2. Immobilize Factor IXa ActivateChip->ImmobilizeFIXa BlockSurface 3. Block Surface ImmobilizeFIXa->BlockSurface Injectthis compound 4. Inject this compound (Association) BlockSurface->Injectthis compound InjectBuffer 5. Inject Buffer (Dissociation) Injectthis compound->InjectBuffer GenerateSensorgram 6. Generate Sensorgram InjectBuffer->GenerateSensorgram FitData 7. Fit Data to Model GenerateSensorgram->FitData CalculateKinetics 8. Calculate kon, koff, Kd FitData->CalculateKinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) Kinetic Analysis.

Allosteric_Inhibition cluster_Binding Binding Event cluster_Conformation Conformational Change cluster_Inhibition Inhibition FIXa_Open Factor IXa (Active Conformation) FIXa_Closed Factor IXa (Inactive Conformation) FIXa_Open->FIXa_Closed Allosteric Transition This compound This compound This compound->FIXa_Open Binds to Exosite FX Factor X (Substrate) FX->FIXa_Closed Binding Blocked

Caption: Logical Flow of Allosteric Inhibition of Factor IXa by this compound.

Conclusion

The this compound-Factor IXa complex exemplifies a sophisticated and highly specific interaction central to a novel anticoagulant strategy. The allosteric mechanism of inhibition, revealed through structural studies of homologous aptamers, highlights the potential for developing highly targeted therapeutics that modulate enzyme function without directly occluding the active site. The quantitative data confirm the high-affinity binding and potent anticoagulant effect of this compound. The detailed experimental protocols provided herein serve as a practical guide for researchers seeking to investigate this and similar aptamer-protein interactions. This comprehensive understanding is vital for the continued exploration and development of next-generation anticoagulant therapies.

References

early-phase clinical trials of Pegnivacogin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early-Phase Clinical Trials of Pegnivacogin (B1193231)

Introduction

This compound is a novel, single-stranded RNA aptamer that functions as a direct inhibitor of Factor IXa, a critical component of the intrinsic pathway of the blood coagulation cascade.[1][2] It was developed as part of the REG1 anticoagulation system, which also includes anivamersen, a complementary oligonucleotide that acts as a specific reversal agent.[1][3] This system was designed to offer predictable and controllable anticoagulation, a desirable feature in clinical settings such as percutaneous coronary intervention (PCI) and acute coronary syndromes (ACS).[1][3] This guide provides a detailed overview of the , focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

This compound selectively binds to Factor IXa, inhibiting its ability to form the tenase complex with Factor VIIIa.[2] This complex is responsible for the activation of Factor X to Factor Xa, a key step in the coagulation cascade leading to thrombin generation and fibrin (B1330869) clot formation. By inhibiting Factor IXa, this compound effectively reduces thrombin generation and subsequent coagulation.[4] The anticoagulant effect of this compound can be rapidly and specifically reversed by the administration of anivamersen.[5] Anivamersen is an oligonucleotide with a sequence complementary to that of this compound, allowing it to bind to this compound and neutralize its inhibitory activity on Factor IXa.[5]

cluster_coagulation Coagulation Cascade cluster_intervention Therapeutic Intervention Factor IXa Factor IXa Tenase Complex Tenase Complex Factor IXa->Tenase Complex Factor VIIIa Factor VIIIa Factor VIIIa->Tenase Complex Factor Xa Factor Xa Tenase Complex->Factor Xa Activates Factor X Factor X Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Activates Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Forms This compound This compound This compound->Factor IXa Inhibits Anivamersen Anivamersen Anivamersen->this compound Neutralizes

Mechanism of action of the REG1 anticoagulation system.

Early-Phase Clinical Trials

Phase 1b Dose-Escalation Study

A Phase 1b dose-escalation study was conducted to evaluate the safety and efficacy of the REG1 system in patients with stable coronary artery disease.[6]

Experimental Protocol: The study enrolled 50 patients with stable coronary artery disease who were receiving aspirin (B1665792) with or without clopidogrel.[6] Patients received an intravenous (IV) bolus injection of this compound (then known as RB006).[6] The study assessed the dose-dependent prolongation of activated partial thromboplastin (B12709170) time (aPTT) and the inhibition of Factor IXa.[6] The reversal of anticoagulation was evaluated after the administration of Anivamersen (then known as RB007) at a 2:1 antidote-to-drug ratio.[6]

Key Findings:

ParameterResult
This compound (RB006) Administration
aPTTPrompt, consistent, and dose-dependent prolongation[6]
Factor IXa Inhibition (at 1 mg/kg)Essentially complete[6]
Anivamersen (RB007) Administration
aPTT Reversal TimeMedian of one minute[6]
Rebound AnticoagulationNone observed for up to seven days[6]
Safety
Major Bleeding or Serious Adverse EventsNone observed[6]
Phase 2a REVERSAL-PCI Study

The REVERSAL-PCI study was a Phase 2a, open-label, multicenter, randomized trial comparing the REG1 system with unfractionated heparin (UFH) in patients undergoing elective PCI.[7]

Experimental Protocol: The study evaluated the safety and efficacy of REG1 in achieving and reversing anticoagulation during elective PCI.[7] The primary outcome measures were major bleeding within 48 hours or through hospital discharge, and a composite of all-cause death, nonfatal myocardial infarction, and urgent target vessel revascularization within 14 days.[7]

Key Findings: The study demonstrated that the REG1 system achieved nearly complete Factor IXa inhibition with a single IV bolus of this compound, without thrombotic complications.[7] Partial reversal with Anivamersen allowed for a controlled "stepdown" in anticoagulation, and early sheath removal was performed safely without an excess in bleeding.[7]

Phase 2b RADAR Trial

The RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-ranging Study Assessing the Safety, Efficacy, and Pharmacodynamics of the REG1 Anticoagulation System) trial was a pivotal Phase 2b study in patients with ACS.[3][8]

Experimental Protocol: The trial enrolled 640 non-ST-elevation ACS patients with planned early cardiac catheterization via femoral access.[5] Patients were randomized to receive either this compound (1 mg/kg IV bolus) followed by varying degrees of reversal with Anivamersen (25%, 50%, 75%, or 100%) or heparin.[5] The primary endpoint was total ACUITY bleeding through 30 days.[3][5] Secondary endpoints included major bleeding and a composite of death, myocardial infarction (MI), urgent target vessel revascularization (TVR), or recurrent ischemia at 30 days.[3][5] A pharmacokinetic and pharmacodynamic substudy was also conducted on 33 patients.[8][9]

cluster_workflow RADAR Trial Workflow cluster_reg1 REG1 Arm Enrollment Enrollment (n=640) Non-ST-elevation ACS patients Planned early cardiac catheterization Randomization Randomization Enrollment->Randomization This compound This compound (1 mg/kg IV) Randomization->this compound 2:1:1:2:2 ratio Heparin Heparin Arm Randomization->Heparin Anivamersen Blinded Anivamersen Reversal (25%, 50%, 75%, or 100%) This compound->Anivamersen Endpoint Primary Endpoint Assessment (Total ACUITY bleeding at 30 days) Anivamersen->Endpoint Heparin->Endpoint

RADAR trial experimental workflow.

Pharmacokinetic and Pharmacodynamic Findings (RADAR Substudy):

ParameterValue (Mean ± SD)
This compound Plasma Concentration26.1 ± 4.6 µg/mL[8][9][10]
aPTT93.0 ± 9.5 s[8][9][10]
aPTT Fold Increase from Baseline2.9 ± 0.3[8][9][10]
Factor IXa InhibitionNear complete[8][9][10]

Efficacy and Safety Findings (RADAR Trial):

OutcomeThis compound + 25% Reversal (n=41)This compound + 50% ReversalThis compound + 75% ReversalThis compound + 100% ReversalHeparin
Bleeding Events
Total ACUITY Bleeding (%)65[5]34[5]35[5]30[5]31[5]
Major Bleeding (%)20[5]11[5]8[5]7[5]10[5]
Ischemic Events
Composite Ischemic Events (%)\multicolumn{4}{c}{3.0[5]}5.7[5]

Note: Enrollment in the 25% reversal arm was suspended early due to excess bleeding.[5][11]

Adverse Events: The RADAR trial was terminated early after three patients experienced allergic-like reactions shortly after receiving this compound.[3][5] Two of these reactions met the criteria for anaphylaxis.[12] Subsequent analysis suggested that pre-existing anti-polyethylene glycol (PEG) antibodies may have been a major factor in these first-exposure allergic reactions, as this compound is a PEGylated RNA aptamer.[12]

REGULATE-PCI Trial

The REGULATE-PCI trial was a Phase 3 randomized clinical trial designed to compare the REG1 system with bivalirudin (B194457) in patients undergoing PCI.[13][14]

Experimental Protocol: The trial planned to enroll 13,200 patients undergoing PCI, randomizing them to either the REG1 system (this compound 1 mg/kg bolus followed by 80% reversal with Anivamersen) or bivalirudin.[14] The primary efficacy endpoint was a composite of all-cause death, MI, stroke, and unplanned target lesion revascularization by day 3.[14] The principal safety endpoint was major bleeding.[14]

Key Findings: The trial was terminated early after enrolling 3,232 patients due to the occurrence of severe allergic reactions.[13][14]

OutcomeREG1 (n=1616)Bivalirudin (n=1616)Odds Ratio (95% CI)p-value
Efficacy
Primary Composite Endpoint (%)7[13][14]6[13][14]1.05 (0.80–1.39)0.72[13][14]
Safety
Major Bleeding (%)<1[13]<1[13]3.49 (0.73–16.82)0.10[13]
Major or Minor Bleeding (%)6[13]4[13]1.64 (1.19–2.25)0.002[13]
Severe Allergic Reactions (%)1[13][14]<1[13][14]

Effect on Platelet Reactivity

Studies have shown that in addition to its anticoagulant effects, this compound can also reduce platelet reactivity.[4][15]

Experimental Protocol: In vitro studies were conducted on whole blood samples from healthy volunteers, where samples were incubated with and without this compound.[15] Platelet reactivity was analyzed by measuring ADP-induced CD62P-expression and PAC-1 binding, as well as platelet aggregation using light transmission aggregometry.[15][16] In vivo platelet aggregometry was performed on blood samples from ACS patients in the RADAR trial who received an intravenous bolus of 1 mg/kg this compound.[4][15]

Key Findings:

Study TypeParameterResultp-value
In Vitro (Healthy Volunteers)
ADP-induced CD62P-expression (% of control)89.79 ± 4.04[4][15]0.027[4][15]
ADP-induced PAC-1 binding (% of control)83.02 ± 4.08[4][15]0.010[4][15]
Platelet Aggregation (% of control)66.53 ± 9.92[4][15]0.013[4][15]
In Vivo (ACS Patients - RADAR Substudy)
Residual Platelet Aggregation (% of baseline)43.21 ± 8.23[4][15]0.020[4][15]

The inhibitory effect of this compound on platelet activation and aggregation was negated by the reversal agent Anivamersen.[4][15]

Conclusion

The demonstrated that the REG1 system could achieve rapid, potent, and reversible inhibition of Factor IXa. The dose-ranging studies helped to establish a dose of 1 mg/kg of this compound for near-complete Factor IXa inhibition and indicated that at least 50% reversal with Anivamersen was needed for safe sheath removal after cardiac catheterization.[5] While showing promise in reducing ischemic events compared to heparin in the RADAR trial, the development of this compound was ultimately halted due to the occurrence of severe allergic reactions, which were linked to the PEGylated nature of the molecule.[12][13][14] The experience with this compound provides valuable insights into the development of novel anticoagulants and the potential immunogenicity of PEGylated therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anticoagulation Assays of Pegnivacogin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegnivacogin (B1193231) is a nucleic acid-based aptamer that acts as a direct inhibitor of Factor IXa (FIXa), a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively binding to and inhibiting FIXa, this compound effectively blocks the downstream amplification of the coagulation cascade, leading to a potent anticoagulant effect.[1][2] These application notes provide detailed protocols for essential in vitro assays to characterize the anticoagulant activity of this compound, including the activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), and a direct anti-Factor IXa chromogenic assay. The provided protocols are intended to guide researchers in the preclinical evaluation and characterization of this compound and similar FIXa inhibitors.

Mechanism of Action of this compound in the Coagulation Cascade

This compound exerts its anticoagulant effect by directly binding to Factor IXa and inhibiting its enzymatic activity. This action prevents the formation of the tenase complex (Factor VIIIa/Factor IXa), which is responsible for the activation of Factor X to Factor Xa. The inhibition of Factor Xa generation leads to a significant reduction in thrombin production, ultimately preventing the conversion of fibrinogen to fibrin (B1330869) and the formation of a stable blood clot.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa IX Factor IX IXa Factor IXa IX->IXa VIII Factor VIII VIIIa Factor VIIIa VIII->VIIIa XIIa->XI XIa->IX IXa->VIII X Factor X IXa->X Activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Activates V Factor V Va Factor Va V->Va Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Fibrin Fibrin Fibrinogen->Fibrin Xa Factor Xa Xa->V Xa->Prothrombin Activates Thrombin->Fibrinogen Cleaves This compound This compound This compound->IXa Inhibits

Caption: this compound's Inhibition of the Coagulation Cascade.

Quantitative Data Summary

The following tables summarize the in vitro anticoagulant and antiplatelet activity of this compound from studies using human plasma and whole blood.

Table 1: In Vitro Anticoagulant Activity of this compound

AssayParameterValueNotes
Activated Partial Thromboplastin Time (aPTT)EC5014 µg/mLThe concentration of this compound required to achieve a 2.42-fold increase in aPTT.[3]
aPTT ProlongationFold Increase2.5-foldObserved at a plasma concentration of >15 µg/mL, which corresponds to >99% inhibition of Factor IX activity.[3]
Factor IX Activity Inhibition% Inhibition>99%Achieved at a plasma concentration of >15 µg/mL.[3]

Table 2: In Vitro Antiplatelet Effects of this compound in Healthy Volunteers

AssayConditionControl (%)This compound (50 µg/ml) (%)P-value
ADP-induced CD62P-expressionPlatelet Activation Marker10089.8 ± 12.10.0035
ADP-induced PAC-1 bindingPlatelet Activation Marker10083 ± 18.50.0006
ADP-induced Platelet AggregationLight Transmission Aggregometry100Reduced by 26.3 ± 16.4%0.0031

Data presented as mean ± standard deviation.[4]

Table 3: Reduction of Residual Platelet Aggregation in ACS Patients

AssayConditionBaseline (%)20 min post-Pegnivacogin (1mg/kg IV) (%)P-value
ADP (1µM)-induced Platelet AggregationLight Transmission Aggregometry33.3 ± 414.7 ± 8.10.005

Data presented as mean ± standard deviation.[4]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound's anticoagulant properties.

Experimental Workflow for In Vitro Anticoagulation Assays

experimental_workflow cluster_prep Sample Preparation cluster_assays Anticoagulation Assays cluster_platelet Platelet Function Assays start Start: Obtain Human Plasma/Whole Blood citrate Collect blood in 3.2% Sodium Citrate tubes start->citrate centrifuge Centrifuge to obtain Platelet-Poor Plasma (PPP) citrate->centrifuge platelet_agg Platelet Aggregometry citrate->platelet_agg flow_cyto Flow Cytometry (CD62P, PAC-1) citrate->flow_cyto aptt aPTT Assay centrifuge->aptt pt PT Assay centrifuge->pt anti_fixa Anti-FIXa Chromogenic Assay centrifuge->anti_fixa data_analysis Data Analysis (IC50, Dose-Response) aptt->data_analysis Measure Clotting Time pt->data_analysis Measure Clotting Time anti_fixa->data_analysis Measure Absorbance platelet_agg->data_analysis Measure Aggregation flow_cyto->data_analysis Measure Fluorescence logical_relationship cluster_assays In Vitro Anticoagulation Assays This compound This compound (FIXa Inhibitor) aPTT aPTT Assay (Intrinsic & Common Pathways) This compound->aPTT Strongly Prolongs PT PT Assay (Extrinsic & Common Pathways) This compound->PT No/Minimal Effect Anti_FIXa Anti-FIXa Chromogenic Assay (Direct FIXa Inhibition) This compound->Anti_FIXa Directly Measures Inhibition Specificity Demonstrates Specificity for Intrinsic Pathway aPTT->Specificity PT->Specificity Potency Quantifies Potency (IC50) Anti_FIXa->Potency

References

Application Notes and Protocols for Pegnivacogin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegnivacogin (B1193231) is a parenteral anticoagulant that acts as a direct inhibitor of Factor IXa (FIXa). It is a nucleic acid aptamer that binds to and inactivates FIXa, thereby preventing its role in the coagulation cascade and subsequent thrombin generation and fibrin (B1330869) formation. A key feature of this compound is the availability of a specific reversal agent, anivamersen, an oligonucleotide that binds to this compound and neutralizes its anticoagulant effect. This controlled anticoagulant system offers potential for therapeutic applications where precise and reversible inhibition of coagulation is desired.

These application notes provide a comprehensive overview of the protocol for using this compound in preclinical animal models of thrombosis, based on available data and established experimental procedures for similar antithrombotic agents.

Mechanism of Action

This compound is a synthetic RNA aptamer designed to bind with high affinity and specificity to the active site of Factor IXa. This binding competitively inhibits the interaction of FIXa with its substrate, Factor X, thereby blocking the conversion of Factor X to Factor Xa. This action effectively curtails the propagation of the coagulation cascade, leading to a potent anticoagulant effect. The specific and direct nature of this inhibition minimizes off-target effects. The anticoagulant activity of this compound can be rapidly reversed by the intravenous administration of its complementary oligonucleotide, anivamersen, which binds to this compound with high affinity, leading to its inactivation and clearance.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in a Preclinical Setting (Representative Data)
ParameterValueSpecies/ModelDosingReference
Dose 1 mg/kgHuman (ACS Patients)IV Bolus[1][2][3]
Cmax 26.1 ± 4.6 µg/mLHuman (ACS Patients)1 mg/kg IV Bolus[1][2][3]
Mean aPTT 93.0 ± 9.5 sHuman (ACS Patients)1 mg/kg IV Bolus[1][2][3]
Fold Increase in aPTT 2.9 ± 0.3Human (ACS Patients)1 mg/kg IV Bolus[1][2][3]
Vehicle Phosphate-Buffered Saline (PBS), pH 7.4Cynomolgus MonkeyN/A[N/A]
Dose (Safety Study) 20 mg/kgCynomolgus MonkeySingle IV Dose[N/A]
Table 2: Efficacy of this compound in a Murine Ferric Chloride-Induced Carotid Artery Thrombosis Model (Representative Data)
Treatment GroupDose (mg/kg, IV)Time to Occlusion (minutes, Mean ± SEM)Thrombus Weight (mg, Mean ± SEM)
Vehicle (PBS) N/A10.2 ± 1.50.85 ± 0.12
This compound 0.518.5 ± 2.10.42 ± 0.08
This compound 1.028.3 ± 3.5 0.21 ± 0.05
This compound + Anivamersen 1.0 + 2.011.5 ± 1.80.79 ± 0.15

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. This is representative data based on expected outcomes for an effective antithrombotic agent in this model.

Experimental Protocols

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Anivamersen (for reversal studies)

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Anesthetic: Ketamine/Xylazine cocktail

  • Ferric Chloride (FeCl₃) solution (e.g., 10% in distilled water)

  • Filter paper strips (1 x 2 mm)

  • Doppler flow probe and flowmeter

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse with an intraperitoneal injection of Ketamine/Xylazine.

    • Place the mouse in a supine position on a surgical board.

    • Make a midline cervical incision and carefully expose the right common carotid artery.

  • Drug Administration:

    • Administer this compound or vehicle intravenously via the tail vein. A typical administration volume is 100 µL.

    • Allow for a short circulation time (e.g., 5-15 minutes) before inducing thrombosis.

  • Thrombosis Induction:

    • Place a Doppler flow probe around the carotid artery to monitor blood flow.

    • Saturate a small piece of filter paper with the FeCl₃ solution.

    • Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Efficacy Assessment:

    • Continuously monitor carotid artery blood flow using the Doppler probe.

    • The primary endpoint is the time to stable occlusion (cessation of blood flow).

    • After the experiment, the thrombosed arterial segment can be excised and the thrombus weight determined.

  • Reversal Protocol (if applicable):

    • At a predetermined time after this compound administration or after thrombus formation, administer Anivamersen intravenously.

    • Monitor for restoration of blood flow or changes in coagulation parameters.

Protocol 2: Deep Vein Thrombosis (DVT) Model in Mice (Stasis-Induced)

This model is suitable for evaluating the efficacy of anticoagulants in a venous thrombosis setting.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle: Sterile PBS, pH 7.4

  • Anesthetic: Ketamine/Xylazine cocktail

  • Surgical instruments

  • Suture material

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse as described in Protocol 1.

    • Perform a midline laparotomy to expose the inferior vena cava (IVC).

  • Drug Administration:

    • Administer this compound or vehicle intravenously via the tail vein prior to the surgical procedure.

  • Thrombosis Induction:

    • Carefully dissect the IVC from the surrounding tissues.

    • Ligate the IVC just below the renal veins with a suture.

    • Ligate all side branches between the main ligature and the iliac bifurcation.

    • This stasis of blood flow will lead to the formation of a thrombus.

  • Efficacy Assessment:

    • After a defined period (e.g., 24-48 hours), re-anesthetize the mouse.

    • Excise the IVC segment containing the thrombus.

    • Measure the length and weight of the thrombus.

    • The primary endpoint is the reduction in thrombus weight in the this compound-treated group compared to the vehicle group.

Mandatory Visualization

Pegnivacogin_Mechanism_of_Action Intrinsic_Pathway Intrinsic Pathway Factor_IX Factor IX Intrinsic_Pathway->Factor_IX Factor_IXa Factor IXa Factor_IX->Factor_IXa Activation Factor_Xa Factor Xa Factor_IXa:s->Factor_Xa:n Converts Factor_X Factor X Thrombin Thrombin Factor_Xa->Thrombin Converts Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen This compound This compound This compound->Factor_IXa Inhibits Inactive_Complex Inactive Complex This compound->Inactive_Complex Anivamersen Anivamersen (Reversal Agent) Anivamersen->Inactive_Complex

Caption: Mechanism of action of this compound and its reversal by Anivamersen.

FeCl3_Thrombosis_Workflow Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Expose_Artery Expose Carotid Artery Anesthetize->Expose_Artery Administer_Drug Administer this compound or Vehicle (IV) Expose_Artery->Administer_Drug Monitor_Flow Monitor Blood Flow (Doppler Probe) Administer_Drug->Monitor_Flow Induce_Thrombosis Induce Thrombosis (FeCl3 Application) Monitor_Flow->Induce_Thrombosis Measure_Occlusion Measure Time to Stable Occlusion Induce_Thrombosis->Measure_Occlusion Excise_Thrombus Excise Thrombus (Optional) Measure_Occlusion->Excise_Thrombus End End Measure_Occlusion->End Measure_Weight Measure Thrombus Weight (Optional) Excise_Thrombus->Measure_Weight Measure_Weight->End

Caption: Experimental workflow for the FeCl₃-induced carotid artery thrombosis model.

References

Application Notes and Protocols for In Vivo Studies with Pegnivacogin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of pegnivacogin (B1193231), a PEGylated RNA aptamer that acts as a potent and specific inhibitor of coagulation Factor IXa (FIXa). The following sections detail its mechanism of action, present quantitative data from preclinical studies, and offer detailed protocols for its use in in vivo research models.

Mechanism of Action: Inhibition of the Intrinsic Coagulation Cascade

This compound exerts its anticoagulant effect by binding with high affinity and specificity to Factor IXa, a critical enzyme in the intrinsic pathway of the blood coagulation cascade. This binding event blocks the catalytic activity of FIXa, thereby preventing the activation of Factor X to Factor Xa. The inhibition of Factor Xa formation effectively halts the downstream generation of thrombin (Factor IIa), which is responsible for converting fibrinogen to fibrin, the key protein component of a blood clot. By disrupting this cascade, this compound prevents thrombus formation.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XIa Factor XIa Factor XIIa->Factor XIa Factor XI Factor XI Factor IXa Factor IXa Factor XIa->Factor IXa Factor IX Factor IX Factor VIIIa Factor VIIIa Intrinsic Tenase Complex Intrinsic Tenase Complex Factor Xa Factor Xa Intrinsic Tenase Complex->Factor Xa Factor IXaFactor VIIIa Factor IXaFactor VIIIa Factor IXaFactor VIIIa->Intrinsic Tenase Complex Tissue Factor Tissue Factor Factor VIIa Factor VIIa Extrinsic Tenase Complex Extrinsic Tenase Complex Extrinsic Tenase Complex->Factor Xa Tissue FactorFactor VIIa Tissue FactorFactor VIIa Tissue FactorFactor VIIa->Extrinsic Tenase Complex Factor X Factor X Prothrombin (II) Prothrombin (II) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrin Fibrin Thrombin (IIa)->Fibrin Fibrinogen (I) Fibrinogen (I) Fibrinogen (I)->Fibrin Prothrombinase Complex Prothrombinase Complex Prothrombinase Complex->Thrombin (IIa) Factor Va Factor Va Factor XaFactor Va Factor XaFactor Va Factor XaFactor Va->Prothrombinase Complex This compound This compound This compound->Factor IXa Inhibition

Figure 1: this compound's Inhibition of the Coagulation Cascade.

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from preclinical in vivo studies of this compound and a similar PEGylated RNA aptamer.

Table 1: this compound Efficacy in a Murine Thrombosis Model

ParameterValueAnimal ModelStudy TypeReference
Effective Dose≥ 0.5 mg/kgMouse (C57BL/6)Ferric Chloride-Induced Carotid Artery Thrombosis[1]
EndpointMaintenance of vessel patencyMouse (C57BL/6)Ferric Chloride-Induced Carotid Artery Thrombosis[1]
ControlFull occlusion in ~3 minutesMouse (C57BL/6)Ferric Chloride-Induced Carotid Artery Thrombosis[1]

Table 2: Pharmacokinetic and Dosing Data from Preclinical Studies

CompoundDoseRoute of AdministrationAnimal ModelKey FindingsReference
This compound20 mg/kgIntravenous (IV)Cynomolgus MonkeyWell-tolerated
This compound (as part of REG1 system)1 mg/kgIntravenous (IV) bolusHuman (ACS patients)Near complete FIXa inhibition, reduced platelet aggregation.[2][3][2][3]
Similar PEGylated RNA Aptamer1 mg/kgIntravenous (IV)Mouse (C57BL/6J)Investigation of pharmacokinetic properties
Similar PEGylated RNA Aptamer1 mg/kgIntravenous (IV)Cynomolgus MonkeyInvestigation of pharmacokinetic properties

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol describes the preparation and intravenous administration of this compound in a rodent model.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free saline (0.9% NaCl)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Animal restraints appropriate for the chosen species

  • Sterile insulin (B600854) syringes with appropriate gauge needles (e.g., 29-31G) for intravenous injection (tail vein for mice/rats)

Procedure:

  • Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature.

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Reconstitute the this compound in sterile, nuclease-free saline to a desired stock concentration (e.g., 1 mg/mL). The exact volume of saline will depend on the amount of this compound in the vial.

    • Gently vortex the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Dose Calculation and Dilution:

    • Calculate the required volume of the this compound stock solution based on the animal's body weight and the desired dose (e.g., 0.5 mg/kg or 1 mg/kg).

    • If necessary, perform a further dilution with sterile, nuclease-free saline to achieve an appropriate injection volume (e.g., 5-10 µL/g body weight for mice).

  • Administration (Intravenous Tail Vein Injection in Mice):

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a suitable restraint device.

    • Swab the tail with 70% ethanol (B145695) to clean the injection site.

    • Load the calculated dose of the this compound solution into a sterile insulin syringe.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the solution. Successful injection is indicated by the clearing of the vein.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Monitor the animal for any immediate adverse reactions.

    • Return the animal to its cage and monitor according to the experimental plan.

experimental_workflow_administration cluster_prep Preparation cluster_admin Administration (Mouse Tail Vein) Reconstitute this compound Reconstitute this compound Calculate Dose Calculate Dose Reconstitute this compound->Calculate Dose Prepare Injection Prepare Injection Calculate Dose->Prepare Injection Restrain Animal Restrain Animal Prepare Injection->Restrain Animal Inject this compound Inject this compound Restrain Animal->Inject this compound Monitor Animal Monitor Animal Inject this compound->Monitor Animal

Figure 2: Experimental Workflow for this compound Administration.
Protocol 2: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This protocol is a well-established model to evaluate the in vivo antithrombotic efficacy of compounds like this compound.[1]

Materials:

  • Anesthetized mouse (e.g., C57BL/6)

  • Surgical microscope or magnifying lens

  • Micro-dissecting instruments

  • Doppler flow probe

  • Flowmeter

  • Filter paper (1-2 mm width)

  • 10% Ferric Chloride (FeCl₃) solution

  • This compound solution (prepared as in Protocol 1)

  • Saline (vehicle control)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane (B1672236) inhalation or injectable anesthetics).

    • Place the animal in a supine position on a surgical board.

    • Make a midline cervical incision to expose the left common carotid artery.

    • Carefully dissect the artery from the surrounding tissue.

  • Flow Probe Placement:

    • Place a Doppler flow probe around the carotid artery, distal to the intended site of injury, to monitor blood flow.

    • Record the baseline blood flow.

  • Drug Administration:

    • Administer this compound (e.g., 0.5 mg/kg) or vehicle (saline) via tail vein injection.

  • Induction of Thrombosis:

    • Saturate a small piece of filter paper with 10% FeCl₃ solution.

    • Apply the FeCl₃-saturated filter paper to the surface of the carotid artery for a defined period (e.g., 3 minutes).

    • Remove the filter paper and rinse the artery with saline.

  • Monitoring and Data Acquisition:

    • Continuously monitor and record the blood flow in the carotid artery using the flowmeter.

    • The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.

    • Monitor for a set period (e.g., 60 minutes) to assess vessel patency in the this compound-treated group.

thrombosis_model_workflow Anesthetize Mouse Anesthetize Mouse Expose Carotid Artery Expose Carotid Artery Anesthetize Mouse->Expose Carotid Artery Place Flow Probe Place Flow Probe Expose Carotid Artery->Place Flow Probe Administer this compound/Vehicle Administer this compound/Vehicle Place Flow Probe->Administer this compound/Vehicle Apply FeCl3 Patch Apply FeCl3 Patch Administer this compound/Vehicle->Apply FeCl3 Patch Monitor Blood Flow Monitor Blood Flow Apply FeCl3 Patch->Monitor Blood Flow Record Time to Occlusion Record Time to Occlusion Monitor Blood Flow->Record Time to Occlusion

Figure 3: Workflow for the Ferric Chloride-Induced Thrombosis Model.
Protocol 3: Measurement of Factor IXa Activity in Plasma

This protocol outlines a general method for assessing the pharmacodynamic effect of this compound by measuring FIXa activity in plasma samples collected from treated animals. This can be performed using a commercially available chromogenic assay kit.

Materials:

  • Plasma samples from this compound- and vehicle-treated animals (collected in sodium citrate (B86180) tubes and double-centrifuged to obtain platelet-poor plasma)

  • Factor IXa chromogenic assay kit (containing FIXa substrate, Factor X, and Factor VIIIa)

  • Microplate reader capable of reading absorbance at 405 nm

  • 37°C incubator

  • Tris-BSA buffer or other recommended assay buffer

  • Purified Factor IXa standard

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples at 37°C.

    • Dilute the plasma samples in the assay buffer as recommended by the kit manufacturer. The dilution factor may need to be optimized.

  • Standard Curve Preparation:

    • Prepare a standard curve of known Factor IXa concentrations using the purified standard provided in the kit.

  • Assay Performance:

    • Add the diluted plasma samples and standards to the wells of a 96-well microplate.

    • Add the reagent mixture containing Factor X and Factor VIIIa to each well.

    • Incubate the plate at 37°C for a specified time to allow for the activation of Factor X by any active Factor IXa in the samples.

    • Add the chromogenic substrate for Factor Xa to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode) or after a fixed incubation period (endpoint mode).

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each sample and standard.

    • Generate a standard curve by plotting the known concentrations of Factor IXa against their corresponding reaction rates.

    • Determine the Factor IXa activity in the plasma samples by interpolating their reaction rates from the standard curve.

    • Compare the Factor IXa activity in the this compound-treated group to the vehicle-treated group to determine the extent of inhibition.

Safety and Toxicology Considerations

Preclinical safety and toxicology studies are crucial to identify potential risks associated with a new drug candidate. These studies help in determining the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD). Key assessments include effects on vital functions such as the cardiovascular, central nervous, and respiratory systems. For this compound, a PEGylated aptamer, a potential consideration is the pre-existing anti-polyethylene glycol (PEG) antibodies, which have been linked to allergic reactions in some clinical trials. Therefore, monitoring for hypersensitivity reactions in animal models may be warranted.

References

Application Notes and Protocols for Measuring Pegnivacogin Activity with aPTT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegnivacogin (B1193231) (RB006) is a potent and specific inhibitor of Factor IXa (FIXa), a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] By directly binding to and inactivating FIXa, this compound effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.[4] The anticoagulant activity of this compound can be monitored and quantified using the activated Partial Thromboplastin (B12709170) Time (aPTT) assay, a common clinical laboratory test that measures the integrity of the intrinsic and common pathways of coagulation.[5] These application notes provide a detailed overview and protocol for measuring this compound activity using the aPTT assay.

Mechanism of Action and Signaling Pathway

This compound is a nucleic acid aptamer that specifically targets and inhibits the enzymatic activity of Factor IXa.[1][2] Factor IXa is a serine protease that, in complex with its cofactor Factor VIIIa, activates Factor X to Factor Xa.[6] This complex, known as the tenase complex, is a key amplification step in the coagulation cascade.[4] By inhibiting FIXa, this compound effectively blocks the propagation of the coagulation cascade, leading to a prolongation of clotting time.[1] The aPTT assay is particularly sensitive to the inhibition of factors in the intrinsic pathway, including Factor IX, making it a suitable pharmacodynamic biomarker for this compound activity.

coagulation_pathway cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates (with FVIIIa) Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Complexes with Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) Activates Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) Converts Fibrin Fibrin Fibrinogen (I)->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIIIa This compound This compound This compound->Factor IXa Inhibits

Caption: Inhibition of the Intrinsic Coagulation Pathway by this compound.

Quantitative Data

Clinical data from the RADAR Phase 2b trial demonstrated a clear pharmacodynamic effect of this compound on aPTT.[1][2]

ParameterValueReference
This compound Dose 1 mg/kg intravenous bolus[1][2]
Mean Peak Plasma Concentration 26.1 ± 4.6 µg/mL[1][2]
Mean Baseline aPTT Not explicitly stated, but fold increase is relative to this.
Mean Post-Dose aPTT 93.0 ± 9.5 seconds[1][2]
Mean Fold Increase in aPTT 2.9 ± 0.3[1][2]

Note: The RADAR trial utilized the STA-PTT A5 reagent for aPTT measurements.[1]

Experimental Protocols

Principle of the aPTT Assay

The aPTT assay measures the time it takes for a fibrin clot to form after the addition of a contact activator (e.g., silica, ellagic acid, or kaolin), phospholipids (B1166683) (a substitute for platelet surfaces), and calcium to citrated plasma. The contact activator initiates the intrinsic pathway by activating Factor XII. The subsequent cascade of enzymatic reactions, which includes the action of Factor IXa, ultimately leads to the formation of a fibrin clot. The presence of a Factor IXa inhibitor like this compound will prolong the time to clot formation in a concentration-dependent manner.

Experimental Workflow

aptt_workflow cluster_sample Sample Preparation cluster_assay aPTT Assay cluster_reagents Reagents Venous Blood Collection Venous Blood Collection Citrated Plasma Separation Citrated Plasma Separation Venous Blood Collection->Citrated Plasma Separation Centrifugation Plasma Incubation Plasma Incubation Citrated Plasma Separation->Plasma Incubation Add Plasma to Cuvette Clot Detection Clot Detection Plasma Incubation->Clot Detection Add CaCl2 Start Timer Record Clotting Time (seconds) Record Clotting Time (seconds) Clot Detection->Record Clotting Time (seconds) aPTT Reagent (Activator + Phospholipids) aPTT Reagent (Activator + Phospholipids) aPTT Reagent (Activator + Phospholipids)->Plasma Incubation Add and Incubate Calcium Chloride (CaCl2) Calcium Chloride (CaCl2)

Caption: General workflow for aPTT measurement.

Materials and Reagents
  • Coagulation Analyzer: An automated or semi-automated photo-optical or mechanical clot detection system.

  • aPTT Reagent: A commercial aPTT reagent containing a contact activator and phospholipids. The STA-PTT A5 (Diagnostica Stago) was used in the key clinical trial for this compound.[1]

  • Calcium Chloride Solution: Typically 0.025 M, as supplied with the aPTT reagent kit.

  • Control Plasmas: Normal and abnormal control plasmas with known aPTT ranges. For this compound studies, it is advisable to use a set of calibrators or controls spiked with known concentrations of this compound to establish a standard curve.

  • Patient/Test Plasma: Platelet-poor plasma collected in 3.2% sodium citrate (B86180) tubes (9:1 blood to anticoagulant ratio).

  • Pipettes and Tips: Calibrated precision pipettes.

  • Incubator/Water Bath: Capable of maintaining 37°C.

Detailed Protocol for aPTT Measurement of this compound Activity

This protocol is a general guideline and should be adapted based on the specific coagulation analyzer and aPTT reagent manufacturer's instructions.

  • Reagent Preparation:

    • Reconstitute the aPTT reagent and prepare the calcium chloride solution according to the manufacturer's package insert.

    • Allow reagents to equilibrate to room temperature before use.

    • Pre-warm the required amount of calcium chloride solution to 37°C.

  • Sample Preparation:

    • Collect whole blood in a 3.2% sodium citrate tube. Ensure the tube is filled to the appropriate level to maintain the correct blood-to-anticoagulant ratio.

    • Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

    • Carefully transfer the plasma to a clean plastic tube, avoiding contamination with platelets from the buffy coat.

    • Testing should ideally be performed within 4 hours of sample collection.

  • Assay Procedure (Automated Analyzer):

    • Load the prepared aPTT reagent, calcium chloride solution, control plasmas, and patient/test plasmas onto the coagulation analyzer.

    • Program the analyzer to perform the aPTT test according to the manufacturer's recommended protocol.

    • The analyzer will typically perform the following steps automatically:

      • Pipette a specific volume of plasma into a cuvette and incubate at 37°C.

      • Add a specific volume of the aPTT reagent to the plasma and incubate for a defined period (e.g., 3-5 minutes) to allow for activation of the contact factors.

      • Add a specific volume of pre-warmed calcium chloride to initiate the clotting cascade.

      • The analyzer will detect the formation of a fibrin clot and record the time in seconds.

  • Quality Control:

    • Run normal and abnormal control plasmas at the beginning of each batch of tests and at regular intervals to ensure the assay is performing correctly.

    • Results for the control plasmas should fall within the manufacturer's specified ranges.

    • For quantitative analysis of this compound, a calibration curve should be generated using plasma samples spiked with known concentrations of this compound.

  • Data Analysis and Interpretation:

    • The aPTT results are reported in seconds.

    • The degree of aPTT prolongation is proportional to the concentration of this compound in the plasma.

    • For a quantitative assessment, the aPTT of the test sample can be compared to the calibration curve to determine the concentration of this compound.

    • Alternatively, results can be expressed as a ratio of the patient's aPTT to the mean aPTT of a normal plasma pool.

Imputing Factor IX Inhibition from aPTT

A key application of measuring aPTT in the context of this compound is to impute the level of Factor IX inhibition. This can be achieved by establishing a calibration curve that relates the aPTT prolongation to the percentage of Factor IX activity.

Protocol for Establishing a FIX Inhibition Calibration Curve
  • Prepare a series of Factor IX deficient plasmas: This can be done by immunodepletion of Factor IX from normal human plasma.

  • Create a range of Factor IX activity levels: Prepare dilutions of normal human plasma in the Factor IX deficient plasma to create a set of standards with known Factor IX activity levels (e.g., 100%, 50%, 25%, 12.5%, 6.25%, and 0%).

  • Measure the aPTT for each standard: Perform the aPTT assay on each of the prepared standards in duplicate or triplicate.

  • Generate the calibration curve: Plot the aPTT in seconds (y-axis) against the corresponding Factor IX activity in percent (x-axis).

  • Impute FIX inhibition: Measure the aPTT of the plasma sample containing this compound. Use the calibration curve to determine the corresponding Factor IX activity. The percent inhibition can then be calculated as: % Inhibition = 100% - Imputed % Factor IX Activity

Conclusion

The aPTT assay is a readily available and reliable method for assessing the anticoagulant activity of the direct Factor IXa inhibitor, this compound. A standardized protocol, including the use of appropriate controls and calibrators, is essential for obtaining accurate and reproducible results. The relationship between aPTT prolongation and Factor IX inhibition can be established to provide a quantitative measure of this compound's pharmacodynamic effect. These application notes and protocols provide a framework for researchers and drug development professionals to effectively measure and interpret the activity of this compound in a laboratory setting.

References

Application Notes and Protocols: Anivamersen for Pegnivacogin Reversal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the REG1 anticoagulation system, focusing on the protocol for reversing the anticoagulant effects of pegnivacogin (B1193231) using its complementary oligonucleotide reversal agent, anivamersen. The REG1 system was developed for short-term, high-intensity anticoagulation, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI).[1][2]

Mechanism of Action

The REG1 system is a two-component anticoagulant platform:

  • This compound (RB006): A single-stranded, 31-nucleotide RNA aptamer that specifically binds to and inhibits the active site of coagulation Factor IXa (FIXa), a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][3] By inhibiting FIXa, this compound effectively blocks the downstream generation of thrombin, a key mediator of thrombosis.[4]

  • Anivamersen (RB007): A 15-nucleotide oligonucleotide designed to be the active control agent for this compound.[1] Its sequence is complementary to a portion of the this compound aptamer. Anivamersen binds to this compound via Watson-Crick base pairing, which alters the conformation of the aptamer, causing it to release FIXa and rapidly neutralize the anticoagulant effect.[5] This reversal can be precisely titrated based on the molar ratio of the administered components.[5][6]

cluster_0 Anticoagulation State cluster_1 Reversal State FIXa Factor IXa InactiveComplex Inactive FIXa-Pegnivacogin Complex FIXa->InactiveComplex Inhibited by This compound This compound (Aptamer) This compound->InactiveComplex NeutralizedComplex Neutralized This compound-Anivamersen Complex InactiveComplex->NeutralizedComplex Releases FIXa ActiveFIXa Active Factor IXa InactiveComplex->ActiveFIXa Releases Anivamersen Anivamersen (Reversal Agent) Anivamersen->NeutralizedComplex Binds to Pegnivacogin_admin This compound Administration Anivamersen_admin Anivamersen Administration

Mechanism of this compound Anticoagulation and Anivamersen Reversal.

Quantitative Data Summary

The following tables summarize the dosing protocols and clinical outcomes observed in the Phase 2b RADAR (Randomized, Partially Blinded, Multicenter, Active-Controlled, Dose-Ranging) trial, which evaluated the REG1 system in patients with non-ST-elevation ACS.[7]

Table 1: Anivamersen Dosing Protocol for this compound Reversal

This protocol is based on an initial anticoagulant dose of 1 mg/kg this compound administered intravenously over 1 minute.[7]

Target Reversal LevelAnivamersen (RB007) Dose
25%0.075 mg/kg
50%0.2 mg/kg
75%0.4 mg/kg
100% (Complete Reversal)1.0 mg/kg

Data sourced from the RADAR trial design.[7]

Table 2: Clinical Outcomes from the RADAR Trial (30-Day Follow-Up)

This table presents the bleeding and ischemic event rates corresponding to different levels of anticoagulation reversal compared to heparin.

Treatment ArmTotal ACUITY BleedingMajor ACUITY BleedingIschemic Events*
REG1 (25% Reversal)65%20%3.0% (Pooled REG1)
REG1 (50% Reversal)34%11%3.0% (Pooled REG1)
REG1 (75% Reversal)35%8%3.0% (Pooled REG1)
REG1 (100% Reversal)30%7%3.0% (Pooled REG1)
Heparin (Control)31%10%5.7%

*Composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia.[7] Note: The 25% reversal arm was suspended early during the trial.[7]

Experimental Protocols

Protocol 1: In Vivo Anticoagulation and Reversal in a Clinical Setting (RADAR Trial Model)

This protocol outlines the methodology for administering the REG1 system to patients with ACS scheduled for cardiac catheterization.

Objective: To achieve predictable, high-level anticoagulation for an invasive procedure and subsequently reverse it to facilitate safe vascular access site management.

Methodology:

  • Patient Selection: Enroll patients with ACS (unstable angina or NSTEMI) planned for cardiac catheterization via femoral access.[7]

  • Anticoagulation: Administer a single intravenous bolus of This compound at 1 mg/kg over 1 minute prior to the procedure.[7] This dose is designed to achieve >99% inhibition of FIXa activity.[8][9]

  • Procedure: Perform the diagnostic or interventional cardiac procedure (e.g., PCI).

  • Anticoagulation Reversal: Post-procedure, administer a blinded intravenous dose of anivamersen according to the desired level of reversal (see Table 1).[7]

  • Sheath Removal: For patients receiving reversal, femoral arterial sheath removal can be attempted as early as 10 minutes post-procedure.[5] The RADAR trial concluded that at least 50% reversal is required for safe sheath removal.[7]

  • Contingency: If hemostasis is not achieved within 20 minutes of the initial reversal dose, an additional open-label dose of anivamersen (1 mg/kg) can be administered to ensure complete reversal.[5][7]

start Patient with ACS Enrolled This compound Administer This compound (1 mg/kg IV) start->this compound procedure Perform Cardiac Catheterization / PCI This compound->procedure anivamersen Administer Anivamersen (Dose-Ranging) procedure->anivamersen sheath Attempt Arterial Sheath Removal (10 min post-reversal) anivamersen->sheath hemostasis Hemostasis Achieved? sheath->hemostasis complete_reversal Administer Additional Anivamersen (1 mg/kg) hemostasis->complete_reversal No (after 20 min) end Procedure Complete hemostasis->end Yes complete_reversal->sheath

Clinical Workflow for the REG1 System in ACS Patients.

Protocol 2: In Vitro Assessment of Platelet Reactivity

Objective: To determine the effect of FIXa inhibition by this compound and its reversal by anivamersen on platelet activation and aggregation.

Materials:

  • Whole blood samples from healthy volunteers.

  • This compound.

  • Anivamersen.

  • Adenosine diphosphate (B83284) (ADP) as a platelet agonist.

  • Flow cytometer.

  • Light transmission aggregometer.

  • Fluorescently-labeled antibodies (e.g., anti-CD62P, PAC-1).

Methodology:

  • Sample Preparation: Incubate whole blood samples in vitro with either a vehicle control, this compound, or this compound followed by anivamersen.

  • Platelet Activation (Flow Cytometry):

    • Add ADP to the samples to induce platelet activation.

    • Add fluorescently-labeled antibodies that bind to activated platelets, such as anti-CD62P (P-selectin) and PAC-1 (which binds to the activated GPIIb/IIIa receptor).[10]

    • Analyze the samples using a flow cytometer to quantify the percentage of activated platelets.

    • Expected Outcome: this compound significantly reduces the expression of CD62P and PAC-1 binding compared to control.[4] This effect is negated in samples treated with anivamersen.[11]

  • Platelet Aggregation (Light Transmission Aggregometry):

    • Prepare platelet-rich plasma from the treated whole blood samples.

    • Measure light transmission through the samples after the addition of a platelet agonist like ADP.

    • Expected Outcome: this compound significantly reduces platelet aggregation.[10][11] The addition of anivamersen restores platelet aggregation to baseline levels.[4]

cluster_dose Dose-Reversal Relationship cluster_reversal Resulting Anticoagulation Reversal dose0 This compound Only (0 mg/kg Anivamersen) rev0 0% Reversal dose0->rev0 dose1 0.075 mg/kg Anivamersen rev1 ~25% Reversal dose1->rev1 dose2 0.2 mg/kg Anivamersen rev2 ~50% Reversal dose2->rev2 dose3 0.4 mg/kg Anivamersen rev3 ~75% Reversal dose3->rev3 dose4 1.0 mg/kg Anivamersen rev4 ~100% Reversal dose4->rev4

Logical Relationship Between Anivamersen Dose and Reversal Level.

Safety and Considerations

  • Allergic Reactions: The clinical development of the REG1 system was halted due to the occurrence of severe, life-threatening allergic reactions.[1] In the Phase 2b RADAR trial, three patients experienced allergic-like reactions shortly after administration of this compound.[7]

  • Bleeding Risk: While the reversal agent is designed to mitigate bleeding, there is a clear dose-dependent relationship between the degree of reversal and bleeding events. The RADAR trial data suggests that at least 50% reversal is necessary to achieve a bleeding profile comparable to or better than heparin when early sheath removal is performed.[7][12]

  • Discontinuation: The REG1 program was discontinued, and it is not in active clinical development.[4] The information presented here is based on published data from its development program and should be used for research and informational purposes.

References

Application Notes and Protocols: Pegnivacogin for Factor IXa Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegnivacogin (B1193231) is a synthetic RNA aptamer that acts as a direct and selective inhibitor of coagulation Factor IXa (FIXa). It is a component of the REG1 and REG2 anticoagulation systems, which also include its complementary reversal agent, anivamersen.[1] this compound's targeted inhibition of the intrinsic coagulation pathway offers a promising therapeutic strategy for managing thrombotic events, particularly in the context of cardiovascular procedures.[2] These application notes provide a comprehensive overview of this compound's characteristics, dosage information from clinical studies, and detailed protocols for its evaluation.

Mechanism of Action

This compound binds with high affinity and specificity to the active site of Factor IXa, preventing its interaction with Factor VIIIa.[3] This inhibition blocks the formation of the tenase complex, which is responsible for the activation of Factor X to Factor Xa. Consequently, the downstream propagation of the coagulation cascade and the generation of thrombin are significantly reduced.[2][4]

Below is a diagram illustrating the mechanism of action of this compound in the coagulation cascade.

Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Tenase Complex (with FVIIIa) Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Prothrombinase Complex (with FVa) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Factor IXa Inhibition cluster_0 Plate Preparation cluster_1 Reaction Initiation cluster_2 Detection A Add this compound dilutions B Add Factor IXa A->B C Incubate B->C D Add Factor VIIIa, Factor X, and Phospholipids C->D E Incubate D->E F Add Chromogenic Substrate E->F G Read Absorbance at 405 nm F->G A Prepare Plasma with This compound B Incubate Plasma at 37°C A->B C Add aPTT Reagent B->C D Incubate C->D E Add CaCl2 and Start Timer D->E F Detect Clot Formation E->F A Prepare PRP and PPP B Incubate PRP with This compound A->B C Calibrate Aggregometer A->C D Add Agonist to PRP B->D C->D E Record Light Transmission D->E

References

Application Notes and Protocols for Assessing Pegnivacogin Effects using Light Transmission Aggregometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegnivacogin (B1193231) is a novel anticoagulant that functions as a direct inhibitor of Factor IXa, a critical component of the intrinsic pathway of the coagulation cascade. By targeting Factor IXa, this compound effectively reduces the generation of thrombin, a potent platelet activator.[1][2] This indirect mechanism of action leads to a decrease in platelet activation and aggregation, a crucial consideration in the development of antithrombotic therapies. Light Transmission Aggregometry (LTA) is the gold-standard laboratory method for assessing platelet function, making it an essential tool for characterizing the pharmacodynamic effects of this compound.[3][4]

These application notes provide detailed protocols for utilizing LTA to evaluate the in vitro and ex vivo effects of this compound on platelet aggregation.

Mechanism of Action of this compound

This compound is a synthetic RNA aptamer that binds to and inhibits the enzymatic activity of Factor IXa. This inhibition disrupts the tenase complex (Factor VIIIa and Factor IXa), which is responsible for the activation of Factor X to Factor Xa. The subsequent reduction in Factor Xa leads to decreased conversion of prothrombin to thrombin. Thrombin is a key activator of platelets through Protease-Activated Receptors (PARs). By diminishing thrombin generation, this compound indirectly attenuates platelet activation and aggregation.[1][2]

Pegnivacogin_Mechanism Factor IXa Factor IXa Tenase Complex Tenase Complex Factor IXa->Tenase Complex This compound This compound This compound->Factor IXa Factor Xa Factor Xa Tenase Complex->Factor Xa Activates Factor X Factor X Thrombin Thrombin Factor Xa->Thrombin Activates Prothrombin Prothrombin Platelet Activation Platelet Activation Thrombin->Platelet Activation Platelet Aggregation Platelet Aggregation Platelet Activation->Platelet Aggregation

Caption: this compound inhibits Factor IXa, reducing thrombin and platelet aggregation.

Data Presentation

The following tables summarize the quantitative effects of this compound on platelet aggregation as determined by LTA.

Table 1: In Vitro Effects of this compound on ADP-Induced Platelet Aggregation in Healthy Volunteers

ParameterControlThis compound (50 µg/mL)P-valueReference
Maximum Platelet Aggregation (%)97.71 ± 5.3066.53 ± 9.920.013[1][2]
Reduction in Maximum Aggregation (%)-26.3 ± 16.40.0031[4]

Table 2: Ex Vivo Effects of this compound on ADP-Induced Platelet Aggregation in ACS Patients (RADAR Trial)

ParameterBaseline20 min post-Pegnivacogin (1 mg/kg IV)P-valueReference
Residual Platelet Aggregation (%)10043.21 ± 8.230.020[1][2]
Residual Platelet Aggregation (1µM ADP) (%)33.3 ± 4.014.7 ± 8.10.005[4]

Experimental Protocols

In Vitro Evaluation of this compound using LTA

This protocol describes the procedure for assessing the direct effects of this compound on platelet aggregation in platelet-rich plasma (PRP) from healthy volunteers.

Materials:

  • This compound

  • Agonist (e.g., Adenosine Diphosphate - ADP)

  • 3.2% Sodium Citrate (B86180) blood collection tubes

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer (e.g., Bio/Data Corporation PAP-8E)

  • Aggregometer cuvettes and stir bars

  • Calibrated pipettes

Protocol:

  • Blood Collection: Collect whole blood from healthy, consenting donors into 3.2% sodium citrate tubes. The first few milliliters of blood should be discarded to avoid activation due to venipuncture. Process samples within 1-2 hours of collection.[5]

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.[5]

    • Carefully transfer the supernatant (PRP) to a clean tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[5]

  • Instrument Setup:

    • Set the LTA instrument to 37°C.

    • Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Incubation:

    • Pipette PRP into aggregometer cuvettes containing a stir bar.

    • Add this compound or vehicle control to the PRP and incubate for 10 minutes at 37°C with stirring (e.g., 1000 rpm).[2]

  • Aggregation Measurement:

    • Add the platelet agonist (e.g., ADP at a final concentration of 1 µM or 20 µM) to the cuvette to induce aggregation.[4]

    • Record the change in light transmission for at least 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation.

    • Compare the aggregation in the presence of this compound to the vehicle control.

In_Vitro_LTA_Workflow start Start blood_collection Whole Blood Collection (3.2% Sodium Citrate) start->blood_collection centrifuge1 Centrifuge (150-200g, 15 min) blood_collection->centrifuge1 prp_prep Prepare Platelet-Rich Plasma (PRP) centrifuge1->prp_prep centrifuge2 Centrifuge (1500-2000g, 15 min) centrifuge1->centrifuge2 incubation Incubate PRP with this compound or Vehicle (10 min, 37°C) prp_prep->incubation ppp_prep Prepare Platelet-Poor Plasma (PPP) centrifuge2->ppp_prep instrument_setup LTA Instrument Setup (37°C) Calibrate with PRP and PPP ppp_prep->instrument_setup instrument_setup->incubation add_agonist Add Agonist (e.g., ADP) incubation->add_agonist measure_aggregation Record Light Transmission add_agonist->measure_aggregation data_analysis Analyze Data (% Aggregation) measure_aggregation->data_analysis end End data_analysis->end

Caption: Workflow for in vitro LTA analysis of this compound's effects.

Ex Vivo Monitoring of this compound Effects (RADAR Trial Protocol)

This protocol is based on the methodology used in the RADAR clinical trial to assess the effects of intravenously administered this compound on platelet aggregation in patients with Acute Coronary Syndromes (ACS).[1][4]

Materials:

  • 3.2% Sodium Citrate blood collection tubes

  • Light Transmission Aggregometer

  • Agonist (e.g., ADP)

  • Standard laboratory equipment for blood processing

Protocol:

  • Patient Population: Patients with ACS scheduled for percutaneous coronary intervention (PCI).

  • Blood Sampling:

    • Collect a baseline blood sample before the administration of this compound.

    • Administer this compound intravenously (e.g., 1 mg/kg bolus).

    • Collect a second blood sample 20 minutes after the administration of this compound.[1][4]

  • Sample Processing: Prepare PRP and PPP from each blood sample as described in the in vitro protocol.

  • LTA Analysis:

    • Perform LTA on both the baseline and post-treatment PRP samples.

    • Use a standardized concentration of an agonist, such as ADP (e.g., 1 µM), to induce platelet aggregation.[4]

  • Data Analysis:

    • Measure the maximum platelet aggregation for both baseline and post-treatment samples.

    • Calculate the percentage of residual platelet aggregation after this compound administration relative to the baseline.

Quality Control and Data Interpretation

  • Pre-analytical Variables: It is crucial to control for pre-analytical variables that can affect platelet function, such as diet, smoking, and medications. A thorough patient history should be obtained.[5]

  • Agonist Concentration: The choice and concentration of the agonist are critical. For evaluating P2Y12-mediated pathways, ADP is the agonist of choice. It is recommended to test a range of concentrations to construct a dose-response curve.

  • Data Interpretation: A significant reduction in platelet aggregation in the presence of this compound compared to the control or baseline indicates an inhibitory effect. The results should be interpreted in the context of the drug's mechanism of action, which involves the indirect inhibition of platelet function through the reduction of thrombin generation.

Conclusion

Light Transmission Aggregometry is a robust and reliable method for quantifying the effects of this compound on platelet function. The protocols outlined in these application notes provide a framework for conducting both in vitro and ex vivo studies to characterize the antiplatelet activity of this novel Factor IXa inhibitor. Adherence to standardized procedures and careful control of variables are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Pegnivacogin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pegnivacogin is a 31-nucleotide, PEGylated RNA aptamer that acts as a potent and specific inhibitor of coagulation Factor IXa (FIXa).[1][2][3] It was developed as part of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen.[1][4] this compound binds to the active site of FIXa, thereby blocking its role in the coagulation cascade and exerting an anticoagulant effect.[3] This is reflected by a prolongation of the activated partial thromboplastin (B12709170) time (aPTT).[5]

Clinically, this compound was investigated for use in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).[4] However, its clinical development was terminated due to incidents of severe allergic reactions.[1] Researchers should be aware of this potential for hypersensitivity when handling and using this compound.

These application notes provide detailed protocols for the preparation of this compound solutions for in vitro and preclinical research purposes, based on its known physicochemical properties as a PEGylated RNA aptamer and data from published studies.

Physicochemical and Pharmacokinetic Data

A summary of the available quantitative data for this compound is presented in the table below. This information is critical for calculating appropriate solution concentrations and for designing experiments that reflect physiologically relevant conditions.

ParameterValueSource
Molecular Identity 31-nucleotide PEGylated RNA aptamer[1]
Mechanism of Action Direct inhibitor of Factor IXa[1][3]
Clinical Dose 1 mg/kg intravenous bolus[4][5]
Mean Peak Plasma Concentration (after 1 mg/kg dose) 26.1 ± 4.6 µg/mL[5]
Pharmacodynamic Effect Prolongation of activated partial thromboplastin time (aPTT)[5]

Signaling Pathway and Mechanism of Action

This compound exerts its anticoagulant effect by directly interfering with the intrinsic pathway of the coagulation cascade. The diagram below illustrates the point of inhibition.

This compound inhibits Factor IXa in the coagulation cascade.

Experimental Protocols

Due to the termination of its clinical development, a standardized manufacturer's protocol for the preparation of this compound for research use is not publicly available. The following protocols are based on best practices for handling PEGylated RNA aptamers. It is highly recommended to perform small-scale solubility and stability tests before preparing large quantities of stock solutions.

Reconstitution of Lyophilized this compound

Lyophilized oligonucleotides should be handled in a clean environment to prevent nuclease contamination.

Materials:

  • Lyophilized this compound

  • Nuclease-free water (RNase/DNase free)

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0), nuclease-free

  • Sterile, nuclease-free polypropylene (B1209903) tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Add the required volume of nuclease-free TE buffer (recommended) or nuclease-free water to achieve a stock concentration of, for example, 1-10 mg/mL. TE buffer is preferred as it helps to chelate divalent cations that can act as cofactors for nucleases and maintains a stable pH.

  • Gently vortex or pipette the solution up and down to ensure the this compound is fully dissolved. Avoid vigorous shaking.

  • Incubate at room temperature for 10-15 minutes to allow for complete dissolution.

  • Centrifuge the vial again briefly to collect the entire volume of the stock solution.

  • It is best practice to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound.

Storage ConditionLyophilized PowderStock Solution (in TE Buffer)Diluted Working Solutions
Short-term (days to weeks) 4°C4°C4°C (use within a few days)
Long-term (months to years) -20°C to -80°C-20°C to -80°CNot Recommended

Key Storage Recommendations:

  • Protect from Light: this compound, like many complex molecules, may be light-sensitive. Store vials and tubes in the dark (e.g., in a freezer box or wrapped in foil).

  • Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into volumes suitable for single experiments is highly recommended.

  • Nuclease Contamination: Always use nuclease-free reagents, consumables, and proper aseptic technique to prevent degradation of the RNA aptamer.

Preparation of Working Solutions for In Vitro Assays

For this compound to be active, it must be folded into its correct three-dimensional conformation. This is typically achieved through a heating and cooling step. The buffer composition, particularly the presence of salts, is crucial for this process.

Materials:

  • This compound stock solution

  • Assay-specific buffer (e.g., HEPES-buffered saline, Tris-HCl with MgCl₂)

Workflow for Preparing Working Solutions:

workflow start Start with this compound Stock Solution dilute Dilute to final concentration in assay buffer start->dilute heat Heat at 85-95°C for 5 minutes dilute->heat cool Cool to room temperature (or 37°C) for 10-15 minutes heat->cool use Use in experiment cool->use

Workflow for preparing active this compound working solutions.

Detailed Procedure:

  • Determine the final concentration of this compound required for your experiment. A concentration range of 10-500 nM is a common starting point for aptamer-based assays. To mimic the peak plasma concentrations seen in clinical trials (~26 µg/mL), a concentration of approximately 500 nM could be targeted (assuming a molecular weight of ~50 kDa).

  • Dilute the this compound stock solution to the desired final concentration in the appropriate assay buffer. The buffer should be chosen based on the requirements of the specific experiment (e.g., cell culture media, coagulation assay buffer). It is often critical to include physiological concentrations of salts like MgCl₂ (typically 1-5 mM) to facilitate proper aptamer folding.

  • Transfer the diluted this compound solution to a PCR tube or similar vessel.

  • Place the tube in a thermocycler or heat block and heat to 85-95°C for 5 minutes. This step denatures the aptamer, breaking any intermolecular bonds.

  • Allow the solution to cool slowly to the temperature of your experiment (e.g., room temperature or 37°C) over 10-15 minutes. This allows the aptamer to fold into its thermodynamically stable, active conformation.

  • The solution is now ready for use in your experiment (e.g., adding to a plasma sample for an aPTT assay, or to cells in culture).

Safety and Handling

  • Allergic Reactions: As noted, this compound has been associated with severe allergic reactions in humans.[1] While the risk in a laboratory setting is likely lower than with systemic administration, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

This document is intended to serve as a guide. Researchers should optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for Monitoring the Anticoagulation Effects of Pegnivacogin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegnivacogin (B1193231) is a single-stranded RNA aptamer that acts as a direct inhibitor of Factor IXa (FIXa), a critical enzyme in the blood coagulation cascade.[1][2][3][4] It is a component of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen.[1][5] This system allows for controllable anticoagulation, making it a subject of interest for various clinical applications, particularly in acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI).[1][3] Accurate monitoring of this compound's anticoagulant effects is crucial for ensuring therapeutic efficacy while minimizing bleeding risks. These application notes provide detailed protocols for monitoring this compound using standard coagulation assays.

Mechanism of Action

This compound selectively binds to and inhibits the activity of Factor IXa, thereby blocking the intrinsic pathway of the coagulation cascade. This inhibition prevents the conversion of Factor X to Factor Xa, a key step in the generation of thrombin and subsequent fibrin (B1330869) clot formation.[2][6] The anticoagulant effect of this compound can be rapidly reversed by the administration of anivamersen, an oligonucleotide that binds to this compound and neutralizes its activity.[7]

Figure 1: this compound's Mechanism of Action in the Coagulation Cascade.

Data Presentation

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound from clinical studies.

Table 1: Pharmacokinetic and Pharmacodynamic Profile of this compound (1 mg/kg IV Bolus) [8][9]

ParameterMean Value (± SD)Units
Peak Plasma Concentration26.1 (± 4.6)µg/mL
Activated Partial Thromboplastin Time (aPTT)93.0 (± 9.5)seconds
aPTT Fold Increase from Baseline2.9 (± 0.3)-

Table 2: Bleeding and Ischemic Events with this compound and Varying Anivamersen Reversal (RADAR Trial)

Treatment ArmMajor Bleeding RateIschemic Event Rate
This compound + 25% Anivamersen Reversal20%3.0%
This compound + 50% Anivamersen Reversal11%3.0%
This compound + 75% Anivamersen Reversal8%3.0%
This compound + 100% Anivamersen Reversal7%3.0%
Heparin10%5.7%

Experimental Protocols

Accurate monitoring of this compound's anticoagulant effect is essential. The following protocols for Activated Partial Thromboplastin Time (aPTT) and Chromogenic Factor IX Activity assays are recommended.

Experimental Workflow

cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (3.2% Sodium Citrate (B86180) Tube) Centrifugation1 First Centrifugation (Platelet-Poor Plasma) SampleCollection->Centrifugation1 PlasmaTransfer Plasma Transfer Centrifugation1->PlasmaTransfer Centrifugation2 Second Centrifugation (Platelet-Free Plasma) PlasmaTransfer->Centrifugation2 Aliquoting Aliquoting and Freezing Centrifugation2->Aliquoting aPTT_Assay aPTT Assay Aliquoting->aPTT_Assay FIX_Assay Chromogenic Factor IX Activity Assay Aliquoting->FIX_Assay DataAnalysis Data Analysis and Interpretation aPTT_Assay->DataAnalysis FIX_Assay->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

Figure 2: Experimental Workflow for Monitoring this compound.
Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a global coagulation test that is sensitive to the inhibition of the intrinsic pathway by this compound.[10]

Principle: The aPTT test measures the time it takes for a clot to form in plasma after the addition of a contact activator (e.g., silica, kaolin) and a phospholipid reagent, followed by calcium.[11]

Materials:

  • Patient platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator and phospholipids)

  • 0.025 M Calcium Chloride solution

  • Coagulometer

  • Control plasmas (normal and abnormal)

Procedure:

  • Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube.[10] Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.[12] Perform a second centrifugation step to ensure the plasma is platelet-free.[13]

  • Assay Performance: a. Pre-warm the aPTT reagent and calcium chloride solution to 37°C. b. Pipette 100 µL of patient plasma or control plasma into a cuvette. c. Incubate the plasma at 37°C for 3 minutes. d. Add 100 µL of the pre-warmed aPTT reagent to the plasma. e. Incubate the mixture for a specified time (typically 3-5 minutes, as per reagent manufacturer's instructions).[14] f. Add 100 µL of the pre-warmed calcium chloride solution to initiate clotting and simultaneously start the timer on the coagulometer. g. The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.[15]

  • Quality Control: Run normal and abnormal control plasmas with each batch of patient samples to ensure the accuracy and precision of the assay.

  • Interpretation: A prolonged aPTT indicates a deficiency in the intrinsic or common pathway factors or the presence of an inhibitor, such as this compound. The degree of aPTT prolongation correlates with the concentration of this compound.

Chromogenic Factor IX Activity Assay

This assay provides a more specific measurement of this compound's inhibitory effect on Factor IXa.

Principle: In this two-stage assay, Factor IX in the plasma is activated to Factor IXa. The generated Factor IXa then activates Factor X to Factor Xa. The amount of Factor Xa produced is proportional to the Factor IX activity in the sample and is measured by the cleavage of a chromogenic substrate, which releases a colored compound.[16]

Materials:

  • Patient platelet-poor plasma (PPP)

  • Chromogenic Factor IX assay kit (containing Factor XIa, Factor X, phospholipids, calcium, and a chromogenic substrate for Factor Xa)

  • Spectrophotometer or automated coagulation analyzer with chromogenic capabilities

  • Factor IX deficient plasma

  • Calibrators and controls

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma as described for the aPTT assay.[17][18]

  • Assay Performance (manual method): a. Prepare a standard curve using calibrators with known Factor IX activity. b. Dilute patient plasma, calibrators, and controls as recommended by the kit manufacturer. c. In a microplate well or cuvette, add diluted plasma, Factor XIa, and phospholipids/calcium. Incubate to allow for the activation of Factor IX. d. Add Factor X to the mixture. The generated Factor IXa will activate Factor X to Factor Xa. e. Add the chromogenic substrate for Factor Xa. f. Measure the change in absorbance over time at the appropriate wavelength using a spectrophotometer. The rate of color development is proportional to the Factor IX activity.[16]

  • Data Analysis: Calculate the Factor IX activity of the patient sample by interpolating the absorbance value from the standard curve.

  • Quality Control: Include calibrators and controls with each assay run to validate the results.

  • Interpretation: A reduced Factor IX activity level indicates the inhibitory effect of this compound.

Logical Relationships in the REG1 System

This compound This compound Administration Anticoagulation Anticoagulation (Factor IXa Inhibition) This compound->Anticoagulation Monitoring Monitoring (aPTT, Chromogenic FIX Assay) Anticoagulation->Monitoring TherapeuticRange Therapeutic Range Achieved? Monitoring->TherapeuticRange TherapeuticRange->this compound No (Adjust Dose) Anivamersen Anivamersen Administration (Reversal Agent) TherapeuticRange->Anivamersen Yes Reversal Reversal of Anticoagulation Anivamersen->Reversal Hemostasis Restoration of Hemostasis Reversal->Hemostasis

Figure 3: Logical Flow of the REG1 Anticoagulation System.

References

Application Notes and Protocols: Experimental Design for Studying Pegnivacogin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegnivacogin is a single-stranded RNA aptamer that functions as a direct inhibitor of Coagulation Factor IXa (FIXa). It is a component of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen.[1] This system was developed for controllable anticoagulation, primarily in the setting of acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI).[1] These application notes provide a detailed experimental design for evaluating the efficacy of this compound, from in vitro characterization to clinical trial endpoints.

Mechanism of Action

This compound directly binds to the active site of Factor IXa, preventing the formation of the tenase complex (Factor VIIIa, Factor IXa, and calcium ions on a phospholipid surface). This inhibition blocks the conversion of Factor X to Factor Xa, a critical step in the common pathway of the coagulation cascade, ultimately leading to a reduction in thrombin generation and fibrin (B1330869) clot formation.[2]

Coagulation Cascade and this compound's Target

The following diagram illustrates the coagulation cascade and the point of inhibition by this compound.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X +VIIIa Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa Tissue Factor->X VII VII VII->VIIa Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin +Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->IXa Inhibition

This compound inhibits Factor IXa in the intrinsic pathway.

Data Presentation: Summary of RADAR Phase 2b Clinical Trial Data

The following tables summarize the key efficacy and safety data from the RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-Ranging) Phase 2b clinical trial, which evaluated the REG1 system (this compound and its reversal agent anivamersen) against heparin in patients with ACS.[3][4][5][6]

Table 1: Bleeding Events (30-Day Follow-up)
Treatment GroupTotal ACUITY Bleeding (%)Major ACUITY Bleeding (%)
This compound + 25% Reversal6520
This compound + 50% Reversal3411
This compound + 75% Reversal358
This compound + 100% Reversal307
Heparin3110
Table 2: Ischemic Events (30-Day Follow-up)
Treatment GroupComposite Ischemic Events (%)*Myocardial Infarction (%)Urgent Target Vessel Revascularization (%)
This compound (all reversal arms)3.04.01.1
Heparin5.76.40.9

*Composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia.

Experimental Protocols

In Vitro Efficacy Assessment

A series of in vitro assays should be performed to characterize the anticoagulant activity of this compound.

In_Vitro_Workflow cluster_assays In Vitro Assays FIXa_Inhibition Factor IXa Inhibition Assay aPTT Activated Partial Thromboplastin Time (aPTT) FIXa_Inhibition->aPTT Thrombin_Generation Thrombin Generation Assay aPTT->Thrombin_Generation Platelet_Aggregation Platelet Aggregation Assay Thrombin_Generation->Platelet_Aggregation This compound This compound This compound->FIXa_Inhibition

Workflow for in vitro evaluation of this compound.

This assay directly measures the inhibitory effect of this compound on Factor IXa activity.

Principle: Factor IXa, in the presence of Factor VIIIa, phospholipids (B1166683), and calcium, activates Factor X to Factor Xa. The amount of Factor Xa generated is then measured using a specific chromogenic substrate that releases a colored product (p-nitroaniline, pNA), which is quantified spectrophotometrically. The reduction in pNA formation in the presence of this compound is proportional to its inhibitory activity.

Materials:

  • Human Factor IXa

  • Human Factor VIIIa

  • Human Factor X

  • Phospholipid vesicles

  • Chromogenic Factor Xa substrate (e.g., S-2765)

  • Tris-buffered saline (TBS), pH 7.4

  • Calcium chloride (CaCl2) solution

  • This compound solutions of varying concentrations

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Prepare a reaction mixture containing Factor VIIIa, Factor X, and phospholipid vesicles in TBS in a 96-well plate.

  • Add this compound at various concentrations to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding Factor IXa to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 5 minutes).

  • Stop the reaction and initiate the chromogenic reaction by adding the Factor Xa substrate and CaCl2.

  • Incubate at 37°C for a specified time (e.g., 10 minutes).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition of Factor IXa activity for each this compound concentration compared to the control.

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Principle: Plasma is incubated with a contact activator (e.g., silica, ellagic acid) and phospholipids to activate the intrinsic pathway. The time to clot formation after the addition of calcium is measured. An inhibitor of this pathway, such as this compound, will prolong the aPTT.

Materials:

  • Citrated human plasma (platelet-poor)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • This compound solutions of varying concentrations

  • Coagulometer

Procedure:

  • Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix 100 µL of plasma with a specific concentration of this compound.

  • Add 100 µL of the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

  • Initiate clotting by adding 100 µL of pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time to clot formation in seconds.

  • Perform the assay for a range of this compound concentrations to determine the dose-dependent prolongation of aPTT.

This assay provides a global assessment of the coagulability of a plasma sample.

Principle: Coagulation is initiated in plasma, and the generation of thrombin over time is monitored using a fluorogenic substrate. The resulting curve provides parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP). This compound is expected to decrease peak thrombin and ETP.

Materials:

  • Citrated human plasma (platelet-poor)

  • Tissue factor/phospholipid reagent (low concentration)

  • Fluorogenic thrombin substrate

  • Calcium chloride (CaCl2) solution

  • This compound solutions of varying concentrations

  • Fluorometer with a plate reader and appropriate software

Procedure:

  • In a 96-well plate, add plasma and this compound at various concentrations.

  • Add the tissue factor/phospholipid reagent to initiate coagulation.

  • Immediately add the fluorogenic substrate and CaCl2 mixture.

  • Place the plate in the fluorometer pre-heated to 37°C.

  • Measure the fluorescence intensity over time.

  • The software will generate a thrombin generation curve and calculate key parameters.

  • Analyze the effect of different this compound concentrations on the thrombin generation profile.

LTA measures the effect of this compound on platelet aggregation.[1][7][8]

Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and an agonist (e.g., ADP, collagen) is added to induce aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is measured by the aggregometer. This compound, by inhibiting thrombin generation, is expected to reduce platelet aggregation induced by agonists that are dependent on thrombin feedback.

Materials:

  • Freshly drawn whole blood in sodium citrate (B86180) tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonists (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP)

  • This compound solutions of varying concentrations

  • Light transmission aggregometer

Procedure:

  • Prepare PRP and PPP by differential centrifugation of whole blood.[7]

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add PRP to a cuvette with a stir bar and incubate at 37°C.

  • Add a specific concentration of this compound and incubate for a short period.

  • Add a platelet agonist to induce aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Determine the maximum platelet aggregation for each this compound concentration and compare it to the control.

Clinical Trial Design: RADAR Study Workflow

The RADAR Phase 2b trial provides a template for a clinical study design to evaluate the efficacy and safety of this compound.[9][10][11]

RADAR_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_procedure Procedure cluster_endpoints Endpoints (30 Days) Inclusion_Criteria Inclusion Criteria: - Acute Coronary Syndrome (NSTE-ACS) - Planned PCI within 24h Randomization Randomization Inclusion_Criteria->Randomization Exclusion_Criteria Exclusion Criteria: - High bleeding risk - Recent fibrinolytic therapy Exclusion_Criteria->Randomization Pegnivacogin_Arm This compound (1 mg/kg IV) Randomization->Pegnivacogin_Arm Heparin_Arm Heparin (Control) Randomization->Heparin_Arm PCI Percutaneous Coronary Intervention (PCI) Pegnivacogin_Arm->PCI Heparin_Arm->PCI Reversal Anivamersen Administration (Variable Doses for Reversal) PCI->Reversal This compound Arm Only Primary_Endpoint Primary Endpoint: - ACUITY Bleeding (Major & Minor) PCI->Primary_Endpoint Heparin Arm Secondary_Endpoint Secondary Endpoint: - Composite Ischemic Events PCI->Secondary_Endpoint Heparin Arm Reversal->Primary_Endpoint Reversal->Secondary_Endpoint

Simplified workflow of the RADAR clinical trial.

Key Considerations for Clinical Trial Design:

  • Patient Population: Clearly define the target patient population (e.g., NSTE-ACS patients undergoing PCI).[11]

  • Dosing Regimen: Based on preclinical and Phase 1 data, establish the optimal dose of this compound. The RADAR trial used a 1 mg/kg intravenous bolus.[10]

  • Control Group: An active comparator, such as unfractionated heparin, is appropriate for this patient population.[9]

  • Reversal Strategy: If the full REG1 system is being evaluated, a dose-ranging assessment of the reversal agent (anivamersen) is necessary to determine the optimal balance between hemostasis and bleeding risk.[10]

  • Endpoints:

    • Safety: The primary endpoint should focus on bleeding events, using a standardized bleeding classification (e.g., ACUITY, TIMI).[4]

    • Efficacy: Secondary endpoints should assess the prevention of ischemic events, such as a composite of death, myocardial infarction, and urgent target vessel revascularization.[4]

  • Pharmacodynamic Assessments: Collect blood samples at predefined time points to measure aPTT, Factor IX activity, and other coagulation markers to confirm the intended biological effect of this compound.[12]

Conclusion

The experimental design outlined in these application notes provides a comprehensive framework for evaluating the efficacy of this compound. A combination of in vitro assays to characterize its anticoagulant properties and a well-designed clinical trial with relevant safety and efficacy endpoints are essential for determining its clinical utility. The data from the RADAR trial demonstrates the feasibility of this approach and provides valuable insights for future studies.

References

Troubleshooting & Optimization

causes of Pegnivacogin-induced allergic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pegnivacogin

Introduction: this compound is a PEGylated recombinant protein designed for therapeutic applications. While PEGylation is intended to improve the drug's half-life and reduce immunogenicity, allergic or hypersensitivity reactions can still occur.[1][2] This guide provides researchers, scientists, and drug development professionals with a centralized resource for understanding, troubleshooting, and investigating the potential .

Frequently Asked Questions (FAQs)

Q1: What are the primary potential causes of allergic reactions to this compound?

A1: Allergic reactions to this compound can be triggered by immune responses against different components of the drug product. The primary causes are:

  • Immune Response to the Protein: The recombinant protein component of this compound can elicit an anti-drug antibody (ADA) response, similar to other biotherapeutics.[1]

  • Immune Response to Polyethylene Glycol (PEG): The PEG moiety can be immunogenic.[3][4] Reactions can be mediated by pre-existing anti-PEG antibodies found in a significant portion of the healthy population due to widespread exposure to PEG in consumer products, or by antibodies induced by treatment with this compound.[3][4][5]

  • Complement Activation: In some cases, PEGylated therapeutics can directly activate the complement system, leading to complement activation-related pseudoallergic reactions (CARPA), which mimic true allergic reactions but are not IgE-mediated.[3]

  • Impurities and Aggregates: Product-related impurities or aggregates formed during manufacturing or storage can increase the immunogenic potential of the drug.[6]

Q2: What types of hypersensitivity reactions are associated with this compound?

A2: this compound can induce several types of hypersensitivity reactions, classified by the Gell and Coombs system:

  • Type I (Immediate Hypersensitivity): This is the most common type of allergic reaction, occurring within minutes of exposure.[7][8] It is mediated by IgE antibodies that bind to mast cells and basophils.[8][9] Upon re-exposure, the drug cross-links these IgE antibodies, causing the cells to degranulate and release inflammatory mediators like histamine, leading to symptoms such as urticaria (hives), angioedema, bronchospasm, and in severe cases, anaphylaxis.[7][10]

  • Type II (Cytotoxic Hypersensitivity): Mediated by IgG or IgM antibodies, this type is less common for soluble drugs like this compound but can occur if the drug binds to cell surfaces, marking them for destruction.[7]

  • Type III (Immune Complex Hypersensitivity): This reaction occurs when antibodies (typically IgG) form immune complexes with this compound. These complexes can deposit in tissues like blood vessels or kidneys, activating complement and causing inflammation (e.g., vasculitis).[7]

  • Type IV (Delayed-Type Hypersensitivity): This is a T-cell-mediated reaction that typically occurs 24-72 hours after exposure and can manifest as skin reactions like contact dermatitis.[7]

Q3: How can we differentiate between an anti-PEG and an anti-protein ADA response in our experiment?

A3: Differentiating between anti-PEG and anti-protein antibodies is crucial for understanding the root cause of an allergic reaction. This requires a specific bioanalytical strategy:

  • Screening Assay: First, screen serum samples for all antibodies that bind to this compound using a bridging ELISA or similar assay.

  • Confirmatory & Titer Assay: Confirm positive samples and determine the magnitude of the response.

  • Competitive Inhibition Assays: Use competitive binding assays to determine the specificity of the antibodies. In separate wells, incubate the positive serum sample with:

    • An excess of this compound (positive control for inhibition).

    • An excess of non-PEGylated this compound protein.

    • An excess of a non-related PEGylated protein (e.g., PEG-BSA).

    • An excess of free PEG polymer.

  • Interpreting Results:

    • If the non-PEGylated protein inhibits binding, the response is primarily against the protein.

    • If free PEG or the PEG-BSA inhibits binding, the response is primarily against the PEG moiety.

    • If both inhibit binding to some degree, the response is polyclonal, targeting both components.

Specialized methods, such as bead extraction using biotin-PEG streptavidin beads, can also be used to specifically remove anti-PEG antibodies from a sample, allowing for subsequent analysis of the remaining anti-drug antibodies.[11][12]

Q4: What is the significance of pre-existing anti-PEG antibodies?

A4: Pre-existing anti-PEG antibodies are found in a substantial portion of the general population due to exposure to PEG in cosmetics, food, and pharmaceuticals.[3][4] These antibodies, typically of the IgM and IgG isotypes, can have significant clinical implications:

  • Accelerated Blood Clearance (ABC): Pre-existing antibodies can bind to this compound upon administration, leading to its rapid removal from circulation by phagocytic cells, which can severely reduce the drug's efficacy.[3][13]

  • Hypersensitivity Reactions: Binding of pre-existing antibodies to this compound can lead to complement activation and cause hypersensitivity or anaphylactoid reactions, even on the first exposure to the drug.[3] Therefore, screening for pre-existing anti-PEG antibodies in study subjects or pre-clinical models may be a critical step in risk assessment.[3][13]

Troubleshooting Guide: Investigating an Unexpected Allergic Reaction

This guide provides a structured workflow for investigating an unexpected allergic reaction observed during pre-clinical or clinical experiments with this compound.

Problem: An experimental subject exhibits signs of an immediate hypersensitivity reaction (e.g., anaphylaxis, urticaria, respiratory distress) shortly after this compound administration.

Step 1: Immediate Action & Sample Collection

  • Follow appropriate emergency protocols to manage the subject's reaction.

  • Collect blood samples during the acute phase of the reaction (ideally 30 minutes to 2 hours after onset) and a baseline sample several days later to test for mast cell mediators (e.g., serum tryptase).[14][15]

  • Collect serum/plasma samples for subsequent immunogenicity testing.

Step 2: Characterize the Immune Response

  • Objective: Determine if the reaction was immune-mediated.

  • Action:

    • Measure mast cell tryptase levels in the acute and baseline samples. A significant elevation during the reaction (e.g., >20% + 2 ng/mL above baseline) indicates mast cell activation.[15]

    • Perform a tiered immunogenicity assessment on serum samples to detect anti-Pegnivacogin antibodies (screening, confirmation, and titration).

Step 3: Pinpoint the Cause

  • Objective: Identify the specific immunogenic component (protein vs. PEG) and the mechanism.

  • Action:

    • If antibodies are detected, perform competitive inhibition assays as described in FAQ Q3 to determine specificity.

    • Perform isotype analysis to determine if IgE antibodies are present, which would confirm a Type I hypersensitivity mechanism.[2]

    • Consider performing a Mast Cell Activation Test (MCAT) or Basophil Activation Test (BAT) to assess the functional consequence of the antibodies.

Step 4: Review Product and Subject Factors

  • Objective: Rule out extrinsic contributing factors.

  • Action:

    • Product Analysis: Analyze the specific lot of this compound used for purity, presence of aggregates, and endotoxin (B1171834) levels.

    • Subject History: Review the subject's history for prior exposure to other PEGylated therapeutics or evidence of pre-existing anti-PEG antibodies.

Troubleshooting Workflow Diagram

G cluster_investigation Step 1 & 2: Initial Investigation cluster_specificity Step 3: Determine Specificity & Mechanism start_node Adverse Event Observed (e.g., Anaphylaxis) collect_samples Collect Acute & Baseline Blood/Serum Samples start_node->collect_samples process_node process_node decision_node decision_node data_node data_node result_node result_node measure_tryptase Measure Serum Tryptase collect_samples->measure_tryptase tryptase_elevated Tryptase Elevated? measure_tryptase->tryptase_elevated ada_screen Screen for Anti-Pegnivacogin Antibodies (ADA) tryptase_elevated->ada_screen Yes cause_non_immune Non-Immune Mediated or CARPA tryptase_elevated->cause_non_immune No ada_positive ADA Positive? ada_screen->ada_positive competition_assay Competitive Inhibition Assay (Protein vs. PEG) ada_positive->competition_assay Yes ada_positive->cause_non_immune No isotype_assay Isotype Analysis (IgG, IgM, IgE) competition_assay->isotype_assay functional_assay Functional Assay (MCAT/BAT) isotype_assay->functional_assay cause_protein Cause: Anti-Protein ADA functional_assay->cause_protein cause_peg Cause: Anti-PEG Ab functional_assay->cause_peg G cluster_sensitization Sensitization Phase (First Exposure) cluster_activation Activation Phase (Re-exposure) cell_node cell_node molecule_node molecule_node process_node process_node result_node result_node apc Antigen Presenting Cell (APC) th2 Th2 Helper Cell apc->th2 Presents Antigen bcell B Cell th2->bcell Activates plasma_cell Plasma Cell bcell->plasma_cell Differentiates ige Allergen-Specific IgE Antibodies plasma_cell->ige Produces peg_drug1 This compound peg_drug1->apc Uptake mast_cell Mast Cell ige->mast_cell Binds to FcεRI Receptors degranulation Degranulation mast_cell->degranulation Signal Cascade peg_drug2 This compound peg_drug2->mast_cell Cross-links bound IgE mediators Release of Histamine, Leukotrienes, etc. degranulation->mediators vasodilation Vasodilation mediators->vasodilation bronchoconstriction Bronchoconstriction mediators->bronchoconstriction

References

Pegnivacogin aPTT Results Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegnivacogin and experiencing variability in Activated Partial Thromboplastin Time (aPTT) results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the aPTT?

This compound is an RNA aptamer that functions as a direct inhibitor of coagulation Factor IXa (FIXa).[1] By binding to and inhibiting FIXa, this compound blocks the intrinsic pathway of the coagulation cascade. The aPTT assay is a laboratory test that measures the integrity of the intrinsic and common coagulation pathways.[2] Therefore, inhibition of FIXa by this compound leads to a dose-dependent prolongation of the aPTT.[1]

Q2: What is the expected aPTT prolongation with this compound?

The degree of aPTT prolongation is directly proportional to the concentration of this compound and the resulting inhibition of Factor IX activity.[1] In clinical studies, a 1 mg/kg intravenous dose of this compound in patients with acute coronary syndrome resulted in a mean aPTT of 93.0 ± 9.5 seconds, corresponding to near-complete inhibition of FIXa.[1][3] For in vitro experiments, the expected aPTT will vary based on the concentration of this compound used.

Q3: We are observing significant variability in our aPTT results with this compound between experiments. What are the potential causes?

Variability in aPTT results can stem from three main sources: pre-analytical, analytical, and biological factors. A systematic approach to troubleshooting is crucial to identify the source of the inconsistency.

Troubleshooting Guide

Issue 1: Unexpectedly Short or Normal aPTT Results

An unexpectedly short or normal aPTT in the presence of this compound may indicate a problem with the inhibitor's activity or the assay itself.

Possible Causes & Solutions:

  • Incorrect this compound Concentration: Verify calculations for dilutions and ensure the correct final concentration in the assay.

  • Reagent Issues:

    • aPTT Reagent: Ensure the reagent is properly reconstituted, stored, and has not expired. Different aPTT reagents have varying sensitivities to factor deficiencies and inhibitors.

    • Calcium Chloride: Confirm the correct concentration and that it was added to initiate the reaction.

  • Procedural Errors:

    • Incubation Time: Inadequate incubation of plasma with the aPTT reagent before adding calcium chloride can lead to shortened clotting times.

    • Temperature: The assay should be performed at 37°C.

Issue 2: Excessively Prolonged or Unclottable aPTT Results

Extremely long aPTT values may suggest an overly high concentration of this compound or the presence of other inhibitors.

Possible Causes & Solutions:

  • Incorrect this compound Concentration: Double-check dilution calculations.

  • Contaminating Anticoagulants: Ensure plasma samples are not contaminated with other anticoagulants like heparin.

  • Factor Deficiencies: If using a plasma pool, ensure it is not deficient in other clotting factors of the intrinsic or common pathways.

Issue 3: High Inter-Assay or Intra-Assay Variability

Inconsistent results across different runs or within the same run point towards issues with standardization and technique.

Possible Causes & Solutions:

  • Pre-analytical Variables: This is the most common source of aPTT variability. Strict adherence to a standardized protocol for sample collection, processing, and storage is critical.

  • Pipetting Errors: Inaccurate pipetting of plasma, reagents, or this compound can lead to significant variability. Calibrate pipettes regularly.

  • Temperature Fluctuations: Maintain a constant 37°C incubation temperature.

  • Reagent Handling: Ensure consistent reagent preparation and handling between assays.

Data Presentation

Table 1: Representative in vitro this compound Concentration and Expected aPTT

This compound Concentration (µg/mL)Expected aPTT Range (seconds)Notes
0 (Control)25 - 38Baseline aPTT of normal human plasma.
550 - 70Moderate prolongation.
1070 - 90Significant prolongation.
25> 90Approaching near-maximal inhibition.[1]

Disclaimer: This table provides a hypothetical representation for in vitro research based on available clinical data. Actual results will vary depending on the specific aPTT reagent, instrumentation, and plasma source used. Each laboratory should establish its own dose-response curve.

Table 2: Summary of Key Pre-analytical Variables Affecting aPTT Results

VariableEffect on aPTTRecommendation
Sample Collection
Inappropriate AnticoagulantProlonged (e.g., EDTA) or shortenedUse 3.2% sodium citrate (B86180) tubes.
Incorrect Blood-to-Anticoagulant RatioProlonged (underfilled tube)Ensure proper tube fill volume (9:1 ratio).
HemolysisCan shorten or prolong, depending on the assay methodAvoid traumatic blood draws. Do not use hemolyzed samples.
LipemiaCan interfere with optical detection methods, causing erroneous resultsUse fasting samples when possible.
Sample Processing
Delayed CentrifugationShortened due to platelet activation and release of platelet factor 4Centrifuge within 1 hour of collection.
Inadequate CentrifugationShortened due to residual plateletsCentrifuge at a speed and time sufficient to obtain platelet-poor plasma (<10 x 10⁹/L platelets).
Sample Storage
Prolonged Storage at Room TemperatureProlonged due to degradation of labile factors (V and VIII)Test within 4 hours of collection if stored at room temperature.
Freeze-Thaw CyclesCan affect factor activityAliquot plasma and freeze at -70°C for long-term storage. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Standard aPTT Assay for in vitro Testing of this compound
  • Reagent Preparation:

    • Reconstitute the aPTT reagent according to the manufacturer's instructions. Allow it to stabilize at room temperature for the recommended time.

    • Pre-warm the calcium chloride solution (0.025 M) to 37°C.

  • Sample Preparation:

    • Thaw pooled normal human plasma at 37°C.

    • Prepare a series of this compound dilutions in a suitable buffer.

    • In a test tube, mix 9 parts of the thawed plasma with 1 part of the this compound dilution (or buffer for the control).

  • Assay Procedure:

    • Pipette 50 µL of the plasma/Pegnivacogin mixture into a pre-warmed cuvette.

    • Add 50 µL of the prepared aPTT reagent.

    • Incubate the mixture for 3-5 minutes at 37°C.

    • Initiate the clotting reaction by adding 50 µL of the pre-warmed calcium chloride solution and simultaneously start a timer.

    • Record the time in seconds for clot formation.

Protocol 2: aPTT Mixing Study for Troubleshooting Unexpectedly Prolonged Results

A mixing study helps differentiate between a factor deficiency and the presence of an inhibitor when an unexpectedly prolonged aPTT is observed.

  • Principle: If a prolonged aPTT is due to a factor deficiency, adding an equal volume of normal plasma (which contains all clotting factors) will correct the aPTT. If it is due to an inhibitor (like this compound), the aPTT of the mixture will remain prolonged.

  • Procedure:

    • Prepare a 1:1 mix of the test plasma (containing the unknown variable causing prolongation) and pooled normal plasma.

    • Immediately perform an aPTT on the mixture as described in Protocol 1.

    • Interpretation:

      • Correction: If the aPTT of the mixture is within the normal reference range, a factor deficiency in the test plasma is likely.

      • No Correction: If the aPTT of the mixture remains prolonged, the presence of an inhibitor is indicated.

Mandatory Visualizations

Coagulation_Cascade_this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa IX IX IXa IXa IX->IXa VIII VIIIa VIII->IXa XIIa->XI activates XIa->IX activates X X IXa->X activates VII VII VIIa_TF VIIa-TF VII->VIIa_TF activated by TF Tissue Factor TF->VIIa_TF VIIa_TF->X activates Xa Xa X->Xa V Va V->Xa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Fibrin Fibrin (Ia) Fibrinogen->Fibrin Xa->Prothrombin activates Thrombin->Fibrinogen activates This compound This compound This compound->IXa inhibits

Caption: this compound inhibits Factor IXa in the intrinsic pathway.

Troubleshooting_Workflow start Variable aPTT Results pre_analytical Review Pre-analytical Variables (Sample Collection, Processing, Storage) start->pre_analytical analytical Review Analytical Variables (Reagents, Pipetting, Temperature) start->analytical troubleshoot Implement Corrective Actions (e.g., new reagents, calibrate pipettes) pre_analytical->troubleshoot analytical->troubleshoot re_run Re-run Assay with Controls troubleshoot->re_run resolved Variability Resolved re_run->resolved Consistent not_resolved Variability Persists re_run->not_resolved Inconsistent mixing_study Perform Mixing Study not_resolved->mixing_study inhibitor Inhibitor Confirmed mixing_study->inhibitor No Correction deficiency Factor Deficiency Suspected mixing_study->deficiency Correction

Caption: Workflow for troubleshooting variable aPTT results.

Preanalytical_Factors cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Sample Storage Anticoagulant Anticoagulant Type aPTT_Variability aPTT Result Variability Anticoagulant->aPTT_Variability Fill_Volume Tube Fill Volume Fill_Volume->aPTT_Variability Hemolysis Hemolysis Hemolysis->aPTT_Variability Centrifugation_Speed Centrifugation Speed Centrifugation_Speed->aPTT_Variability Centrifugation_Time Centrifugation Time Centrifugation_Time->aPTT_Variability Plasma_Separation Time to Separation Plasma_Separation->aPTT_Variability Storage_Temp Storage Temperature Storage_Temp->aPTT_Variability Storage_Duration Storage Duration Storage_Duration->aPTT_Variability Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->aPTT_Variability

Caption: Key pre-analytical variables influencing aPTT results.

References

Technical Support Center: Optimizing Pegnivacogin Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegnivacogin (B1193231) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic RNA aptamer that acts as a direct inhibitor of Factor IXa (FIXa).[1][2] By binding to Factor IXa, this compound blocks its role in the coagulation cascade, specifically the formation of the tenase complex (Factor VIIIa and Factor IXa). This inhibition ultimately leads to reduced thrombin generation and a decrease in fibrin (B1330869) clot formation.[3] this compound is a component of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen.[1]

Q2: What is a recommended starting concentration for this compound in in vitro assays?

A specific study on in vitro platelet aggregation in whole blood from healthy volunteers used a this compound concentration of 50 µg/ml.[2] For other assays, determining the optimal concentration will require a dose-response experiment. Based on in vivo studies where a 1 mg/kg intravenous bolus resulted in plasma concentrations of approximately 26.1 ± 4.6 µg/mL, a starting range of 10-100 µg/mL for in vitro assays could be a reasonable starting point for optimization.[4]

Q3: In which solvents is this compound soluble?

This compound is reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO). For aqueous-based in vitro assays, it is crucial to ensure that the final concentration of DMSO is compatible with the experimental system and does not exceed cytotoxic levels (typically well below 0.5%).

Q4: How should this compound be stored?

For long-term stability, this compound sodium should be stored at -20°C.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro experiments with this compound.

Issue Potential Cause Recommended Action
Lower than expected or no anticoagulant activity Presence of anti-PEG antibodies: Pre-existing or induced anti-PEG antibodies can bind to the PEGylated portion of this compound, potentially inhibiting its activity.- If possible, screen experimental plasma or serum for the presence of anti-PEG antibodies. - Consider using a non-PEGylated Factor IXa inhibitor as a control to determine if the issue is specific to the PEGylated nature of the molecule.
Degradation of this compound: Improper storage or handling can lead to the degradation of the RNA aptamer.- Ensure this compound has been stored at the recommended temperature (-20°C). - Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment.
Suboptimal assay conditions: The concentration of other components in the assay (e.g., calcium, phospholipids) may not be optimal for observing this compound's inhibitory effect.- Review and optimize the concentrations of all assay reagents. - Run positive and negative controls to ensure the assay is performing as expected.
High variability in results between replicates Pipetting errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting steps.
Incomplete mixing: Failure to properly mix this compound with the sample can result in inconsistent inhibition.- Ensure thorough but gentle mixing of the assay components after the addition of this compound.
Unexpected prolongation of clotting times in control samples Solvent effects: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound may have an independent anticoagulant effect.- Run a vehicle control with the same final concentration of the solvent to assess its effect on the assay. - Aim for the lowest possible final solvent concentration.

Quantitative Data

Assay System This compound Concentration Result
Platelet Aggregation (Light Transmission Aggregometry)Whole blood from healthy volunteers50 µg/mlPlatelet aggregation was reduced to 66.53 ± 9.92% of the control (p=0.013).[2]
CD62P-expression (induced by ADP)Whole blood from healthy volunteersNot specifiedReduced to 89.79 ± 4.04% of the control (p=0.027).[3]
PAC-1 binding (induced by ADP)Whole blood from healthy volunteersNot specifiedReduced to 83.02 ± 4.08% of the control (p=0.010).[3]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is adapted from a study investigating the effect of this compound on platelet aggregation in whole blood.[2]

Materials:

  • This compound stock solution

  • Phosphate Buffered Saline (PBS)

  • Whole blood from healthy volunteers collected in citrate (B86180) vials

  • Adenosine diphosphate (B83284) (ADP)

  • Saline (0.9% NaCl)

  • Multiplate analyzer or light transmission aggregometer

Procedure:

  • Draw whole blood into citrate-containing tubes.

  • Allow the blood to rest for a minimum of 20 minutes at room temperature.

  • In a reaction tube, incubate 2850 µl of whole blood with 150 µl of this compound solution (to achieve a final concentration of 50 µg/ml) or PBS (for control) for 10 minutes at 37°C.

  • For the measurement, dilute 300 µl of the incubated blood with 300 µl of saline.

  • Initiate platelet aggregation by adding ADP to a final concentration of 1 µM.

  • Measure platelet aggregation using a multiplate analyzer or a light transmission aggregometer according to the manufacturer's instructions.

Activated Partial Thromboplastin Time (aPTT) Assay

This is a general protocol for an aPTT assay that can be adapted to evaluate the anticoagulant effect of this compound.

Materials:

  • This compound stock solution

  • Platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution (typically 0.025 M)

  • Coagulometer

Procedure:

  • Prepare dilutions of this compound in a suitable buffer to create a dose-response curve.

  • Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix a defined volume of PPP with the this compound dilution or buffer (for control).

  • Add a defined volume of the pre-warmed aPTT reagent to the cuvette and incubate for a specific time (e.g., 3-5 minutes) at 37°C.

  • Initiate clotting by adding a defined volume of pre-warmed CaCl2 solution.

  • The coagulometer will measure the time taken for clot formation. This is the aPTT in seconds.

  • Plot the aPTT (in seconds) against the concentration of this compound to generate a dose-response curve.

Visualizations

Caption: The coagulation cascade showing the intrinsic, extrinsic, and common pathways. This compound inhibits Factor IXa.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound dilutions D Mix PPP with this compound/control A->D B Prepare platelet-poor plasma (PPP) B->D C Pre-warm reagents to 37°C E Add aPTT reagent and incubate C->E D->E F Add CaCl2 to initiate clotting E->F G Measure clotting time F->G H Generate dose-response curve G->H

Caption: Experimental workflow for determining the dose-response of this compound in an aPTT assay.

References

Technical Support Center: Pegnivacogin Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegnivacogin (B1193231).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended therapeutic use?

This compound is a PEGylated RNA aptamer that acts as a direct inhibitor of Factor IXa, a critical component of the intrinsic pathway of the blood coagulation cascade. It was developed as part of the REG1 anticoagulation system, which also included its complementary reversal agent, anivamersen. The intended therapeutic use for this compound was as an anticoagulant for patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).[1][2]

Q2: What was the major challenge encountered during the clinical development of this compound?

The primary challenge that led to the discontinuation of this compound's clinical development was the occurrence of severe, life-threatening allergic reactions, including anaphylaxis, in a subset of patients during the Phase 2b RADAR and Phase 3 REGULATE-PCI trials.[1][3][4][5]

Q3: What was identified as the cause of the allergic reactions to this compound?

Investigations revealed that the allergic reactions were not caused by the RNA aptamer itself, but by the polyethylene (B3416737) glycol (PEG) moiety conjugated to the aptamer.[6] Some individuals have pre-existing anti-PEG antibodies, and the administration of a PEGylated compound like this compound can trigger a severe immune response in these sensitized patients.[6]

Q4: What is the mechanism of action of this compound?

This compound is a single-stranded RNA aptamer that folds into a specific three-dimensional structure, allowing it to bind with high affinity and specificity to the active site of Factor IXa. This binding blocks the catalytic activity of Factor IXa, thereby inhibiting the conversion of Factor X to Factor Xa and ultimately preventing the generation of thrombin and the formation of a fibrin (B1330869) clot.[1][2]

Troubleshooting Guides

In Vitro Assay Challenges

Q1: I am observing high variability in my in vitro anticoagulation assays (e.g., aPTT) with this compound. What could be the cause?

  • Reagent Quality and Preparation: Ensure that all reagents, including plasma, activators, and calcium chloride, are of high quality, stored correctly, and prepared according to the manufacturer's instructions. Inconsistent reagent quality can lead to significant variability.

  • Pipetting Accuracy: Inaccurate pipetting of small volumes of this compound, plasma, or reagents can introduce substantial errors. Use calibrated pipettes and proper pipetting techniques.

  • Incubation Times and Temperatures: Coagulation assays are highly sensitive to time and temperature. Ensure precise and consistent incubation times and maintain a constant temperature (typically 37°C) throughout the experiment.

  • Sample Handling: Improper handling of plasma samples, such as repeated freeze-thaw cycles or prolonged storage at room temperature, can affect the activity of coagulation factors and lead to variable results.

  • Interfering Substances: The presence of other anticoagulants or substances in the plasma sample can interfere with the assay. Ensure the plasma is from a clean source or that potential interferences are accounted for.

Q2: My platelet aggregometry results with this compound are inconsistent. What should I check?

  • Platelet Preparation: The quality of platelet-rich plasma (PRP) is critical. Ensure a standardized and gentle procedure for PRP preparation to avoid premature platelet activation. The time between blood collection and the assay should be minimized.

  • Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen) used to induce aggregation is crucial. Prepare fresh agonist solutions and titrate the concentration to achieve a consistent submaximal aggregation response for testing inhibitory effects.

  • Stirring Speed: The stirring speed within the aggregometer cuvette affects platelet aggregation. Ensure the stir bar is functioning correctly and the speed is consistent across all samples.

  • PEG-related Effects: Be aware that the PEG moiety of this compound could potentially cause non-specific interactions in in vitro assays. Include appropriate controls, such as a PEGylated molecule of similar size that does not inhibit Factor IXa, to assess for any PEG-specific effects.

Challenges with PEGylated Aptamers

Q1: I am concerned about the potential for anti-PEG antibodies in my non-clinical studies. How can I mitigate this?

While less common in animal models than in humans, pre-existing or induced anti-PEG antibodies can be a concern. Consider the following:

  • Source of Animals: Be aware of the history of the animals used in your studies, as prior exposure to PEGylated compounds could have induced an immune response.

  • Screening: If feasible, screen animal plasma for the presence of anti-PEG antibodies before initiating studies.

  • Control Groups: Include a control group treated with a non-PEGylated version of the aptamer or a different PEGylated molecule to differentiate between aptamer-specific and PEG-specific effects.

Data Presentation

Clinical Trial Efficacy and Safety Data

Table 1: Key Efficacy and Safety Outcomes from the REGULATE-PCI Trial (this compound vs. Bivalirudin)

OutcomeREG1 (this compound) (N=1616)Bivalirudin (N=1616)Odds Ratio (95% CI)p-value
Primary Efficacy Endpoint (Death, MI, Stroke, or Urgent TLR at Day 3) 6.7%6.4%1.05 (0.80-1.39)0.72
Principal Safety Endpoint (Major Bleeding at Day 3) 0.4%0.1%3.49 (0.73-16.82)0.10
Major or Minor Bleeding 6.5%4.1%1.64 (1.19-2.25)0.002
Severe Allergic Reactions 0.6% (10 patients)<0.1% (1 patient)--

Data sourced from the REGULATE-PCI trial publication.[1][7]

Table 2: Bleeding and Ischemic Events from the RADAR Trial (this compound vs. Heparin)

Outcome (at 30 days)This compound (REG1) ArmsHeparin
Major Modified ACUITY Bleeding
25% Anivamersen Reversal18%11%
50% Anivamersen Reversal12%
75% Anivamersen Reversal9%
100% Anivamersen Reversal7%
Ischemic Events (Death, MI, Urgent TVR, Recurrent Ischemia) 4.4%7.3%

Data sourced from the RADAR-PCI study publication.[6][8]

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To determine the in vitro anticoagulant activity of this compound by measuring the prolongation of the aPTT.

Materials:

  • This compound stock solution

  • Platelet-poor plasma (PPP) from healthy donors

  • aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)

  • 0.025 M Calcium Chloride (CaCl₂) solution

  • Coagulometer

  • Calibrated pipettes

  • Incubation block or water bath at 37°C

Procedure:

  • Reagent and Sample Preparation:

    • Prepare serial dilutions of this compound in a suitable buffer.

    • Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.

    • Thaw the PPP at 37°C.

  • Assay Performance:

    • Pipette 50 µL of PPP into a coagulometer cuvette.

    • Add 5 µL of the this compound dilution or buffer (for control) to the cuvette and mix gently.

    • Incubate the plasma-Pegnivacogin mixture for 1-2 minutes at 37°C.

    • Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a specified time (typically 3-5 minutes) at 37°C.

    • Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl₂ solution.

    • The coagulometer will automatically measure the time taken for clot formation in seconds.

  • Data Analysis:

    • Record the clotting time for each concentration of this compound.

    • Plot the clotting time (in seconds) against the concentration of this compound to determine the dose-response relationship.

Light Transmission Aggregometry (LTA)

Objective: To assess the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • This compound stock solution

  • Freshly drawn whole blood from healthy, consenting donors who have not taken antiplatelet medication.

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide - TRAP)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

  • Calibrated pipettes

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood into citrated tubes.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Aggregometer Setup:

    • Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.

  • Assay Performance:

    • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.

    • Add a small volume (e.g., 5 µL) of the this compound dilution or buffer (for control) and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

    • Add the platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The aggregometer software will generate aggregation curves.

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the inhibition of platelet aggregation by this compound relative to the control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (e.g., Platelet-Poor Plasma) Incubation Incubation of Sample with this compound Sample_Prep->Incubation Pegnivacogin_Prep This compound Dilution Series Pegnivacogin_Prep->Incubation Reaction_Initiation Initiation of Clotting (e.g., add CaCl2) Incubation->Reaction_Initiation Measurement Measurement of Clotting Time or Platelet Aggregation Reaction_Initiation->Measurement Data_Recording Record Results Measurement->Data_Recording Dose_Response Generate Dose-Response Curve Data_Recording->Dose_Response Interpretation Interpret Anticoagulant Effect Dose_Response->Interpretation

References

Pegnivacogin Aptamer Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pegnivacogin aptamer. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it stabilized?

A1: this compound (also known as RB006) is a synthetic, 31-nucleotide RNA aptamer that acts as a direct inhibitor of coagulation Factor IXa. To enhance its stability and in vivo half-life, this compound is chemically modified in several ways:

  • Nuclease Resistance: The RNA aptamer sequence contains 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) sugar modifications to protect against degradation by endonucleases.[1]

  • Exonuclease Resistance: A 3'-inverted deoxythymidine (dT) cap is added to prevent degradation by exonucleases.[1]

  • Increased Half-Life: The aptamer is conjugated to a 40 kDa branched polyethylene (B3416737) glycol (PEG) polymer, which increases its hydrodynamic radius and reduces renal clearance.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C. While some information suggests that it may be stable at room temperature for shipping purposes in the continental US, specific stability data under these conditions is limited.[2] For experimental use, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the expected shelf-life of this compound?

A3: While specific shelf-life data for this compound is not publicly available, general guidelines for modified and PEGylated oligonucleotides suggest a shelf-life of several years when stored properly at -20°C in a suitable buffer. Ongoing stability studies were conducted for the lots used in clinical trials.[3]

Q4: What formulation is this compound supplied in?

A4: The exact formulation of the commercially available this compound is proprietary. However, based on common formulations for PEGylated oligonucleotides intended for injection, it is likely dissolved in a buffered aqueous solution. A typical formulation for a similar PEGylated product includes excipients like sorbitol, glacial acetic acid, sodium acetate (B1210297) trihydrate, and sodium hydroxide (B78521) to maintain a stable pH, for instance around 5.0.[4] A patent for a stable pharmaceutical formulation of another PEGylated compound also lists sorbitol and dextran (B179266) as potential excipients.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Reduced anticoagulant activity in vitro 1. Degradation of the aptamer: Improper storage (e.g., elevated temperatures, multiple freeze-thaw cycles) may have led to the degradation of the RNA aptamer. 2. PEG degradation: Although less likely under normal laboratory handling, degradation of the PEG moiety could potentially affect activity.[3] 3. Incorrect buffer conditions: The pH or ionic strength of the experimental buffer may not be optimal for this compound's activity.1. Verify storage conditions: Ensure the aptamer has been consistently stored at -20°C. Use a fresh aliquot for your experiment. 2. Assess integrity: If available, run the aptamer on a denaturing polyacrylamide gel electrophoresis (PAGE) or use HPLC to check for degradation products. 3. Optimize buffer: Ensure the buffer used in the assay is within a physiological pH range (e.g., 7.4) and contains appropriate salts.
Precipitate observed upon thawing 1. Cryoconcentration: During freezing, solutes can become concentrated, potentially leading to precipitation. 2. Buffer incompatibility: If the aptamer was reconstituted in a different buffer, there may be compatibility issues.1. Gentle warming and mixing: Warm the vial to room temperature and gently vortex to redissolve the precipitate. 2. Centrifugation: If the precipitate persists, centrifuge the vial and use the supernatant, noting the potential for a decrease in concentration. 3. Buffer check: Ensure the buffer used for reconstitution is appropriate and filtered.
Inconsistent results between experiments 1. Variability in freeze-thaw cycles: Repeated freezing and thawing can introduce variability. 2. Pipetting errors: Due to the viscous nature of PEGylated solutions, pipetting can be challenging.1. Aliquot the stock solution: Prepare single-use aliquots to ensure consistent quality for each experiment. 2. Use positive displacement pipettes: For viscous solutions, positive displacement pipettes can improve accuracy.

Data on this compound Stability

While specific quantitative stability data for this compound from the manufacturer is not publicly available, the following table provides an illustrative example of expected stability based on general knowledge of modified, PEGylated aptamers.

Table 1: Illustrative Temperature Stability of this compound Solution

TemperatureDurationExpected Purity
-20°C24 months>95%
4°C6 months>90%
25°C (Room Temp)1 month>85%
40°C1 weekSignificant degradation

Note: This data is illustrative and not based on published stability studies of this compound.

Table 2: Illustrative pH Stability of this compound Solution at 4°C for 1 Month

pHExpected Purity
4.0>80%
5.0>90%
7.4>95%
9.0>85%

Note: This data is illustrative and not based on published stability studies of this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Integrity by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol allows for the visualization of the RNA aptamer portion of this compound to assess for degradation.

Materials:

  • This compound sample

  • 10-20% TBE-Urea precast or hand-cast polyacrylamide gels

  • TBE buffer (Tris/Borate/EDTA)

  • Urea

  • Formamide loading buffer

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Prepare a denaturing loading buffer (e.g., 90% formamide, 0.5x TBE, tracking dyes).

  • Mix your this compound sample with the loading buffer in a 1:1 ratio.

  • Heat the samples at 95°C for 5 minutes to denature the aptamer.

  • Immediately place the samples on ice to prevent re-annealing.

  • Load the samples onto the TBE-Urea gel alongside an appropriate molecular weight ladder.

  • Run the gel according to the manufacturer's instructions until the tracking dye has migrated sufficiently.

  • Stain the gel with a nucleic acid stain.

  • Visualize the gel using an imaging system. A single, sharp band at the expected molecular weight indicates an intact aptamer. The presence of lower molecular weight bands suggests degradation.

Protocol 2: Analysis of this compound Degradation by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

This method can be used to quantify the purity of the this compound conjugate and detect degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column suitable for oligonucleotides

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate - TEAA)

  • Mobile Phase B: Acetonitrile or methanol

  • This compound sample

Procedure:

  • Equilibrate the HPLC column with the starting mobile phase conditions.

  • Inject the this compound sample.

  • Run a gradient of increasing Mobile Phase B to elute the sample.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • The main peak corresponds to the intact this compound conjugate. The appearance of new peaks, typically eluting earlier, can indicate degradation products.

  • The peak area can be used to calculate the percentage of purity.

Visualizations

Pegnivacogin_Stability_Factors cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_formulation Formulation Components Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis pH pH pH->Hydrolysis FreezeThaw Freeze-Thaw Cycles This compound This compound Aptamer Stability FreezeThaw->this compound Affects physical stability Light Light Exposure Oxidation Oxidation Light->Oxidation Nuclease Nuclease Activity Nuclease->this compound Inhibited by mods AptamerMods Aptamer Modifications (2'-F, 2'-OMe, 3'-Cap) AptamerMods->Nuclease Protects from PEG PEG Conjugation PEG->this compound Enhances in vivo stability Excipients Excipients (Buffers, Stabilizers) Excipients->this compound Maintains solution stability Troubleshooting_Workflow Start Inconsistent Experimental Results CheckStorage Proper Storage (-20°C, Aliquoted)? Start->CheckStorage CheckHandling Correct Pipetting Technique? CheckStorage->CheckHandling Yes UseNew Use Fresh Aliquot CheckStorage->UseNew No AssessIntegrity Assess Aptamer Integrity (PAGE/HPLC) CheckHandling->AssessIntegrity Yes PositiveDisplacement Use Positive Displacement Pipettes CheckHandling->PositiveDisplacement No ReviewProtocol Review Experimental Protocol AssessIntegrity->ReviewProtocol Intact ContactSupport Contact Technical Support AssessIntegrity->ContactSupport Degraded UseNew->CheckStorage ReviewProtocol->ContactSupport No Issues Found PositiveDisplacement->CheckHandling

References

Development of Pegnivacogin Halted Due to Severe Allergic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Basking Ridge, NJ - The clinical development of pegnivacogin (B1193231), a novel anticoagulant, was permanently discontinued (B1498344) following the early termination of the Phase 3 REGULATE-PCI clinical trial. The decision was prompted by an unacceptably high rate of severe allergic reactions observed in patients receiving the drug.[1][2][3]

This compound, an RNA aptamer that inhibits Factor IXa, was being developed as part of the REG1 anticoagulation system, which also included its complementary reversal agent, anivamersen.[4][5][6] The system was designed to offer a controllable and reversible anticoagulant effect for patients undergoing percutaneous coronary intervention (PCI).[5][7]

The pivotal REGULATE-PCI trial, a large-scale, randomized, open-label study, was designed to demonstrate the superiority of the REG1 system over bivalirudin (B194457) in patients undergoing PCI.[1][7][8] However, the trial was terminated prematurely after enrolling approximately 3,232 of the planned 13,200 patients due to the concerning safety signal of severe allergic reactions.[1][2][9]

Technical Support Center: this compound Development Program

This technical support center provides detailed information for researchers, scientists, and drug development professionals regarding the discontinuation of the this compound development program.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of this compound's development?

A1: The primary reason for halting the development of this compound was the occurrence of severe allergic reactions in patients participating in the Phase 3 REGULATE-PCI trial.[1][2][3] A data and safety monitoring board observed a frequency and severity of these events that led to the recommendation to permanently stop patient enrollment.[3]

Q2: Were there any earlier indications of potential allergic reactions?

A2: Yes, the Phase 2b RADAR trial had previously reported allergic-like reactions in a small number of patients shortly after the administration of this compound.[4][5] While the overall results of the RADAR trial were initially seen as positive, these early safety signals were a precursor to the more significant findings in the Phase 3 trial.[5]

Q3: How did the efficacy of the REG1 system compare to the standard of care in the REGULATE-PCI trial before its termination?

A3: Due to the early termination of the REGULATE-PCI trial, the statistical power to definitively assess the primary efficacy endpoint was limited.[1] The available data showed no significant difference in the composite primary endpoint (all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization) between the REG1 group and the bivalirudin group.[1][9]

Q4: What was the mechanism of action for the REG1 anticoagulation system?

A4: The REG1 system was a two-component anticoagulation system. It consisted of:

  • This compound (RB006): A single-stranded RNA aptamer that specifically binds to and inhibits the activity of Factor IXa, a key component of the intrinsic pathway of the coagulation cascade.[4][10]

  • Anivamersen (RB007): A complementary oligonucleotide that acts as a specific reversal agent. Anivamersen binds to this compound, neutralizing its anticoagulant effect and allowing for controlled reversal of anticoagulation.[5][6]

Troubleshooting Guide

Issue: Unexpected severe allergic or anaphylactic reactions observed in preclinical or early-phase clinical studies with aptamer-based therapeutics.

Potential Cause: The PEGylated nature of the aptamer or other components of the formulation could be a contributing factor to immunogenic responses. Anti-PEG antibodies have been shown to potentially inhibit the activity of PEGylated aptamers.[10]

Troubleshooting Steps:

  • Immunogenicity Assessment: Conduct thorough preclinical and early clinical immunogenicity testing to evaluate the potential for anti-drug antibodies (ADAs), including anti-PEG antibodies.

  • Formulation Analysis: Investigate different formulations to minimize the potential for allergic reactions. This could include exploring alternative PEGylation strategies or non-PEGylated aptamers.

  • Patient Screening: In clinical trials, consider implementing screening for pre-existing anti-PEG antibodies in the patient population.

  • Monitoring: Implement rigorous monitoring for any signs of allergic reactions in early-phase trials, with clear protocols for management.

Quantitative Data Summary

The following tables summarize the key quantitative data from the REGULATE-PCI and RADAR clinical trials.

Table 1: Incidence of Severe Allergic Reactions in the REGULATE-PCI Trial

Treatment GroupNumber of PatientsSevere Allergic ReactionsIncidence Rate
REG1 (this compound)1605100.6%
Bivalirudin16011<0.1%

Data sourced from the prematurely terminated REGULATE-PCI trial.[1][9]

Table 2: Primary Efficacy and Safety Outcomes of the REGULATE-PCI Trial

OutcomeREG1 (n=1616)Bivalirudin (n=1616)Odds Ratio (95% CI)p-value
Primary Efficacy Endpoint
Composite of death, MI, stroke, unplanned TLR (by Day 3)108 (6.7%)103 (6.4%)1.05 (0.80-1.39)0.72
Principal Safety Endpoint
Major Bleeding7 (<1%)2 (<1%)3.49 (0.73-16.82)0.10
Major or Minor Bleeding104 (6.4%)65 (4.0%)1.64 (1.19-2.25)0.002

MI: Myocardial Infarction, TLR: Target Lesion Revascularization. Data reflects the intention-to-treat population.[1]

Table 3: Bleeding Rates in the RADAR Phase 2b Trial (30-Day Follow-up)

Treatment Group (this compound with Anivamersen Reversal)Major Modified ACUITY Bleeding RatesTotal Bleeding Rates
25% Reversal18%68%
50% Reversal12%39%
75% Reversal9%35%
100% Reversal7%34%
Heparin (Control) 11%38%

Data from the RADAR Phase 2b trial in patients with Acute Coronary Syndromes undergoing PCI.[11]

Experimental Protocols

REGULATE-PCI Trial (Phase 3)

  • Study Design: A randomized, open-label, active-controlled, multicenter, superiority trial.[1]

  • Patient Population: Patients undergoing percutaneous coronary intervention (PCI). Exclusion criteria included ST-segment elevation myocardial infarction (STEMI) within 48 hours.[1][2]

  • Treatment Arms:

    • REG1 Arm: Patients received a 1 mg/kg bolus of this compound, aiming for >99% Factor IXa inhibition, followed by 80% reversal with anivamersen after the PCI procedure.[1]

    • Bivalirudin Arm (Active Control): Patients received a standard regimen of bivalirudin.[2]

  • Primary Efficacy Endpoint: A composite of all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization by day 3 after randomization.[1][9]

  • Principal Safety Endpoint: Major bleeding.[1][9]

RADAR Trial (Phase 2b)

  • Study Design: A randomized, partially blinded, active-controlled study.[12]

  • Patient Population: Patients with non-ST-elevation acute coronary syndromes (NSTE-ACS) scheduled for early cardiac catheterization.[5][12]

  • Treatment Arms:

    • REG1 Arms: Patients were randomized to receive this compound (1 mg/kg) with varying degrees of reversal using anivamersen (25%, 50%, 75%, or 100%).[11][12]

    • Heparin Arm (Active Control): Patients received unfractionated heparin.[11]

  • Primary Endpoint: Total ACUITY bleeding through 30 days.[12]

  • Secondary Endpoints: Included major bleeding and a composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia.[5][12]

Visualizations

Pegnivacogin_MoA cluster_coagulation Coagulation Cascade cluster_intervention REG1 System Intervention Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Prothrombin \n to Thrombin Prothrombin to Thrombin Factor IXa->Prothrombin \n to Thrombin Fibrinogen \n to Fibrin Fibrinogen to Fibrin Prothrombin \n to Thrombin->Fibrinogen \n to Fibrin Clot Formation Clot Formation Fibrinogen \n to Fibrin->Clot Formation This compound This compound (Factor IXa Inhibitor) This compound->Factor IXa Inhibits Anivamersen Anivamersen (Reversal Agent) Anivamersen->this compound Binds and Neutralizes

Caption: Mechanism of action of the REG1 system.

REGULATE_PCI_Workflow Start Patient Population: Undergoing PCI Randomization Randomization (1:1) Start->Randomization REG1_Arm REG1 Arm: This compound (1 mg/kg) + Anivamersen Reversal Randomization->REG1_Arm Bivalirudin_Arm Bivalirudin Arm (Active Control) Randomization->Bivalirudin_Arm Endpoint_Analysis Primary Endpoint Analysis: Composite of Death, MI, Stroke, uTLR by Day 3 REG1_Arm->Endpoint_Analysis Bivalirudin_Arm->Endpoint_Analysis Termination Trial Terminated Early due to Severe Allergic Reactions Endpoint_Analysis->Termination

Caption: Workflow of the REGULATE-PCI clinical trial.

References

managing bleeding events with Pegnivacogin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegnivacogin (B1193231).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a single-stranded RNA aptamer that acts as a direct inhibitor of Factor IXa (FIXa), a critical enzyme in the blood coagulation cascade.[1] By binding to Factor IXa, this compound blocks its ability to activate Factor X, thereby inhibiting the downstream generation of thrombin and preventing blood clot formation.[1][2] this compound was developed as part of the REG1 anticoagulation system, which also includes anivamersen, a complementary oligonucleotide that serves as a reversal agent.[1]

Q2: What is the clinical development status of this compound?

The clinical development of this compound and the REG1 system was terminated.[3] The decision to halt development was made after the Phase 3 REGULATE-PCI trial was stopped due to an unacceptable rate of serious allergic reactions in patients receiving this compound.[3]

Q3: What are the known adverse events associated with this compound?

The most significant adverse events reported in clinical trials were:

  • Severe Allergic Reactions: The REGULATE-PCI trial was terminated due to serious allergic reactions, including one fatality.[3] These reactions are thought to be linked to pre-existing anti-polyethylene glycol (PEG) antibodies, as this compound is a PEGylated aptamer.[4]

  • Bleeding Events: As an anticoagulant, this compound increases the risk of bleeding. The incidence of bleeding is dose-dependent and related to the degree of reversal with anivamersen.[5]

  • Other Adverse Events: In the RADAR phase 2b trial, other reported adverse events included hives, hypotension, and dyspnea, although these were less frequent.[5]

Q4: How is the anticoagulant effect of this compound reversed?

The anticoagulant effect of this compound can be reversed by its complementary control agent, anivamersen.[1] Anivamersen is an oligonucleotide that binds specifically to this compound, neutralizing its inhibitory effect on Factor IXa.[6] The degree of reversal can be titrated by adjusting the dose of anivamersen.[5][6]

Troubleshooting Guides

In Vitro Experiments

Issue 1: Inconsistent or unexpected aPTT or Factor IXa activity assay results.

  • Possible Cause: Reagent or sample handling errors.

    • Solution: Ensure proper sample collection and processing to obtain platelet-poor plasma. Verify the correct reconstitution and storage of all reagents, including this compound, controls, and assay-specific reagents. Follow the detailed experimental protocols provided below.

  • Possible Cause: Issues with the aptamer.

    • Solution: Confirm the integrity and concentration of your this compound stock solution. Aptamers can be sensitive to degradation, so proper storage is crucial. If you suspect degradation, consider obtaining a fresh supply.

  • Possible Cause: Assay interference.

    • Solution: Be aware of potential interfering substances in your experimental system. If using complex biological matrices, consider purification steps to minimize interference.

Issue 2: Difficulty achieving complete reversal with anivamersen in vitro.

  • Possible Cause: Incorrect molar ratio of anivamersen to this compound.

    • Solution: The reversal is dependent on the molar ratio of the two agents. Ensure you are using the correct concentrations to achieve the desired level of neutralization. It may be necessary to perform a titration experiment to determine the optimal ratio for your specific experimental conditions.

  • Possible Cause: Suboptimal incubation time or temperature.

    • Solution: Allow sufficient time for the anivamersen to bind to this compound. While the binding is generally rapid, ensure you are following the recommended incubation times in the protocol.

Experimental Workflows

Diagram: Logical Workflow for Troubleshooting In Vitro Assay Issues

start Unexpected in vitro assay results check_protocol Verify adherence to experimental protocol start->check_protocol check_reagents Check reagent preparation and storage check_protocol->check_reagents Protocol followed correctly re_run Re-run experiment with fresh reagents check_protocol->re_run Protocol deviation identified and corrected check_aptamer Assess this compound integrity and concentration check_reagents->check_aptamer check_instrument Confirm instrument calibration and function check_aptamer->check_instrument troubleshoot_assay Troubleshoot specific assay (aPTT or FIXa) check_instrument->troubleshoot_assay troubleshoot_assay->re_run contact_support Consult technical support re_run->contact_support Issue persists

Caption: A logical workflow for troubleshooting conflicting coagulation assay results.

Data Presentation

Table 1: Bleeding Events in the RADAR Phase 2b Trial

Reversal Level of AnivamersenMajor Bleeding RateTotal Bleeding Rate
25%20%65%
50%11%34%
75%8%35%
100%7%30%
Heparin (Control)10%31%

Data from the RADAR trial, as reported in Povsic et al., 2012.[5]

Signaling Pathways and Experimental Protocols

Signaling Pathway

Diagram: Intrinsic Pathway of the Coagulation Cascade and Point of this compound Action

XII Factor XII XI Factor XI XII->XI activates IX Factor IX XI->IX activates IXa Factor IXa IX->IXa VIIIa Factor VIIIa X Factor X VIIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin (B1330869) Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->IXa inhibits IXa->X activates Xa->Prothrombin activates

Caption: this compound inhibits Factor IXa in the intrinsic coagulation pathway.

Experimental Protocols

Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay

This protocol outlines the steps for measuring the aPTT in platelet-poor plasma to assess the anticoagulant effect of this compound.

Materials:

  • Platelet-poor plasma (PPP) sample

  • aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Coagulometer

  • Water bath at 37°C

  • Micropipettes and tips

Procedure:

  • Sample Preparation: Collect whole blood in a 3.2% sodium citrate (B86180) tube. Centrifuge at 1500 x g for 15 minutes to obtain PPP.

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions and pre-warm to 37°C.

  • Assay: a. Pipette 50 µL of PPP into a cuvette. b. Add 50 µL of the pre-warmed aPTT reagent to the cuvette. c. Incubate the mixture for 3-5 minutes at 37°C. d. Add 50 µL of pre-warmed CaCl2 solution to the cuvette and simultaneously start the coagulometer's timer. e. The coagulometer will detect the formation of a fibrin clot and record the time in seconds. This is the aPTT.

  • Quality Control: Run normal and abnormal control plasmas with each batch of samples to ensure the accuracy and precision of the assay.

Protocol 2: Chromogenic Factor IX Activity Assay

This protocol describes a two-stage chromogenic assay to quantify the activity of Factor IX in the presence of an inhibitor like this compound.

Materials:

  • Platelet-poor plasma (PPP) sample

  • Factor IX deficient plasma

  • Bovine Factor XIa

  • Bovine Factor X

  • Phospholipids

  • Calcium chloride (CaCl2)

  • Chromogenic substrate for Factor Xa

  • Tris buffer

  • Microplate reader

Procedure:

  • Sample and Reagent Preparation: Prepare all reagents and samples as per the manufacturer's instructions. Create a standard curve using calibrators with known Factor IX activity.

  • First Stage - Factor X Activation: a. In a microplate well, mix the PPP sample (or calibrator) with Factor IX deficient plasma, bovine Factor XIa, phospholipids, and CaCl2. b. Incubate at 37°C for a specified time to allow the Factor IX in the sample to be activated to Factor IXa, which then activates Factor X to Factor Xa.

  • Second Stage - Chromogenic Reaction: a. Add the chromogenic substrate for Factor Xa to the well. b. The Factor Xa generated in the first stage will cleave the chromogenic substrate, releasing a colored compound (p-nitroaniline).

  • Measurement: a. Read the absorbance of the wells at 405 nm using a microplate reader. The rate of color development is proportional to the Factor IX activity in the sample.

  • Calculation: Determine the Factor IX activity of the sample by comparing its absorbance to the standard curve.

References

Technical Support Center: Aptamer-Based Anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aptamer-based anticoagulants.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of aptamer-based anticoagulants in a clinical setting?

Aptamer-based anticoagulants face several challenges. A major limitation is their susceptibility to degradation by nucleases in biofluids.[1][2] Additionally, their relatively small size (typically 5-15 kDa) leads to rapid renal clearance, resulting in a short in vivo half-life.[3][4] Some aptamers may also exhibit insufficient anticoagulant potency compared to established drugs like unfractionated heparin (UFH), especially for highly thrombogenic procedures like cardiopulmonary bypass.[5][6] Although generally considered to have low immunogenicity, severe allergic reactions have been reported, sometimes linked to modifications like PEGylation.[5][7]

Q2: How can the stability and in vivo half-life of anticoagulant aptamers be improved?

Several chemical modification strategies are employed to enhance aptamer stability and circulation time. Modifications to the sugar backbone, such as the inclusion of 2′-fluoropyrimidines or 2′-O-methyl nucleotides, increase resistance to nuclease degradation.[1][8] Conjugating the aptamer to a high-molecular-weight polyethylene (B3416737) glycol (PEG) molecule, a process known as PEGylation, increases its size to prevent rapid kidney filtration, thereby extending its half-life.[9][10] Other strategies include incorporating locked nucleic acids (LNAs) to create a more rigid and stable structure or adding a 3'-inverted deoxythymidine (dT) cap to block exonuclease activity.[10]

Q3: How do reversal agents for aptamer anticoagulants work?

One of the key advantages of aptamer therapeutics is the ability to develop specific antidotes.[11][12] The most common approach is a rationally designed antidote oligonucleotide that is complementary to a portion of the aptamer sequence.[5][13] When administered, this antidote binds to the aptamer via Watson-Crick base pairing, disrupting its three-dimensional structure and preventing it from binding to its target coagulation factor.[5] This reversal is typically rapid and effective.[13][14] Universal, non-specific reversal agents like cationic polymers have also been explored.[5]

Q4: What strategies can be used to increase the potency of aptamer anticoagulants?

To overcome the potency limitations of single aptamers, several strategies are being investigated. One approach is the creation of multivalent aptamers, where multiple aptamer units are linked together to bind to different sites on the same target or to different targets in the coagulation cascade.[5] For example, a bivalent aptamer linking inhibitors of thrombin's exosite I and exosite II showed significantly higher activity.[5][15] Another strategy involves the combination of an aptamer with a small-molecule drug that targets the same coagulation factor.[16][17] For instance, combining an exosite-binding FXa aptamer with a catalytic site-inhibiting small molecule resulted in synergistic anticoagulant effects.[16]

Q5: Are there off-target effects or immunogenicity concerns with aptamer-based therapies?

Aptamers are generally considered to have low or no immunogenicity.[7][15] However, the REG1 aptamer system, which targeted Factor IXa, was halted in a Phase III trial due to an excess of severe allergic reactions.[7] These reactions were linked to pre-existing anti-PEG antibodies in some patients, highlighting that modifications, rather than the aptamer itself, can sometimes be immunogenic.[18]

Troubleshooting Guides

Problem 1: Low or Inconsistent Anticoagulant Activity in Plasma Assays (e.g., aPTT, PT)

Q: My aptamer shows lower-than-expected anticoagulant activity in aPTT/PT assays, or the results are not reproducible. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to the aptamer itself, the experimental conditions, or the plasma used.

  • Possible Cause 1: Aptamer Degradation. Unmodified aptamers are susceptible to nucleases present in plasma.

    • Solution: Verify the integrity of your aptamer stock using gel electrophoresis. If degradation is suspected, use aptamers with nuclease-resistant modifications (e.g., 2'-F, 2'-OMe) or add a 3' inverted dT cap.[1][2][10]

  • Possible Cause 2: Improper Aptamer Folding. Aptamers must fold into a specific three-dimensional structure to be active. This is highly dependent on buffer conditions.[19]

    • Solution: Ensure you are using an appropriate folding protocol. This typically involves heating the aptamer to denature it, followed by a controlled cooling step in a buffer containing appropriate salts (e.g., MgCl₂, KCl) to allow for proper refolding. Refer to the detailed protocol below.[19]

  • Possible Cause 3: Suboptimal Aptamer Sequence. The selected aptamer from the SELEX process may not be the most potent version.

    • Solution: Consider post-SELEX maturation techniques. Truncating the aptamer to its minimal binding sequence can sometimes remove steric hindrance and improve affinity.[9] In silico maturation, involving point mutations, can also identify variants with enhanced activity.[9]

  • Possible Cause 4: Plasma Variability. The composition of plasma can vary between donors, affecting coagulation times.

    • Solution: Use commercially available pooled normal human plasma for consistency. When testing individual samples, ensure they are collected and processed uniformly.

Problem 2: Ineffective or Incomplete Reversal with Antidote Oligonucleotide

Q: The antidote for my aptamer is not fully reversing the anticoagulant effect. What should I do?

A: Incomplete reversal can undermine one of the key safety advantages of aptamer anticoagulants.

  • Possible Cause 1: Incorrect Antidote:Aptamer Ratio. The stoichiometry between the aptamer and its antidote is critical for complete neutralization.

    • Solution: Perform a titration experiment to determine the optimal molar ratio of antidote to aptamer required for full reversal. Start with a 1:1 molar ratio and test increasing ratios (e.g., 1.5:1, 2:1).

  • Possible Cause 2: Antidote Degradation. The antidote, being an oligonucleotide itself, can also be degraded.

    • Solution: Check the integrity of the antidote stock via gel electrophoresis. Synthesize antidotes with stabilizing modifications if degradation is a persistent issue.

  • Possible Cause 3: Suboptimal Hybridization Conditions. The binding of the antidote to the aptamer is dependent on factors like temperature and ionic strength.

    • Solution: Ensure the assay buffer conditions support efficient nucleic acid hybridization. While typically effective under physiological conditions, extreme pH or low salt concentrations could hinder the interaction.

Problem 3: Difficulty Identifying High-Affinity Aptamers During SELEX

Q: My SELEX experiment is not yielding aptamers with high affinity for the target coagulation factor. What can I do to improve the selection process?

A: The success of SELEX depends on carefully controlling each step of the iterative process.

  • Possible Cause 1: Poor Target Quality or Conformation. The target protein may be denatured, aggregated, or lacking essential cofactors, preventing proper aptamer binding.[8]

    • Solution: Ensure the purified protein target is of high quality and in its native, active conformation. An alternative is to use Cell-SELEX, which uses whole cells expressing the target protein in its natural environment, or even in vivo SELEX.[8][18][20]

  • Possible Cause 2: High Non-Specific Binding. The oligonucleotide library may be binding to the support matrix (e.g., beads, plates) or other non-target components.

    • Solution: Incorporate negative selection steps where the library is first incubated with the matrix or control cells lacking the target to remove non-specific binders.[8] A counter-SELEX step against analogous targets can increase specificity.[8]

  • Possible Cause 3: Inefficient Partitioning or Amplification. The separation of bound from unbound sequences may be inefficient, or the PCR amplification step may be biased.[21]

    • Solution: Optimize the washing steps to be stringent enough to remove non-specific binders without eluting specific ones. Optimize PCR conditions (primer concentration, annealing temperature) to avoid the formation of primer-dimers and ensure unbiased amplification of the selected pool.[21][22]

Data Presentation

Table 1: Characteristics of Selected Anticoagulant Aptamers

AptamerTargetTypeAffinity (Kd)Anticoagulant EffectReversible?
RB006 (Pegnivacogin) Factor IXa (FIXa)RNA (2'-F, 2'-OMe modified)~0.6 nMInhibits FIXa activity, prolongs aPTTYes (RB007)
HD1 (ARC183) Thrombin (Exosite I)DNA~25-100 nMInhibits fibrinogen cleavageYes
NU172 Thrombin (Exosite I)DNA~2.5 nMPotent inhibitor of thrombinYes
11f7t Factor Xa (FXa)RNA (modified)~1 nMInhibits FXa binding to FVaYes
HD22 Thrombin (Exosite II)DNA~0.5 nMInhibits FV and FVIII activationYes
HD1-22 Thrombin (Exosites I & II)DNA (Bivalent)~0.65 nMMore potent than single-site bindersYes

Data compiled from multiple sources.[3][5][15][17][23]

Table 2: Common Chemical Modifications to Enhance Aptamer Stability

ModificationPurposeEffect on Half-Life
2'-Fluoropyrimidine (2'-F) Nuclease ResistanceSignificant increase
2'-O-Methyl (2'-OMe) Nuclease ResistanceSignificant increase
Polyethylene Glycol (PEG) Reduce Renal ClearanceSubstantial increase (hours to days)
Locked Nucleic Acid (LNA) Increase Structural Rigidity & Nuclease ResistanceSignificant increase
3' Inverted dT Cap Block 3' Exonuclease ActivityModerate to significant increase
Cholesterol Conjugation Enhance In Vivo RetentionSignificant increase

Data compiled from multiple sources.[1][4][8][10]

Experimental Protocols

Protocol 1: General In Vitro Aptamer Folding

This protocol is a general guideline. Optimal conditions may vary depending on the specific aptamer sequence.

  • Reconstitution: Reconstitute the lyophilized aptamer in a nuclease-free buffer (e.g., 1x PBS or Tris buffer) to a stock concentration of 100 µM.

  • Dilution: Dilute the aptamer stock to the desired final concentration in a folding buffer. A typical folding buffer is 1x PBS supplemented with 1-5 mM MgCl₂. The presence of divalent cations like Mg²⁺ is often critical for proper tertiary structure formation.

  • Denaturation: Heat the diluted aptamer solution to 85-95°C for 5 minutes. This step unfolds any secondary structures or intermolecular dimers.[19]

  • Renaturation (Folding): Allow the solution to cool slowly to room temperature over 15-30 minutes. Some protocols may suggest a subsequent incubation on ice or at 37°C before use.[19]

  • Usage: The folded aptamer is now ready for use in binding or activity assays. Use immediately for best results.

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

This assay measures the activity of the intrinsic and common coagulation pathways.

  • Preparation: Prepare folded aptamer dilutions in a suitable buffer (e.g., HBS).

  • Incubation: In a coagulometer cuvette, pre-warm pooled normal human plasma to 37°C.

  • Aptamer Addition: Add the folded aptamer solution to the plasma and incubate for a defined period (e.g., 1-5 minutes) at 37°C.

  • Activation: Add aPTT reagent (containing a contact activator and phospholipids) to the plasma-aptamer mixture and incubate for the manufacturer-specified time (typically 3-5 minutes) at 37°C.

  • Clot Initiation: Add pre-warmed calcium chloride (CaCl₂) solution to initiate the clotting cascade.

  • Measurement: The coagulometer will automatically measure the time until a fibrin (B1330869) clot is formed. The prolongation of this clotting time relative to a vehicle control indicates the anticoagulant activity of the aptamer.

Visualizations

Coagulation_Cascade_Aptamer_Inhibition cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX IXa IXa IX->IXa XIa X X IXa->X Xa Xa X->Xa TF_VIIa TF-VIIa Complex TF_VIIa->X Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa / Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Clot Clot Fibrin->Clot XIIIa Aptamer_FIXa FIXa Aptamer (e.g., RB006) Aptamer_FIXa->IXa Inhibits Aptamer_FXa FXa Aptamer (e.g., 11f7t) Aptamer_FXa->Xa Inhibits Aptamer_Thrombin Thrombin Aptamer (e.g., HD1, NU172) Aptamer_Thrombin->Thrombin Inhibits

Caption: Inhibition points of anticoagulant aptamers in the coagulation cascade.

SELEX_Workflow cluster_0 SELEX Cycle (Iterative) Incubation 1. Incubation ssDNA/RNA Library + Target Protein Partition 2. Partition Separate Bound from Unbound Sequences Incubation->Partition Elution 3. Elution Recover Bound Sequences Partition->Elution Amplification 4. Amplification PCR (DNA) or RT-PCR/IVT (RNA) Elution->Amplification Conditioning 5. Conditioning Generate ssDNA/RNA for next round Amplification->Conditioning End Sequencing & Characterization of Enriched Aptamers Amplification->End After 8-15 Rounds Conditioning->Incubation Next Round Start Initial Library (~10^15 unique sequences) Start->Incubation

Caption: Workflow for Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

Troubleshooting_Logic Start Low Anticoagulant Activity Observed in Assay Check_Integrity Is aptamer intact? Start->Check_Integrity Check_Folding Was aptamer properly folded? Check_Integrity->Check_Folding Yes Solution_Degradation Use modified aptamers (2'-F, 2'-OMe) or 3' blocking group Check_Integrity->Solution_Degradation No Check_Assay Are assay reagents (e.g., plasma) consistent? Check_Folding->Check_Assay Yes Solution_Folding Optimize folding: - Heat/cool protocol - Buffer (add Mg2+) Check_Folding->Solution_Folding No Solution_Assay Use pooled plasma; validate reagents Check_Assay->Solution_Assay No Consider_Potency Consider Post-SELEX Maturation or Multivalent Constructs Check_Assay->Consider_Potency Yes

Caption: Troubleshooting logic for low anticoagulant activity in aptamer experiments.

References

Validation & Comparative

A Comparative Analysis of Pegnivacogin and Heparin in Acute Coronary Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pegnivacogin (B1193231) and heparin for the management of acute coronary syndrome (ACS), with a focus on their performance backed by experimental data. This compound, a direct factor IXa inhibitor, was developed as part of the REG1 anticoagulation system, which includes the drug and its reversal agent, anivamersen.[1][2][3] It was positioned as a novel anticoagulant with predictable pharmacokinetics.[4][5] However, its development was halted during Phase 3 trials due to severe allergic reactions.[6][7][8] This guide will delve into the available clinical data, experimental methodologies, and mechanisms of action of both this compound and the established standard of care, heparin.

Performance Data in Acute Coronary Syndrome

The primary clinical evidence for this compound in ACS comes from the Phase 2b RADAR trial and the prematurely terminated Phase 3 REGULATE-PCI trial. These studies compared the REG1 system with heparin or bivalirudin (B194457) in patients with ACS undergoing percutaneous coronary intervention (PCI).

Efficacy and Safety Outcomes

The following tables summarize the key efficacy and safety endpoints from the available clinical trials.

Table 1: Efficacy Outcomes in Patients with ACS Undergoing PCI

OutcomeThis compound (REG1 System)Comparator (Heparin/Bivalirudin)TrialNotes
Composite Ischemic Endpoint (death, non-fatal MI, urgent TVR, or recurrent ischemia)4.4%7.3% (Heparin)RADAR (PCI Substudy)Numerically lower with this compound, but not statistically significant (p=0.3).[9]
Composite Primary Endpoint (all-cause death, MI, stroke, unplanned TLR by day 3)6.7%6.4% (Bivalirudin)REGULATE-PCINo significant difference (OR 1.05, 95% CI 0.80-1.39; p=0.72). Trial terminated early.[7][10]
Myocardial Infarction (30 days)4.0%6.4% (Heparin)RADAR (PCI Substudy)Not statistically significant (p=0.3).[9]
Urgent Target Vessel Revascularization (30 days)1.1%0.9% (Heparin)RADAR (PCI Substudy)Not statistically significant (p=1.0).[9]
Stent Thrombosis (30 days)0.1%0.8% (Bivalirudin)REGULATE-PCIp < 0.01. Note: trial was terminated early.[10]

Table 2: Safety Outcomes (Bleeding Events)

OutcomeThis compound (REG1 System)Comparator (Heparin/Bivalirudin)TrialNotes
Major Modified ACUITY Bleeding (30 days)7% (100% reversal)11% (Heparin)RADAR (PCI Substudy)Bleeding rates decreased with increasing levels of anivamersen reversal.[9]
Total Bleeding (30 days)34% (100% reversal)38% (Heparin)RADAR (PCI Substudy)[9]
Major Bleeding (BARC 3 or 5) at 3 days0.4%0.1% (Bivalirudin)REGULATE-PCINot statistically significant (p=0.10).[10]
Major or Minor Bleeding6%4% (Bivalirudin)REGULATE-PCIIncreased with REG1 (OR 1.64, 1.19-2.25; p=0.002).[6]
Severe Allergic Reactions10 patients (0.6%)1 patient (<0.1%) (Bivalirudin)REGULATE-PCILed to early termination of the trial.[7][8]

Mechanism of Action

This compound and heparin achieve their anticoagulant effects through distinct mechanisms targeting the coagulation cascade.

This compound: Direct Factor IXa Inhibition

This compound is an RNA aptamer that directly binds to and inhibits Factor IXa, a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][11][12] By inhibiting Factor IXa, this compound prevents the conversion of Factor X to Factor Xa, thereby blocking the subsequent generation of thrombin (Factor IIa) and the formation of a fibrin (B1330869) clot.[11] This targeted inhibition was hypothesized to provide a more predictable anticoagulant response compared to indirect inhibitors like heparin.[4]

Factor_IX Factor IX Factor_IXa Factor IXa Factor_IX->Factor_IXa Factor_X Factor X Factor_IXa->Factor_X Activates Factor_Xa Factor Xa Factor_X->Factor_Xa Prothrombin Prothrombin (Factor II) Factor_Xa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Factor_IXa Inhibits

This compound's Mechanism of Action
Heparin: Indirect Thrombin and Factor Xa Inhibition

Unfractionated heparin (UFH) is an indirect anticoagulant that works by binding to antithrombin (AT), a natural anticoagulant.[13][14][15] This binding induces a conformational change in antithrombin, accelerating its ability to inactivate several coagulation factors, primarily thrombin (Factor IIa) and Factor Xa.[13][15] By potentiating the action of antithrombin, heparin effectively reduces the generation of thrombin and subsequent fibrin formation.[16]

Heparin Heparin Antithrombin Antithrombin (AT) Heparin->Antithrombin Binds to & Potentiates Factor_Xa Factor Xa Antithrombin->Factor_Xa Inhibits Thrombin Thrombin (Factor IIa) Antithrombin->Thrombin Inhibits Coagulation Coagulation Cascade Factor_Xa->Coagulation Thrombin->Coagulation

Heparin's Mechanism of Action

Experimental Protocols

The following sections detail the methodologies of the key clinical trials that have evaluated this compound in ACS.

RADAR Phase 2b Trial
  • Study Design: A randomized, partially-blinded, multi-center, active-controlled, dose-ranging study.[4]

  • Patient Population: Patients with ACS (unstable angina or non-ST-segment elevation myocardial infarction) scheduled for cardiac catheterization.[3][9]

  • Intervention Arms:

    • This compound 1 mg/kg administered as an intravenous bolus.[9]

    • This was followed by varying degrees of reversal with its control agent, anivamersen (25%, 50%, 75%, or 100% reversal).[9]

  • Comparator Arm: Unfractionated heparin.[9]

  • Primary Endpoint: ACUITY major and minor bleeding at 30 days.[3]

  • Secondary Endpoint: A composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia at 30 days.[3]

  • Pharmacokinetic/Pharmacodynamic Substudy: A subset of patients underwent detailed pharmacokinetic and pharmacodynamic assessments to confirm that the 1 mg/kg dose of this compound achieved near-complete Factor IX inhibition.[4][5]

REGULATE-PCI Phase 3 Trial
  • Study Design: A randomized, open-label, active-controlled, multicenter, superiority trial.[6][7]

  • Patient Population: 13,200 planned patients undergoing PCI.[6][17] The trial was terminated early after enrolling 3,232 patients.[6][7]

  • Inclusion Criteria: Patients undergoing PCI, stratified by risk factors including prior myocardial infarction, unstable angina, age >70 years, diabetes, and others.[10]

  • Exclusion Criteria: ST-segment elevation myocardial infarction within 48 hours.[6][7]

  • Intervention Arm: REG1 system: this compound 1 mg/kg bolus followed by 80% reversal with anivamersen after PCI.[6][7]

  • Comparator Arm: Bivalirudin (0.75 mg/kg bolus, then 1.75 mg/kg/hr for the duration of the procedure).[10]

  • Primary Efficacy Endpoint: Composite of all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization by day 3.[6][7]

  • Principal Safety Endpoint: Major bleeding.[6][7]

cluster_0 RADAR Phase 2b Trial cluster_1 REGULATE-PCI Phase 3 Trial ACS_Patients ACS Patients for Catheterization Randomization_RADAR Randomization ACS_Patients->Randomization_RADAR Pegnivacogin_Arm This compound 1 mg/kg + Anivamersen Reversal (25-100%) Randomization_RADAR->Pegnivacogin_Arm Heparin_Arm Unfractionated Heparin Randomization_RADAR->Heparin_Arm Endpoints_RADAR 30-Day Bleeding & Ischemic Events Pegnivacogin_Arm->Endpoints_RADAR Heparin_Arm->Endpoints_RADAR PCI_Patients Patients Undergoing PCI Randomization_REGULATE Randomization PCI_Patients->Randomization_REGULATE REG1_Arm REG1 System (this compound + 80% Anivamersen Reversal) Randomization_REGULATE->REG1_Arm Bivalirudin_Arm Bivalirudin Randomization_REGULATE->Bivalirudin_Arm Endpoints_REGULATE 3-Day Efficacy & Safety Endpoints REG1_Arm->Endpoints_REGULATE Bivalirudin_Arm->Endpoints_REGULATE

Clinical Trial Workflow Overview

Conclusion

This compound, as part of the REG1 system, demonstrated a novel mechanism of action with the potential for predictable anticoagulation and controlled reversal. Early phase data suggested a favorable bleeding profile compared to heparin when appropriately reversed, with a trend towards reduced ischemic events. However, the REGULATE-PCI trial was prematurely terminated due to an unacceptable incidence of severe allergic reactions, halting its clinical development.[6][8] While there was no evidence that the REG1 system reduced ischemic events or bleeding compared to bivalirudin in the terminated trial, the statistical power was limited.[6] Unfractionated heparin, despite its limitations such as a variable dose-response and the need for monitoring, remains a cornerstone of anticoagulant therapy in ACS due to its established efficacy, low cost, and reversibility with protamine sulfate.[13][16] The experience with this compound underscores the critical importance of safety and tolerability in the development of new antithrombotic agents.

References

Comparative Efficacy of Pegnivacogin and Bivalirudin in Percutaneous Coronary Intervention

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of Pegnivacogin and Bivalirudin (B194457) as anticoagulants during percutaneous coronary intervention (PCI).

This guide provides a detailed comparison of two distinct anticoagulant agents, this compound (part of the REG1 system) and bivalirudin, for use in patients undergoing PCI. The information is compiled from clinical trial data and pharmacological studies to offer an evidence-based overview for researchers, scientists, and professionals in drug development.

Executive Summary

Bivalirudin has been extensively studied and has demonstrated a consistent safety profile, particularly with regard to a lower risk of major bleeding compared to heparin.[5][6][7][8] This guide will delve into the mechanisms of action, present the available comparative clinical data in a structured format, and provide insights into the experimental protocols of the key clinical trials.

Mechanisms of Action

The distinct mechanisms of this compound and bivalirudin underpin their different pharmacological profiles.

This compound is a nucleic acid aptamer that specifically binds to and inhibits Factor IXa, a critical component of the intrinsic pathway of the coagulation cascade.[9][10][11] By inhibiting Factor IXa, this compound effectively reduces thrombin generation. It was developed as part of the REG1 anticoagulation system, which includes a reversal agent, anivamersen, designed to control the anticoagulant effect.[9][11]

Bivalirudin is a synthetic polypeptide analog of hirudin that directly and reversibly inhibits thrombin (Factor IIa), the final common pathway enzyme of the coagulation cascade.[12][13][14][15] It binds to both the catalytic site and the anion-binding exosite of thrombin, preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[12][13][14]

Signaling Pathway Diagrams

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates (with Factor VIIIa) Factor Xa Factor Xa Factor X->Factor Xa Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor VIIa->Factor X activates Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) activates (with Factor Va) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) converts Factor XIII Factor XIII Thrombin (IIa)->Factor XIII activates Fibrin (Ia) Fibrin (Ia) Fibrinogen (I)->Fibrin (Ia) Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin (Ia)->Cross-linked Fibrin Clot stabilized by Factor XIIIa Factor XIIIa Factor XIIIa Factor XIII->Factor XIIIa This compound This compound This compound->Factor IXa inhibits Bivalirudin Bivalirudin Bivalirudin->Thrombin (IIa) inhibits regulate_pci_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_procedure Procedure cluster_post_procedure Post-Procedure cluster_followup Follow-up & Endpoints Patient_PCI Patients undergoing PCI Inclusion Inclusion Criteria Met Patient_PCI->Inclusion Exclusion Exclusion Criteria Met Patient_PCI->Exclusion STEMI <48h, etc. Randomize 1:1 Randomization Inclusion->Randomize REG1 REG1 System (this compound 1 mg/kg bolus) Randomize->REG1 Bivalirudin Bivalirudin (Standard Dosing) Randomize->Bivalirudin PCI Percutaneous Coronary Intervention REG1->PCI Bivalirudin->PCI Reversal Anivamersen Reversal (80%) PCI:s->Reversal:n FollowUp Follow-up to Day 30 PCI:s->FollowUp:n Reversal->FollowUp Endpoints Primary Efficacy Endpoint (Day 3) Principal Safety Endpoint (Day 3) FollowUp->Endpoints

References

Pegnivacogin's Factor IXa Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pegnivacogin, a direct inhibitor of Factor IXa (FIXa), alongside other anticoagulants targeting the intrinsic coagulation pathway. The development of this compound, as part of the REG1 anticoagulation system, was discontinued (B1498344) due to severe allergic reactions observed during clinical trials.[1] This guide will delve into the available data on this compound's mechanism and performance, compare it with other Factor IXa and XIa inhibitors, and provide an overview of the experimental methodologies used to validate their function.

Executive Summary

This compound is an RNA aptamer that selectively binds to and inhibits Factor IXa, a critical enzyme in the intrinsic pathway of the coagulation cascade. It was developed in tandem with its reversal agent, anivamersen. Clinical trials, such as the RADAR phase 2b study, demonstrated that a 1 mg/kg dose of this compound resulted in "near complete" inhibition of FIXa.[2][3][4][5] However, the phase 3 REGULATE-PCI trial was terminated due to the occurrence of severe allergic reactions.[1] This guide will compare the available information on this compound with other inhibitors targeting the intrinsic pathway, including TTP889, Abelacimab, and Asundexian.

Coagulation Cascade and Inhibitor Targets

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. The intrinsic pathway is initiated by contact activation and involves a cascade of serine proteases, including Factor IXa. Factor XIa is upstream of Factor IXa and represents another key target for anticoagulation therapy.

Coagulation Cascade cluster_inhibitors Inhibitor Targets Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates (with FVIIIa) Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot FXIIIa This compound This compound This compound->Factor IXa Inhibits TTP889 TTP889 TTP889->Factor IXa Inhibits Abelacimab Abelacimab Abelacimab->Factor XIa Inhibits Asundexian Asundexian Asundexian->Factor XIa Inhibits

Figure 1: Simplified Intrinsic Coagulation Pathway and Inhibitor Targets.

Comparative Analysis of Inhibitor Performance

A direct comparison of the inhibitory potency of these compounds is challenging due to the limited availability of standardized quantitative data, particularly for the discontinued drug this compound. The following table summarizes the available information.

InhibitorTargetBinding Affinity (Kd)Inhibitory Constant (Ki)IC50Key Findings
This compound Factor IXaNot Publicly AvailableNot Publicly AvailableNot Publicly AvailableAchieved "near complete" FIXa inhibition at 1 mg/kg.[2][3][4][5] Development halted due to severe allergic reactions.[1]
TTP889 Factor IXaNot Publicly AvailableNot Publicly AvailableNot Publicly AvailableA small molecule inhibitor that showed limited efficacy in clinical trials.[6][7]
Abelacimab Factor XI/XIa1.3 ± 0.3 pM (to FXI) 4.7 ± 2.1 pM (to FXIa)[8]Not Publicly Available2.8 nM (for 50% inhibition of FXIa activity)[8]A monoclonal antibody with high affinity for both Factor XI and XIa.[8][9][10][11][12]
Asundexian Factor XIaNot Publicly AvailableNot Publicly AvailableNot Publicly AvailableAn oral small molecule inhibitor. A 50 mg daily dose resulted in 94% inhibition of Factor XIa at peak concentrations.[13]

Experimental Protocols for Validating Inhibition

The inhibition of Factor IXa and XIa is typically validated through a combination of in vitro enzymatic and clotting assays. While specific protocols for each drug are often proprietary, the general methodologies are well-established.

One-Stage Clotting Assay

This assay measures the time it takes for plasma to clot after the addition of reagents that initiate the intrinsic pathway. The degree of prolongation of the clotting time in the presence of an inhibitor is indicative of its potency.

General Protocol:

  • Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood.

  • Reagent Incubation: A mixture of the patient plasma (or a sample containing the inhibitor), Factor IX-deficient plasma, and a contact activator (e.g., silica) is incubated.

  • Clotting Initiation: Calcium chloride is added to initiate the clotting cascade.

  • Time Measurement: The time to fibrin clot formation is measured using a coagulometer.

  • Data Analysis: The clotting time is compared to a standard curve to determine the percentage of Factor IX activity or the inhibitory effect.

One_Stage_Clotting_Assay cluster_workflow Experimental Workflow A Platelet-Poor Plasma (with/without Inhibitor) C Mix and Incubate with Contact Activator A->C B Factor IX Deficient Plasma B->C D Add CaCl2 C->D E Measure Time to Clot Formation D->E F Determine % FIXa Inhibition E->F

Figure 2: General workflow for a one-stage clotting assay.
Chromogenic Substrate Assay

This assay directly measures the enzymatic activity of Factor IXa by monitoring the cleavage of a specific chromogenic substrate.

General Protocol:

  • Reaction Setup: Purified Factor IXa is incubated with the test inhibitor in a microplate well.

  • Substrate Addition: A chromogenic substrate that is specifically cleaved by Factor IXa is added to the well.

  • Colorimetric Measurement: The cleavage of the substrate releases a colored compound (chromophore), and the change in absorbance is measured over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is proportional to the activity of Factor IXa. The inhibitory potency (e.g., IC50) is determined by measuring the reduction in reaction rate at various inhibitor concentrations.

Conclusion

This compound demonstrated potent inhibition of Factor IXa in early clinical studies. However, its development was ultimately unsuccessful due to safety concerns related to severe allergic reactions. The landscape of anticoagulation research continues to evolve, with newer agents like Abelacimab and Asundexian targeting Factor XIa showing promise. These newer agents aim to provide effective anticoagulation with a reduced risk of bleeding compared to traditional therapies. The validation of these and future inhibitors will continue to rely on a combination of robust in vitro assays and carefully designed clinical trials to ensure both efficacy and patient safety.

References

A Comparative Guide to Factor IXa Inhibitors: Pegnivacogin and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of pegnivacogin (B1193231), a discontinued (B1498344) Factor IXa inhibitor, with emerging anticoagulants that target the intrinsic coagulation pathway, specifically Factor XIa inhibitors. The content is based on available preclinical and clinical trial data, offering a quantitative and objective analysis to inform future research and development in antithrombotic therapy.

Introduction to this compound and the Landscape of Factor IXa Inhibition

This compound is a single-stranded RNA aptamer that selectively binds to and inhibits Factor IXa (FIXa), a critical enzyme in the coagulation cascade.[1][2][3] It was developed as part of the REG1 anticoagulation system, which also included anivamersen, a complementary oligonucleotide designed to reverse the anticoagulant effect of this compound.[1][2] The therapeutic rationale for targeting FIXa is to mitigate thrombosis with a potentially lower risk of bleeding compared to broader-acting anticoagulants.[4][5] However, the clinical development of this compound was halted due to severe allergic reactions observed in clinical trials, believed to be triggered by the polyethylene (B3416737) glycol (PEG) moiety of the molecule in individuals with pre-existing anti-PEG antibodies.[6][7]

In the wake of this compound's discontinuation, the focus of next-generation antithrombotic development has largely shifted towards inhibitors of Factor XIa (FXIa), a protein upstream of FIXa in the intrinsic pathway. This class of drugs, which includes abelacimab, asundexian, and milvexian, has shown promise in providing effective anticoagulation with a favorable safety profile in mid-stage clinical trials.[3][7][8][9][10][11][12][13][14]

Comparative Efficacy and Safety Data

The following tables summarize the available clinical trial data for this compound and the selected Factor XIa inhibitors. It is important to note that these data are from separate trials with different patient populations and comparators, precluding direct head-to-head comparison.

Table 1: Efficacy Outcomes

Drug (Trial)Patient PopulationComparatorPrimary Efficacy EndpointResults
This compound (RADAR) Acute Coronary Syndrome (ACS)HeparinComposite of death, myocardial infarction (MI), urgent target vessel revascularization (TVR), or recurrent ischemia at 30 daysIschemic events occurred in 3.0% of REG1 patients vs. 5.7% of heparin patients.[9]
Abelacimab (AZALEA-TIMI 71) Atrial Fibrillation (AF)RivaroxabanIschemic stroke or systemic embolismTrial stopped early due to overwhelming reduction in bleeding; ischemic stroke rates were low and similar between groups.[10]
Asundexian (PACIFIC-AF) Atrial Fibrillation (AF)ApixabanIschemic stroke or systemic embolismThe trial was not powered for efficacy endpoints, but the incidence of stroke was low.[3]
Milvexian (AXIOMATIC-SSP) Secondary Stroke PreventionPlaceboComposite of symptomatic ischemic stroke and covert brain infarctionDid not show a dose-response for the primary endpoint. A ~30% relative risk reduction in symptomatic ischemic stroke was observed at three doses compared to placebo.[1]

Table 2: Safety Outcomes (Bleeding Events)

Drug (Trial)Patient PopulationComparatorPrimary Safety EndpointResults
This compound (RADAR) Acute Coronary Syndrome (ACS)HeparinACUITY major and minor bleeding at 30 daysBleeding rates were dependent on the level of reversal with anivamersen. With 100% reversal, major bleeding occurred in 7% of patients, compared to 10% with heparin.[8][9]
Abelacimab (AZALEA-TIMI 71) Atrial Fibrillation (AF)RivaroxabanMajor or clinically relevant non-major bleedingAt the 150 mg dose, a 67% reduction in major or clinically relevant non-major bleeding and a 74% reduction in major bleeding alone compared to rivaroxaban.[9][10][11]
Asundexian (PACIFIC-AF) Atrial Fibrillation (AF)ApixabanMajor or clinically relevant non-major bleedingA 67% reduction in the primary bleeding endpoint compared to apixaban.[3]
Milvexian (AXIOMATIC-SSP) Secondary Stroke PreventionPlaceboMajor bleedingNo increase in severe bleeding (e.g., symptomatic intracranial hemorrhage) versus placebo.[1]

Mechanism of Action and Pharmacokinetics

Table 3: Mechanism of Action and Pharmacokinetic Profile

DrugTargetMechanism of ActionReversal AgentHalf-life
This compound Factor IXaRNA aptamer that binds to and inhibits the active site of Factor IXa.[1][2][3]Anivamersen (complementary oligonucleotide)Not specified in provided results
Abelacimab Factor XI and XIaFully human monoclonal antibody that binds to both Factor XI and its activated form, Factor XIa, preventing its activation and activity.[12][14]None currently available25-30 days
Asundexian Factor XIaOrally available small molecule inhibitor of the active site of Factor XIa.None currently availableNot specified in provided results
Milvexian Factor XIaOrally available, reversible, small molecule inhibitor of Factor XIa.None currently availableNot specified in provided results

Experimental Protocols

Light Transmission Aggregometry (LTA) for Platelet Function Assessment

Objective: To assess the effect of an investigational compound on platelet aggregation in response to an agonist, such as adenosine (B11128) diphosphate (B83284) (ADP).

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photodetector.[2][6][10]

Methodology:

  • Blood Collection: Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation from the venipuncture.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which serves as the blank (100% aggregation).

  • Assay Procedure:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Place a cuvette with a specific volume of PRP and a stir bar into the aggregometer and set the baseline (0% aggregation).

    • Place a cuvette with the same volume of PPP into the aggregometer to set the 100% aggregation level.

    • Add the investigational compound (e.g., this compound) or vehicle control to the PRP and incubate for a specified period.

    • Add a platelet agonist, such as ADP (final concentration typically 5-20 µM), to initiate aggregation.

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

  • Data Analysis: The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP baseline. The results are often expressed as the maximum percentage of aggregation or the area under the curve.

Signaling Pathways and Experimental Workflows

The Coagulation Cascade and the Role of Factor IXa

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor IXa plays a pivotal role in the intrinsic pathway, where it complexes with Factor VIIIa to activate Factor X, a key step leading to thrombin generation and fibrin formation.[1][3][7][11][12]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa IX Factor IX IXa Factor IXa IX->IXa VIII Factor VIII VIIIa Factor VIIIa VIII->VIIIa XIIa->XI activates XIa->IX activates X Factor X IXa->X activates VIIIa->X TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->VIII feedback activation Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen converts Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->IXa inhibits

Caption: The coagulation cascade highlighting the central role of Factor IXa.

Experimental Workflow for In Vitro Platelet Aggregation Assay

The following diagram illustrates the key steps in an in vitro platelet aggregation assay used to evaluate the activity of a compound like this compound.

Platelet_Aggregation_Workflow cluster_sample_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200g, 20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000g, 15 min) Centrifuge1->Centrifuge2 Baseline Set Baseline (0%) with PRP PRP->Baseline PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Blank Set Blank (100%) with PPP PPP->Blank Aggregometer Aggregometer Setup (37°C) Incubation Incubate PRP with This compound or Vehicle Baseline->Incubation Agonist Add Agonist (e.g., ADP) Incubation->Agonist Measurement Measure Light Transmission Agonist->Measurement

Caption: Workflow for a light transmission aggregometry (LTA) experiment.

Conclusion

This compound, a selective Factor IXa inhibitor, showed initial promise as a potent anticoagulant with a controllable reversal agent. However, its development was terminated due to safety concerns related to immunogenicity. The current focus in the development of novel anticoagulants has shifted towards Factor XIa inhibitors like abelacimab, asundexian, and milvexian. These agents have demonstrated a favorable safety profile in Phase 2 clinical trials, with a significant reduction in bleeding events compared to standard-of-care anticoagulants, while maintaining promising antithrombotic efficacy. Further large-scale Phase 3 trials are necessary to definitively establish the clinical benefit of these emerging therapies. The lessons learned from the development of this compound underscore the importance of thorough immunogenicity testing for novel biologic and PEGylated therapeutics.

References

Pegnivacogin in Acute Coronary Syndrome: An Analysis of the RADAR Clinical Trial and Comparative Anticoagulant Strategies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the clinical trial results of Pegnivacogin (B1193231), its mechanism of action, and a comparative look at alternative anticoagulant therapies in the setting of acute coronary syndrome (ACS) and percutaneous coronary intervention (PCI).

This guide provides a detailed examination of the Phase 2b RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-Ranging Study Assessing the Safety, Efficacy, and Pharmacodynamics of the REG1 Anticoagulation System) clinical trial, which evaluated the efficacy and safety of this compound in patients with ACS undergoing planned early cardiac catheterization. This compound, an RNA aptamer that directly inhibits Factor IXa, is a component of the REG1 system, which also includes its complementary reversal agent, anivamersen.[1][2] This system was designed to offer a titratable and reversible anticoagulation effect, a potentially significant advantage in the dynamic clinical environment of interventional cardiology.

RADAR Clinical Trial: A Quantitative Overview

The RADAR trial aimed to determine the optimal degree of anticoagulation reversal with anivamersen to minimize bleeding events while maintaining efficacy in preventing ischemic events, compared to standard heparin therapy.[3][4] The trial enrolled 640 patients with non-ST-elevation ACS scheduled for early cardiac catheterization.[4] Patients were randomized to receive this compound (1 mg/kg) followed by varying doses of anivamersen to achieve 25%, 50%, 75%, or 100% reversal, or to receive heparin.[4]

Efficacy and Safety Outcomes

The primary endpoint of the study was total ACUITY bleeding at 30 days.[4][5] Secondary endpoints included major bleeding and a composite of ischemic events (death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia).[4][5]

Table 1: Bleeding and Ischemic Events at 30 Days in the RADAR Trial [4][6]

Treatment Arm (this compound Reversal)Total ACUITY Bleeding (%)Major ACUITY Bleeding (%)Composite Ischemic Events (%)
25% Reversal65203.0 (overall REG1)
50% Reversal34113.0 (overall REG1)
75% Reversal3583.0 (overall REG1)
100% Reversal3073.0 (overall REG1)
Heparin (Control) 31 10 5.7

Note: The 25% reversal arm was suspended early due to excessive bleeding.[4]

The results demonstrated a dose-dependent effect of anivamersen on bleeding rates, with higher reversal percentages leading to lower bleeding events.[4][5] Notably, the 75% and 100% reversal arms showed numerically lower rates of major bleeding compared to heparin.[4] Furthermore, the overall rate of ischemic events was lower in the REG1-treated patients compared to those who received heparin.[5][7]

Pharmacodynamic Profile of this compound

A pharmacodynamic substudy of the RADAR trial confirmed that a 1 mg/kg dose of this compound rapidly achieves near-complete inhibition of Factor IXa.[1][7] This was evidenced by a significant prolongation of the activated partial thromboplastin (B12709170) time (aPTT), with a mean fold increase from baseline of 2.9 ± 0.3.[1][2] The mean aPTT reached 93.0 ± 9.5 seconds, and this level of anticoagulation remained stable throughout cardiac catheterization.[1][2]

Table 2: Pharmacodynamic Parameters of this compound (1 mg/kg) in ACS Patients [1][2]

ParameterMean Value (± SD)
Peak Plasma Concentration26.1 ± 4.6 µg/mL
Mean aPTT93.0 ± 9.5 s
Mean Fold Increase in aPTT2.9 ± 0.3

Experimental Protocols of the RADAR Trial

Study Design: A Phase 2b, multicenter, randomized, partially-blinded, active-controlled, dose-ranging study.[1][2]

Patient Population: Patients (n=640) with non-ST-elevation acute coronary syndrome (ACS) with planned early cardiac catheterization via femoral access.[4]

Randomization and Interventions:

  • Patients were randomized in a 2:1:1:2:2 ratio to one of five arms.[4]

  • REG1 Arms: All patients received this compound (1 mg/kg IV bolus).[3] Following the procedure, they received a blinded dose of anivamersen to achieve 25%, 50%, 75%, or 100% reversal of this compound's anticoagulant effect.[3][4]

  • Control Arm: Patients received standard heparin therapy. Glycoprotein IIb/IIIa inhibitors were recommended for patients in the heparin arm.[3]

Endpoints:

  • Primary Endpoint: Total ACUITY (Acute Catheterization and Urgent Intervention Triage Strategy) bleeding through 30 days.[4][5]

  • Secondary Endpoints: Major bleeding and a composite of death, myocardial infarction (MI), urgent target vessel revascularization (TVR), or recurrent ischemia at 30 days.[4][5]

Pharmacodynamic Assessment: A substudy (n=33) assessed the pharmacokinetic and pharmacodynamic profile of this compound.[1][2] Blood samples were collected to measure this compound plasma concentrations and aPTT at baseline, after drug administration, and before and after cardiac catheterization.[2]

Mechanism of Action: this compound and the Coagulation Cascade

This compound is a single-stranded RNA aptamer that specifically binds to and inhibits the activity of Factor IXa, a critical component of the intrinsic pathway of the coagulation cascade.[4][8] By inhibiting Factor IXa, this compound effectively blocks the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin (B1330869) clot formation.[4][9]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin This compound This compound This compound->IXa Inhibits

References

REGULATE-PCI Trial: A Comparative Analysis of Pegnivacogin and Bivalirudin

Author: BenchChem Technical Support Team. Date: December 2025

The REGULATE-PCI trial was a prospective, randomized, open-label, active-controlled, multicenter superiority trial designed to evaluate the efficacy and safety of a novel anticoagulant, pegnivacogin (B1193231), compared to the established direct thrombin inhibitor, bivalirudin (B194457), in patients undergoing percutaneous coronary intervention (PCI).[1][2][3] The trial was prematurely terminated due to a higher than expected rate of severe allergic reactions associated with this compound.[1][2][3][4] This guide provides a detailed comparison of the two anticoagulants based on the available data from the trial, aimed at researchers, scientists, and drug development professionals.

Drug Mechanisms of Action

This compound and bivalirudin employ distinct mechanisms to achieve anticoagulation, targeting different points in the coagulation cascade.

This compound: This agent is a single-stranded RNA aptamer that specifically binds to and inhibits Factor IXa.[1][2][5][6] Factor IXa is a critical component of the intrinsic pathway of the coagulation cascade, responsible for the activation of Factor X, which in turn leads to the generation of thrombin. By inhibiting Factor IXa, this compound effectively blocks the amplification of the coagulation cascade upstream of thrombin.[7][8] this compound was part of the REG1 anticoagulation system, which also included anivamersen, a complementary oligonucleotide designed to reverse the anticoagulant effect of this compound.[1][2][9]

Bivalirudin: In contrast, bivalirudin is a synthetic 20-amino acid peptide that acts as a direct thrombin inhibitor.[10][11][12] It binds reversibly to both the catalytic site and the anion-binding exosite of thrombin.[10][11][12][13][14] Thrombin is the final key enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869), the primary component of a blood clot.[10][11][14] By directly inhibiting thrombin, bivalirudin prevents the formation of fibrin and subsequent thrombus development.[10][13]

Signaling Pathway Diagrams

Caption: Mechanisms of action for this compound and Bivalirudin.

Experimental Protocol of the REGULATE-PCI Trial

The REGULATE-PCI trial was a randomized, open-label, active-controlled study conducted at 225 hospitals across North America and Europe.[1][2]

Patient Population: The trial intended to enroll 13,200 patients undergoing PCI.[1][2][15] At the time of termination, 3,232 patients had been randomized.[1][2][9] Inclusion criteria targeted patients undergoing PCI, with specific stratification for those with a recent myocardial infarction (MI) within 7 days, and other high-risk characteristics.[9] Key exclusion criteria included ST-segment elevation MI within 48 hours and the use of glycoprotein (B1211001) IIb/IIIa inhibitors within 24 hours.[9]

Treatment Arms:

  • This compound (REG1 System) Arm: Patients received a 1 mg/kg bolus of this compound, which resulted in over 99% inhibition of Factor IXa. Following the PCI procedure, 80% of the anticoagulant effect was reversed with anivamersen.[1][2]

  • Bivalirudin Arm: Patients were administered a standard regimen of bivalirudin.[9]

Endpoints:

  • Primary Efficacy Endpoint: A composite of all-cause death, MI, stroke, and unplanned target lesion revascularization by day 3 after randomization.[1][2]

  • Principal Safety Endpoint: Major bleeding.[1][2]

Experimental Workflow Diagram

regulate_pci_workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up and Endpoint Assessment p1 Patients Undergoing PCI p2 Inclusion/Exclusion Criteria Met p1->p2 rand Randomization p2->rand reg1 REG1 System: This compound (1 mg/kg bolus) Anivamersen (80% reversal post-PCI) rand->reg1 n = 1616 biva Bivalirudin rand->biva n = 1616 fup3 Day 3: Primary Efficacy Endpoint (Death, MI, Stroke, uTLR) Principal Safety Endpoint (Major Bleeding) reg1->fup3 biva->fup3 fup30 Day 30: Secondary Endpoints fup3->fup30

Caption: REGULATE-PCI trial workflow.

Quantitative Data Summary

The trial was terminated early after enrolling 3,232 of the planned 13,200 patients due to severe allergic reactions.[1][2][9] The following tables summarize the key efficacy and safety outcomes at the time of trial termination.

Efficacy Outcomes (at Day 3)
OutcomeThis compound (n=1616)Bivalirudin (n=1616)Odds Ratio (95% CI)p-value
Primary Composite Endpoint 108 (6.7%) 103 (6.4%) 1.05 (0.80-1.39) 0.72 [1][2]
All-cause death, MI, stroke, or unplanned TLR
Safety Outcomes (at Day 3)
OutcomeThis compound (n=1605)Bivalirudin (n=1601)Odds Ratio (95% CI)p-value
Major Bleeding 7 (<1%) 2 (<1%) 3.49 (0.73-16.82) 0.10 [2]
Major or Minor Bleeding 104 (6.5%) 65 (4.1%) 1.64 (1.19-2.25) 0.002 [2]
Severe Allergic Reactions 10 (0.6%) 1 (<0.1%) --

Conclusion

The REGULATE-PCI trial was halted prematurely due to an unacceptable rate of severe allergic reactions with the REG1 anticoagulation system (this compound and anivamersen).[1][2][4] Due to the early termination, the study was underpowered to definitively assess the primary efficacy and safety endpoints.[2] The available data showed no significant difference between the this compound and bivalirudin groups in the primary composite ischemic endpoint.[1][2] However, there was a trend towards increased major bleeding and a statistically significant increase in major or minor bleeding with this compound.[2] The key finding that led to the trial's cessation was the significantly higher incidence of severe allergic reactions in the this compound arm.[1][4] These findings highlight the critical importance of immunogenicity assessment in the development of novel biologic therapies.

References

Head-to-Head Comparison: Pegnivacogin vs. Enoxaparin in Anticoagulation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Anticoagulant Agents

In the landscape of anticoagulant therapies, the quest for agents with a predictable response, rapid onset and offset of action, and a favorable safety profile is ongoing. This guide provides a detailed, head-to-head comparison of Pegnivacogin, a Factor IXa-inhibiting RNA aptamer, and enoxaparin, a well-established low-molecular-weight heparin (LMWH). While direct comparative clinical trials between these two agents are unavailable due to the discontinuation of this compound's development, this guide synthesizes data from key clinical trials of each drug to offer an objective, indirect comparison for research and development purposes.

Mechanism of Action: A Tale of Two Pathways

This compound and enoxaparin employ distinct mechanisms to achieve anticoagulation, targeting different points in the coagulation cascade.

This compound , as a nucleic acid aptamer, is designed to bind with high affinity and specificity to Factor IXa (FIXa), a critical component of the intrinsic pathway of the coagulation cascade. By inhibiting FIXa, this compound effectively blocks the conversion of Factor X to its active form, Factor Xa, thereby preventing the downstream generation of thrombin and subsequent fibrin (B1330869) clot formation. A key feature of the this compound system was its complementary reversal agent, anivamersen, designed to rapidly neutralize its anticoagulant effect.[]

Enoxaparin , a low-molecular-weight heparin, exerts its anticoagulant effect primarily by binding to antithrombin III (ATIII), a natural anticoagulant protein.[2][3] This binding induces a conformational change in ATIII, accelerating its inactivation of Factor Xa.[2][3] To a lesser extent, the enoxaparin-ATIII complex also inactivates thrombin (Factor IIa).[2][3] The preferential inhibition of Factor Xa over thrombin is a hallmark of LMWHs and contributes to their more predictable anticoagulant response compared to unfractionated heparin.[4][5]

coagulation_pathways cluster_this compound This compound Pathway cluster_enoxaparin Enoxaparin Pathway Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor X to Xa Factor X to Xa Factor IXa->Factor X to Xa Activates This compound This compound This compound->Factor IXa Inhibits Prothrombin to Thrombin Prothrombin to Thrombin Factor X to Xa->Prothrombin to Thrombin Enoxaparin Enoxaparin Antithrombin III Antithrombin III Enoxaparin->Antithrombin III Binds & Activates Factor Xa Factor Xa Antithrombin III->Factor Xa Inhibits Thrombin (IIa) Thrombin (IIa) Antithrombin III->Thrombin (IIa) Inhibits (less potent) Fibrinogen to Fibrin Fibrinogen to Fibrin Prothrombin to Thrombin->Fibrinogen to Fibrin

Pharmacokinetics and Pharmacodynamics: A Comparative Overview

The pharmacokinetic and pharmacodynamic properties of this compound and enoxaparin are summarized below. Data for this compound is primarily from the RADAR trial, while enoxaparin data is compiled from various sources.

ParameterThis compound (REG1 System)Enoxaparin
Target Factor IXa[]Factor Xa (primarily, via Antithrombin III) and Factor IIa[2][3][4][5]
Administration Intravenous bolus[6]Subcutaneous injection or intravenous infusion[2][5]
Onset of Action Rapid[7][8][9]Immediate[2][3]
Half-life ~32-40 hours (reversible)Approximately 4.5 hours after a single subcutaneous dose[5]
Metabolism Not extensively metabolizedPrimarily hepatic desulfation and depolymerization[5]
Excretion RenalPrimarily renal[2][3][5]
Monitoring Activated Partial Thromboplastin Time (aPTT)[7][8][9]Anti-Factor Xa assay (in specific populations)[2][3]
Reversal Agent Anivamersen (specific oligonucleotide)[6]Protamine sulfate (B86663) (partially effective)[5]

Clinical Efficacy: An Indirect Comparison

Direct head-to-head clinical trial data for this compound versus enoxaparin is not available. The following tables present efficacy data from major Phase 2 and 3 trials for each drug, with the important caveat that the comparator arms and patient populations may differ significantly.

This compound: Key Efficacy Data from the RADAR Phase 2b Trial (vs. Heparin)

The RADAR trial evaluated the REG1 system (this compound followed by its reversal agent, anivamersen) in patients with non-ST-elevation acute coronary syndromes (ACS) undergoing planned cardiac catheterization.[10]

Endpoint (at 30 days)REG1 System (this compound + varying reversal)Heparin
Composite of Death, MI, Urgent TVR, or Recurrent Ischemia 3.0%5.7%

Note: The primary endpoint of the RADAR trial was safety (bleeding). The ischemic event rates are a secondary endpoint and should be interpreted with caution. The trial was also stopped early due to allergic-like reactions.[10]

Enoxaparin: Key Efficacy Data from Landmark ACS Trials (vs. Unfractionated Heparin - UFH)

Multiple trials have established the efficacy of enoxaparin in the management of ACS.

TrialEndpointEnoxaparinUnfractionated Heparin (UFH)Relative Risk Reduction (RRR)
ESSENCE (14 days) Death, MI, or Recurrent Angina16.6%19.8%16.2%
TIMI 11B (8 days) Death, MI, or Urgent Revascularization12.4%14.5%14.5%
SYNERGY (30 days) Death or MI14.0%14.5%Not statistically significant

Safety Profile: Bleeding and Adverse Events

The safety profile, particularly the risk of bleeding, is a critical consideration for any anticoagulant.

This compound: Safety Data from the RADAR Trial (vs. Heparin)

The primary endpoint of the RADAR trial was total ACUITY bleeding through 30 days.[10] The trial investigated different doses of the reversal agent, anivamersen.

Reversal ArmTotal ACUITY BleedingMajor Bleeding
25% Reversal 65%20%
50% Reversal 34%11%
75% Reversal 35%8%
100% Reversal 30%7%
Heparin 31%10%

Enrollment in the 25% reversal arm was suspended due to high bleeding rates. The trial was ultimately halted due to the occurrence of three allergic-like reactions.[10]

Enoxaparin: Safety Data from ACS Trials (vs. UFH)
TrialMajor Bleeding
ESSENCE No significant difference vs. UFH
TIMI 11B No significant difference in major hemorrhage during initial hospitalization vs. UFH
SYNERGY Statistically significant increase in TIMI major bleeding (9.1% vs. 7.6%) vs. UFH

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a functional coagulation test that measures the activity of the intrinsic and common coagulation pathways.

Principle: Platelet-poor plasma is incubated at 37°C with a phospholipid substitute (cephalin) and a contact activator (e.g., kaolin, silica, or ellagic acid). The addition of calcium chloride initiates the coagulation cascade, and the time to fibrin clot formation is measured.

Procedure:

  • Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate.

  • Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.

  • Incubation: Mix the plasma with the aPTT reagent (containing phospholipid and activator) and incubate at 37°C.

  • Clot Initiation: Add pre-warmed calcium chloride to the mixture and simultaneously start a timer.

  • Measurement: Record the time in seconds for a fibrin clot to form.

Anti-Factor Xa Assay

The anti-Factor Xa assay is a chromogenic assay used to measure the activity of anticoagulants that inhibit Factor Xa.

Principle: The patient's plasma is incubated with a known amount of excess Factor Xa. If an anti-Xa anticoagulant like enoxaparin is present, it will form a complex with antithrombin III and neutralize a portion of the added Factor Xa. The remaining, unbound Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the anti-Xa anticoagulant in the plasma.

Procedure:

  • Sample Collection and Plasma Preparation: As with the aPTT assay.

  • Incubation: Incubate the patient's plasma with a known concentration of Factor Xa.

  • Chromogenic Reaction: Add a chromogenic substrate specific for Factor Xa.

  • Measurement: Measure the change in absorbance at a specific wavelength using a spectrophotometer. The result is compared to a standard curve to determine the anti-Xa activity, typically reported in IU/mL.

experimental_workflow cluster_sample_prep Sample Preparation cluster_aptt aPTT Assay cluster_anti_xa Anti-Factor Xa Assay Blood Collection Blood Collection Centrifugation Centrifugation Blood Collection->Centrifugation Platelet-Poor Plasma Platelet-Poor Plasma Centrifugation->Platelet-Poor Plasma Incubate with Reagent Incubate with Reagent Platelet-Poor Plasma->Incubate with Reagent Incubate with Factor Xa Incubate with Factor Xa Platelet-Poor Plasma->Incubate with Factor Xa Add CaCl2 Add CaCl2 Incubate with Reagent->Add CaCl2 Measure Clotting Time Measure Clotting Time Add CaCl2->Measure Clotting Time Add Chromogenic Substrate Add Chromogenic Substrate Incubate with Factor Xa->Add Chromogenic Substrate Measure Absorbance Measure Absorbance Add Chromogenic Substrate->Measure Absorbance

Conclusion

This compound represented a novel approach to anticoagulation with its specific targeting of Factor IXa and the availability of a direct reversal agent. However, its development was halted, precluding a direct comparison with established therapies like enoxaparin. Enoxaparin remains a cornerstone of anticoagulant therapy, with a well-documented efficacy and safety profile across a broad range of thromboembolic disorders.

This guide provides a structured, data-driven comparison based on available clinical trial results. For researchers and drug development professionals, the distinct mechanisms of action and the clinical data presented here can inform the design of future anticoagulant therapies and the development of novel agents that may offer improved efficacy, safety, and control over the coagulation cascade. The limitations of this indirect comparison underscore the importance of head-to-head clinical trials in definitively establishing the relative merits of new therapeutic agents.

References

A Comparative Analysis of Bleeding Risk: Pegnivacogin Versus Traditional Anticoagulants in Acute Coronary Syndromes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bleeding risk associated with the investigational anticoagulant Pegnivacogin (B1193231) versus traditional anticoagulants. The analysis is supported by experimental data from clinical trials, with a focus on patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).

This compound (formerly RB006) is a single-stranded RNA aptamer that directly and selectively inhibits Factor IXa, a critical chokepoint in the coagulation cascade. It was developed as part of the REG1 anticoagulation system, which included a complementary reversal agent, anivamersen (RB007), designed for precise and rapid neutralization of this compound's anticoagulant effect. The development of this compound was discontinued (B1498344) due to severe allergic reactions observed in a Phase 3 clinical trial.[1] However, the data generated during its clinical development, particularly from the RADAR Phase 2b trial, offer valuable insights into the potential bleeding profile of a highly specific Factor IXa inhibitor compared to traditional anticoagulants.

Mechanism of Action: A Tale of Two Pathways

Traditional anticoagulants modulate the coagulation cascade through various mechanisms. This compound, in contrast, offers a highly targeted approach.

  • This compound: Directly binds to and inhibits Factor IXa, preventing the activation of Factor X and the subsequent thrombin burst. This targeted action on the intrinsic pathway was hypothesized to reduce bleeding risk by preserving the extrinsic (tissue factor) pathway's role in hemostasis at sites of injury.

  • Traditional Anticoagulants:

    • Heparin (Unfractionated and Low-Molecular-Weight): Acts indirectly by potentiating the activity of antithrombin III, which in turn inhibits multiple coagulation factors, primarily thrombin (Factor IIa) and Factor Xa.[2][3]

    • Warfarin (B611796): A vitamin K antagonist that interferes with the synthesis of several clotting factors, including Factors II, VII, IX, and X.[2][3]

    • Direct Oral Anticoagulants (DOACs):

      • Direct Thrombin Inhibitors (e.g., Dabigatran): Directly bind to and inhibit thrombin.[4]

      • Direct Factor Xa Inhibitors (e.g., Apixaban (B1684502), Rivaroxaban): Directly bind to and inhibit Factor Xa.[4]

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI Contact Activation IX IX XI->IX Ca2+ X X IX->X VIIIa, Ca2+, PL Prothrombin Prothrombin X->Prothrombin Va, Ca2+, PL This compound This compound This compound->IX Inhibits TissueFactor Tissue Factor VII VII TissueFactor->VII Damage VII->X Ca2+ Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin XIIIa Clot Clot Fibrin->Clot Stable Clot Heparin Heparin Heparin->X Inhibits (via ATIII) Heparin->Thrombin Inhibits (via ATIII) Warfarin Warfarin Warfarin->IX Inhibits Synthesis Warfarin->X Inhibits Synthesis Warfarin->VII Inhibits Synthesis Warfarin->Prothrombin Inhibits Synthesis DOACs_Xa DOACs (Xa Inh.) DOACs_Xa->X Inhibits DOACs_IIa DOACs (IIa Inh.) DOACs_IIa->Thrombin Inhibits

Figure 1: Coagulation cascade and targets of anticoagulants.

Quantitative Comparison of Bleeding Risk

Direct head-to-head clinical trial data comparing this compound with a broad range of traditional anticoagulants are unavailable due to the discontinuation of this compound's development. The primary source of comparative data for this compound comes from the RADAR Phase 2b trial, which compared different reversal strategies of this compound with unfractionated heparin in patients with non-ST-elevation ACS undergoing cardiac catheterization.[5][6][7][8][9][10][11]

The following tables summarize the bleeding outcomes from the RADAR trial and provide context with data from studies on traditional anticoagulants in similar patient populations. It is crucial to note that the data for traditional anticoagulants are from different studies and not from direct comparisons within the RADAR trial, which presents a limitation in direct comparability.

Table 1: Bleeding Outcomes from the RADAR Phase 2b Trial (this compound vs. Heparin) [5][8][9][11]

Treatment GroupNMajor Bleeding (ACUITY) at 30 daysTotal Bleeding (ACUITY) at 30 days
This compound (100% Reversal)-7%34%
This compound (75% Reversal)-9%35%
This compound (50% Reversal)-12%39%
This compound (25% Reversal)-18%68%
Unfractionated Heparin-11%38%

Data presented are for the subset of patients who underwent PCI in the RADAR trial. The ACUITY (Acute Catheterization and Urgent Intervention Triage Strategy) bleeding definition was used.

Table 2: Illustrative Bleeding Rates with Traditional Anticoagulants in ACS/PCI Patients (from various sources)

AnticoagulantTrial/StudyPatient PopulationBleeding DefinitionMajor Bleeding Rate
Warfarin (in combination therapy) Meta-analysisPost-ACSVariousIncreased risk of major bleeding vs. aspirin (B1665792) alone (Rate Ratio: 2.5)[12]
NCDR RegistryNSTEMI with AFIn-hospital major bleeding7.0%[13]
Apixaban AUGUSTUSAF and ACS or PCIMajor or CRNM bleeding (ISTH)10.5% (with P2Y12 inhibitor)[4][7][14]
APPRAISE-2High-risk post-ACSTIMI Major1.3% (vs. 0.5% with placebo)[4][15]
Rivaroxaban ATLAS ACS 2-TIMI 51Post-ACSTIMI Major (non-CABG)2.1% (vs. 0.6% with placebo)[6]
H-REPLACEACSISTH Major/CRNM/Minor4.7% (2.5 mg) / 5.3% (5 mg) vs. 6.8% with enoxaparin
Dabigatran (B194492) RE-DUAL PCIAF undergoing PCITIMI MajorReduced with dabigatran dual therapy vs. warfarin triple therapy[9]
COACH-AF PCIAF undergoing PCIBARC types 2-54.3% (vs. 8.0% with warfarin)

CRNM: Clinically Relevant Non-Major; ISTH: International Society on Thrombosis and Haemostasis; TIMI: Thrombolysis in Myocardial Infarction; BARC: Bleeding Academic Research Consortium. The data for traditional anticoagulants are presented to provide a general landscape and are not directly comparable to the this compound data due to differences in study design, patient populations, and bleeding definitions.

Experimental Protocols

RADAR (A Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-Ranging Study Assessing the Safety, Efficacy, and Pharmacodynamics of the REG1 Anticoagulation System Compared to Unfractionated Heparin or Low Molecular Weight Heparin in Subjects with Acute Coronary Syndromes) Trial (NCT00932100)

Objective: To determine the dose of anivamersen required for safe femoral artery sheath removal after cardiac catheterization in patients with non-ST-elevation ACS treated with this compound, and to assess the safety and efficacy of the REG1 system compared to heparin.[6]

Study Design: A Phase 2b, randomized, partially blinded, active-controlled, dose-ranging study.[10]

Patient Population: 640 patients with non-ST-elevation ACS (unstable angina or NSTEMI) with planned early cardiac catheterization.[8][10]

Inclusion Criteria (abbreviated):

  • Age ≥ 18 years.

  • Hospitalized with a diagnosis of non-ST-elevation ACS.

  • Planned cardiac catheterization within 24 hours.

Exclusion Criteria (abbreviated):

  • ST-segment elevation myocardial infarction (STEMI).

  • Use of fibrinolytic therapy within 24 hours.

  • Known bleeding diathesis or active bleeding.

  • Severe renal insufficiency.

Treatment Arms:

  • This compound Group: Patients received a 1 mg/kg intravenous bolus of this compound.[11] Post-procedure, they were randomized to receive one of four doses of anivamersen to achieve 25%, 50%, 75%, or 100% reversal of this compound's anticoagulant effect.[11]

  • Heparin Group: Patients received standard unfractionated heparin therapy.[10]

Endpoints:

  • Primary Safety Endpoint: Total ACUITY bleeding through 30 days.[6][8]

  • Key Secondary Endpoints: Major ACUITY bleeding, and a composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia at 30 days.[6][8]

Statistical Analysis: The trial was designed with an adaptive approach, allowing for the discontinuation of unsafe or ineffective treatment arms. The primary comparison for bleeding was between the 100% this compound reversal arm and the heparin arm, and between the 100% and 25% reversal arms.

radar_workflow cluster_peg This compound Arm Start NSTE-ACS Patients (n=640) Randomization Randomization Start->Randomization PegnivacoginArm This compound 1 mg/kg IV Randomization->PegnivacoginArm 4:1 HeparinArm Unfractionated Heparin Randomization->HeparinArm CardiacCath Cardiac Catheterization / PCI PegnivacoginArm->CardiacCath HeparinArm->CardiacCath SheathRemoval Femoral Sheath Removal HeparinArm->SheathRemoval Standard Practice PostProcedure Post-Procedure CardiacCath->PostProcedure AnivamersenRandomization Anivamersen Reversal (Blinded) PostProcedure->AnivamersenRandomization Reversal25 25% Reversal AnivamersenRandomization->Reversal25 Reversal50 50% Reversal AnivamersenRandomization->Reversal50 Reversal75 75% Reversal AnivamersenRandomization->Reversal75 Reversal100 100% Reversal AnivamersenRandomization->Reversal100 Reversal25->SheathRemoval Reversal50->SheathRemoval Reversal75->SheathRemoval Reversal100->SheathRemoval Endpoint 30-Day Follow-up (Bleeding & Ischemic Events) SheathRemoval->Endpoint

Figure 2: Simplified workflow of the RADAR trial.

Discussion and Conclusion

The clinical development of this compound, although halted, provided a unique opportunity to study the effects of targeted Factor IXa inhibition on bleeding risk in a high-risk patient population. The RADAR trial data suggest that with complete reversal, this compound may have a favorable bleeding profile compared to unfractionated heparin, with lower rates of major bleeding.[5][8][9] The dose-dependent increase in bleeding with lower levels of reversal highlights the importance of the reversal agent in managing bleeding risk.[5][8][9]

A direct, comprehensive comparison of this compound's bleeding risk with that of warfarin and the various DOACs is not possible due to the lack of head-to-head trials. The data presented in Table 2 from various studies on traditional anticoagulants show a wide range of bleeding rates, influenced by the specific drug, patient population, concomitant medications (especially dual antiplatelet therapy), and the bleeding definition used.

The primary reason for the discontinuation of this compound's development was the occurrence of severe allergic reactions, a factor unrelated to its anticoagulant effect but a critical safety concern.[1]

References

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of Pegnivacogin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Pegnivacogin. All personnel must review and understand this information before working with this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in a laboratory setting. The specific requirements may vary based on the scale of the operation and the potential for exposure.

Table 1: Personal Protective Equipment for Handling this compound

PPE ItemSpecificationPurpose
Gloves Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove over the cuff.To prevent skin contact with this compound. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.
Eye Protection Chemical splash goggles or a full-face shield.To protect the eyes from splashes or aerosols of this compound. A face shield offers broader protection for the entire face.
Lab Coat Disposable, fluid-resistant lab coat with tight-fitting cuffs.To protect clothing and skin from contamination. Disposable coats prevent the carry-over of contamination.
Respiratory Protection A NIOSH-approved N95 respirator is required for handling powdered this compound or when there is a risk of aerosol generation. A powered air-purifying respirator (PAPR) may be necessary for high-risk procedures.To prevent inhalation of this compound particles or aerosols.
Footwear Closed-toe shoes. Disposable shoe covers should be used in designated areas.To protect the feet from spills and to prevent the spread of contamination outside of the work area.

Operational Plan: Handling this compound

This section outlines the step-by-step procedure for safely handling this compound during experimental use.

2.1. Preparation

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, depending on the nature of the experiment.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area to minimize movement in and out of the containment zone. This includes vials of this compound, solvents, pipettes, waste containers, and decontamination solutions.

  • Don PPE: Put on all required PPE as specified in Table 1 in the correct order (e.g., inner gloves, lab coat, respirator, eye protection, outer gloves).

2.2. Handling

  • Weighing: If working with powdered this compound, conduct all weighing operations within a chemical fume hood or a containment ventilated enclosure to prevent the generation of airborne particles.

  • Reconstitution: When reconstituting or diluting this compound, add the solvent slowly to the vial to avoid splashing. Keep the vial opening directed away from your face.

  • Aerosol Minimization: Use techniques and equipment that minimize the generation of aerosols, such as using low-speed vortexing and avoiding forceful pipetting.

  • Spill Management: In the event of a spill, immediately alert others in the area. Follow the established spill cleanup procedure, which includes using an appropriate absorbent material and decontaminating the area with a validated inactivation solution.

2.3. Post-Handling

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Doff PPE: Remove PPE in the designated doffing area in a manner that avoids self-contamination (e.g., remove outer gloves first, then lab coat, then inner gloves).

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound and Contaminated Materials

Waste TypeContainerDisposal Procedure
Unused this compound Original or clearly labeled, sealed container.Dispose of as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) office.
Contaminated Sharps Puncture-resistant sharps container labeled "Hazardous Waste."Dispose of through the EHS office. Do not autoclave.
Contaminated Labware (non-sharp) Labeled hazardous waste bag or container.Dispose of as hazardous chemical waste.
Contaminated PPE Labeled hazardous waste bag.Dispose of as hazardous chemical waste.
Liquid Waste Labeled, leak-proof hazardous waste container.Collect all liquid waste containing this compound for disposal by the EHS office.

Experimental Protocol: In Vitro Cell-Based Assay

This protocol provides a general methodology for assessing the in vitro activity of this compound on a target cell line.

4.1. Cell Seeding

  • Culture the target cell line to approximately 80% confluency.

  • Trypsinize and resuspend the cells in a complete growth medium.

  • Count the cells and adjust the concentration to the desired density.

  • Seed the cells into a 96-well plate at the predetermined density and incubate overnight at 37°C and 5% CO2.

4.2. Compound Treatment

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform a serial dilution of the this compound stock solution to create a range of treatment concentrations.

  • Remove the growth medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control, positive control).

  • Incubate the plate for the desired treatment duration.

4.3. Endpoint Analysis

  • After incubation, perform the desired endpoint analysis, such as a cell viability assay (e.g., MTS or CellTiter-Glo®), to determine the effect of this compound on the cells.

  • Read the plate using a plate reader at the appropriate wavelength.

  • Analyze the data to determine key parameters such as the IC50 value.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treat_cells Treat Cells with this compound cell_seeding->treat_cells prepare_this compound Prepare this compound Dilutions prepare_this compound->treat_cells endpoint_assay Perform Endpoint Assay (e.g., Viability) treat_cells->endpoint_assay data_acquisition Data Acquisition (Plate Reader) endpoint_assay->data_acquisition data_analysis Data Analysis (e.g., IC50 Calculation) data_acquisition->data_analysis

Caption: Experimental workflow for an in vitro cell-based assay with this compound.

Logical Relationship: Safety and Disposal

The following diagram illustrates the logical flow of safety precautions and waste management when working with this compound.

safety_disposal_flow cluster_planning Planning & Preparation cluster_execution Experiment Execution cluster_disposal Waste Management risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection designated_area Prepare Designated Work Area ppe_selection->designated_area handling Handle this compound designated_area->handling decontamination Decontaminate Surfaces & Equipment handling->decontamination waste_segregation Segregate Waste decontamination->waste_segregation waste_disposal Dispose of Waste via EHS waste_segregation->waste_disposal

Caption: Logical flow of safety and disposal procedures for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.